(S)-p-SCN-Bn-DOTA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
Fórmula molecular |
C24H33N5O8S |
|---|---|
Peso molecular |
551.6 g/mol |
Nombre IUPAC |
2-[(6S)-4,7,10-tris(carboxymethyl)-6-[(4-isothiocyanatophenyl)methyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C24H33N5O8S/c30-21(31)13-26-5-6-27(14-22(32)33)9-10-29(16-24(36)37)20(12-28(8-7-26)15-23(34)35)11-18-1-3-19(4-2-18)25-17-38/h1-4,20H,5-16H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37)/t20-/m0/s1 |
Clave InChI |
UDOPJKHABYSVIX-FQEVSTJZSA-N |
SMILES isomérico |
C1CN(CCN([C@H](CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O |
SMILES canónico |
C1CN(CCN(C(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O |
Origen del producto |
United States |
Foundational & Exploratory
(S)-p-SCN-Bn-DOTA: A Technical Guide for Researchers in Radiopharmaceutical Development
(S)-p-SCN-Bn-DOTA (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid) is a bifunctional chelator integral to the advancement of targeted radionuclide therapy and molecular imaging. This macrocyclic compound serves as a critical linker, enabling the stable attachment of radiometals to biomolecules, thereby creating potent agents for diagnosing and treating various diseases, most notably cancer.
This technical guide provides an in-depth overview of this compound, its function, and detailed methodologies for its application in research and drug development. The information is tailored for researchers, scientists, and professionals in the field of radiopharmaceutical development.
Core Function and Applications
The primary function of this compound lies in its dual chemical properties. The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) component is a highly efficient chelator that forms stable complexes with a variety of trivalent metal ions. The p-SCN-Bn (para-isothiocyanatobenzyl) group provides a reactive site for covalent conjugation to primary amines on biomolecules such as antibodies, peptides, and other proteins.[1]
This bifunctionality allows for the development of radioimmunoconjugates (RICs) for various applications:
-
Targeted Radionuclide Therapy: By chelating therapeutic radioisotopes like Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), this compound facilitates the delivery of cytotoxic radiation directly to tumor cells, minimizing damage to healthy tissues.
-
Molecular Imaging (PET/SPECT): When complexed with diagnostic radioisotopes such as Gallium-68 (⁶⁸Ga) or Indium-111 (¹¹¹In), it enables visualization of specific cellular targets in vivo, aiding in diagnosis, staging, and monitoring of disease.[2]
-
Theranostics: The ability to chelate both therapeutic and diagnostic radionuclides allows for a combined therapeutic and diagnostic approach, where the same molecular target can be used for both imaging and treatment.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies involving the use of this compound in the development of radioimmunoconjugates.
| Antibody/Peptide | Molar Ratio (Chelator:Antibody) | Chelators per Antibody | Reference |
| Rituximab | 20:1 | 6.1 | [3] |
| Trastuzumab | 20:1 | 4.9 | [4] |
| S01 Antibody | Not Specified | 1.6 | [1] |
| nsIgG | Not Specified | 2.2 | [1] |
| 1C1m-Fc | 5:1 to 50:1 | Not Specified | [2] |
| Trastuzumab F(ab')₂ | 20:1 | 5.03 ± 1.5 | [5] |
| Radioisotope | Antibody/Peptide | Radiolabeling Yield (%) | Specific Activity | Stability | Reference |
| ²²⁵Ac | S01 Antibody | 75.6 - 86.7 | ~37 kBq/mg | Stable | [1] |
| ¹⁷⁷Lu | Trastuzumab | >99 | 200 µCi/mL | <1.5% release after 72h | [4] |
| ⁹⁰Y | Trastuzumab | >96 | 200 µCi/mL | <17% release after 72h | [4] |
| ¹⁷⁷Lu | Rituximab | >98 | ~0.6 GBq/mg | Stable in human serum | [6] |
| ⁹⁰Y | Rituximab | >98 | ~0.6 GBq/mg | Stable in human serum | [6] |
| ¹⁷⁷Lu | Trastuzumab F(ab')₂ | Not Specified | Not Specified | 91.96 ± 0.26% in HSA after 96h | [5] |
Experimental Protocols
Detailed methodologies for the key experimental procedures involving this compound are provided below.
Antibody Conjugation with this compound
This protocol describes the covalent attachment of the chelator to a monoclonal antibody.
-
Antibody Preparation:
-
Purify the monoclonal antibody using standard techniques (e.g., protein A/G chromatography).
-
Perform buffer exchange into a carbonate/bicarbonate buffer (e.g., 0.1 M, pH 9.0) or HEPES buffer (pH 8.5) to ensure the availability of deprotonated primary amines for conjugation.[2][7]
-
Determine the antibody concentration using a spectrophotometer at 280 nm.[2]
-
-
Conjugation Reaction:
-
Dissolve this compound in a suitable solvent (e.g., water, DMSO/carbonate buffer mixture).[2][7]
-
Add the dissolved this compound to the antibody solution at a specific molar excess (e.g., 20 to 30-fold molar excess).[7]
-
Incubate the reaction mixture at room temperature for 12 hours or at 37°C for 1 hour with gentle mixing.[2][7]
-
-
Purification of the Conjugate:
-
Remove unconjugated chelator and reaction byproducts by size exclusion chromatography (e.g., PD-10 column) or ultrafiltration with a suitable molecular weight cutoff membrane (e.g., 50 kDa).[2]
-
The purified DOTA-antibody conjugate should be stored in an appropriate buffer (e.g., PBS pH 7.4) at 2-8°C.[2]
-
-
Characterization:
Radiolabeling of DOTA-Antibody Conjugates
The following are generalized protocols for radiolabeling with common therapeutic and diagnostic radionuclides.
-
Reaction Setup:
-
In a sterile vial, combine the DOTA-antibody conjugate with ¹⁷⁷LuCl₃ in an appropriate buffer (e.g., 0.5 M sodium acetate, pH 5.0-5.5).
-
The reaction volume should be kept to a minimum to maximize reaction efficiency.
-
-
Incubation:
-
Incubate the reaction mixture at 37-40°C for 1 hour.[4]
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC-SG) with an appropriate mobile phase (e.g., 0.9% NaCl).[4]
-
The final product should have an RCP of >95%.
-
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction at 37°C for 1 hour.[7]
-
-
Purification (if necessary):
-
If the radiochemical yield is low, purify the radioimmunoconjugate using size exclusion chromatography.
-
-
Quality Control:
-
Assess the radiochemical yield and purity using radio-TLC or radio-HPLC.[1]
-
-
⁶⁸Ga Elution and Preparation:
-
Elute ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl.
-
The eluate can be further purified and concentrated using a cation exchange cartridge.[8]
-
-
Reaction Setup:
-
Combine the DOTA-conjugated peptide or antibody with the ⁶⁸Ga eluate in a sodium acetate buffer to achieve a pH of 3.5-4.5.[9]
-
-
Incubation:
-
Heat the reaction mixture at 85-95°C for 8-12 minutes.[8]
-
-
Quality Control:
-
Determine the RCP using radio-iTLC or radio-HPLC.[8]
-
Mandatory Visualizations
The following diagrams illustrate the key workflows in the preparation of a radioimmunoconjugate using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 5. researchgate.net [researchgate.net]
- 6. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Radiolabelling DOTA-peptides with 68Ga - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-p-SCN-Bn-DOTA chemical structure and properties
An In-depth Technical Guide on (S)-p-SCN-Bn-DOTA
Introduction
This compound, with the IUPAC name (S)-2,2',2'',2'''-(2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid, is a bifunctional chelating agent (BFC) crucial in the development of radiopharmaceuticals.[1] It serves as a molecular bridge, covalently linking a targeting biomolecule, such as a monoclonal antibody or peptide, to a radionuclide. This conjugation is fundamental for applications in targeted radionuclide therapy and molecular imaging techniques like PET and SPECT.[2][3] The core structure features a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage, renowned for its ability to form highly stable complexes with a variety of trivalent metal ions.[3][4] The molecule is functionalized with a para-isothiocyanatobenzyl (p-SCN-Bn) group, which enables covalent attachment to primary amine groups on biomolecules.[4]
Chemical Structure and Properties
The structure of this compound consists of a macrocyclic DOTA ring functionalized with four carboxyl groups and a benzyl isothiocyanate group at the stereogenic center. This specific configuration allows for both stable chelation of a radionuclide and covalent conjugation to a targeting vector.
Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (S)-2,2',2'',2'''-(2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid | [1] |
| Synonyms | (S)-p-SCN-Bn DOTA, S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid | [1][4] |
| CAS Number | 1020407-41-3 | [5][6] |
| Molecular Formula | C₂₄H₃₃N₅O₈S | [1][5][7] |
| Molecular Weight | 551.61 g/mol | [5][7][8] |
| Solubility | H₂O: 125 mg/mL (with ultrasonic assistance) | [5] |
| Storage | Short term (days to weeks): 0-4°C; Long term (months to years): -20°C. Stock solutions: -20°C for up to 1 month, -80°C for up to 6 months. | [1][2][9] |
| Purity | Typically >80% or >95% depending on the supplier. | [1][4] |
| Appearance | To be determined (often a solid). | [1] |
Mechanism of Action and Applications
This compound is a cornerstone in the field of theranostics, enabling both diagnosis and therapy with a single molecular construct. Its bifunctional nature is key to its utility.
-
Chelation: The DOTA macrocycle forms a cage-like structure that can encapsulate a variety of radiometals with high thermodynamic stability and kinetic inertness, which is crucial to prevent the release of the radionuclide in vivo.[4] Metals commonly chelated include Gallium-68 for PET imaging, Lutetium-177 and Yttrium-90 for radiotherapy, and Indium-111 for SPECT imaging.[2][3][10]
-
Conjugation: The isothiocyanate (-NCS) group reacts with primary amines (-NH₂) found on the side chains of lysine residues in proteins and peptides.[3] This reaction occurs under mild conditions and forms a stable thiourea bond, covalently linking the chelator to the targeting biomolecule.[4][11]
This dual functionality allows for the creation of radioimmunoconjugates (RICs) for targeted delivery of radiation to tumor cells or other pathological sites.[2][9]
Applications:
-
Targeted Radiotherapy: By chelating therapeutic radionuclides like ¹⁷⁷Lu, ⁹⁰Y, or ²²⁵Ac, the resulting conjugate can deliver cytotoxic radiation doses directly to cancer cells that express the target antigen of the conjugated antibody.[10][11]
-
PET/SPECT Imaging: When chelated with diagnostic radionuclides such as ⁶⁸Ga, ⁶⁴Cu, or ¹¹¹In, it is used to visualize the location and extent of disease, assess treatment response, and select patients for targeted therapies.[2][4]
-
Radioguided Surgery: It can be used as a tracer to help surgeons identify and resect tumor tissue.[7]
Experimental Protocols
The following are generalized protocols for the conjugation of this compound to a monoclonal antibody and its subsequent radiolabeling. Optimization is typically required for each specific antibody and radionuclide.
Protocol 1: Conjugation of this compound to an Antibody
This procedure describes the covalent attachment of the chelator to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (e.g., Trastuzumab, Rituximab) in a suitable buffer (e.g., 0.1 M HEPES, pH 8.5-9.0).[12][13]
-
This compound.
-
Anhydrous DMSO.
-
Purification system (e.g., SEC-HPLC or desalting columns like PD-10).[13]
-
Buffer for purification (e.g., 0.1 M ammonium acetate, pH 5.5-6.0).[13]
Methodology:
-
Antibody Preparation: The antibody buffer is exchanged to a conjugation buffer (e.g., 0.1 M HEPES, pH 8.5-9.0) and concentrated to a final concentration of 5-10 mg/mL using a centrifugal concentrator.[13]
-
Chelator Preparation: A stock solution of this compound is prepared in anhydrous DMSO.
-
Conjugation Reaction: The DOTA solution is added to the antibody solution at a specific molar ratio (e.g., 1:20 to 1:50, antibody:chelator).[12][14] The reaction mixture is incubated for 1-19 hours at room temperature or overnight at 4°C.[13]
-
Purification: The resulting immunoconjugate (mAb-DOTA) is purified from excess, unconjugated chelator using size-exclusion chromatography (SEC) or a desalting column. The buffer is exchanged to a formulation suitable for radiolabeling and storage (e.g., 0.1 M ammonium acetate).[13]
-
Characterization: The number of chelators per antibody molecule is determined using techniques like MALDI-TOF mass spectrometry.[12][14] Protein integrity is confirmed by SDS-PAGE.[12][14]
Protocol 2: Radiolabeling of the DOTA-Antibody Conjugate
This procedure describes the chelation of a radionuclide by the purified immunoconjugate.
Materials:
-
Purified mAb-DOTA conjugate.
-
Radionuclide solution (e.g., ¹⁷⁷LuCl₃, ⁹⁰YCl₃).
-
Labeling buffer (e.g., 0.4 M sodium acetate, pH 5.0-5.5).[14]
-
Quenching solution (e.g., 50 mM DTPA).
-
System for radiochemical purity analysis (e.g., iTLC-SG).[14]
Methodology:
-
Labeling Reaction: The mAb-DOTA conjugate is incubated with the radionuclide in the labeling buffer at an optimized temperature (e.g., 37-40°C) for a specific duration (e.g., 60 minutes).[13][14]
-
Quenching: The reaction is stopped by adding a quenching solution like DTPA, which chelates any unbound radionuclide.
-
Radiochemical Purity (RCP) Analysis: The percentage of radionuclide successfully incorporated into the immunoconjugate is determined using instant thin-layer chromatography (iTLC).[14]
-
Stability Assessment: The stability of the final radioimmunoconjugate is tested over time in human serum or a DTPA solution to measure the extent of radionuclide release.[10][14]
Visualizations
The following diagrams illustrate the key processes and concepts related to this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]
- 5. glpbio.com [glpbio.com]
- 6. macrocyclics.com [macrocyclics.com]
- 7. P-SCN-Bn-DOTA | TargetMol [targetmol.com]
- 8. (p-SCN-Bn)-dota | C24H33N5O8S | CID 10123265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. p-SCN-Bn-DOTA | Others 12 | 127985-74-4 | Invivochem [invivochem.com]
- 11. researchgate.net [researchgate.net]
- 12. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for the Production of Radiolabeled Bioagents for ImmunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
An In-depth Technical Guide to the Mechanism of Action of p-SCN-Bn-DOTA as a Bifunctional Chelator
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional chelator S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid (p-SCN-Bn-DOTA). It details its mechanism of action, provides quantitative data, outlines experimental protocols, and visualizes key processes involved in its application for developing targeted radiopharmaceuticals.
Core Mechanism of Action
p-SCN-Bn-DOTA is a quintessential bifunctional chelating agent (BFCA) designed to link radiometals to targeting biomolecules, such as monoclonal antibodies (mAbs), peptides, or other proteins.[1][2] Its action is defined by two distinct functional components:
-
The DOTA Macrocycle: The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) component is a highly efficient chelator.[3] It forms a cage-like structure with its four nitrogen atoms and four carboxyl groups, which can securely coordinate with a variety of trivalent metal ions.[4] This forms thermodynamically stable and kinetically inert complexes, crucial for preventing the release of the radioisotope in vivo.[5][6]
-
The p-isothiocyanatobenzyl (p-SCN-Bn) Linker: This functional group enables the covalent attachment of the DOTA chelator to a biomolecule. The isothiocyanate (-N=C=S) group is highly reactive towards primary amines (-NH₂), such as the ε-amino group of lysine residues commonly found on the surface of antibodies and other proteins.[7][8] This reaction forms a stable thiourea bond, securely tethering the chelator to the targeting vector.[7]
The overall mechanism is a two-stage process: first, the covalent conjugation of p-SCN-Bn-DOTA to the biomolecule, followed by the chelation of a diagnostic or therapeutic radionuclide.
Conjugation to Biomolecules
The primary mechanism for attaching p-SCN-Bn-DOTA to a protein is the reaction between the linker's isothiocyanate group and the primary amine of a lysine residue. This creates a stable, covalent thiourea linkage.
Caption: Covalent conjugation of p-SCN-Bn-DOTA to a biomolecule.
Chelation of Radiometals
Once conjugated, the DOTA moiety is ready to chelate a radiometal. The octadentate nature of DOTA allows it to form a highly stable complex with various radionuclides used in nuclear medicine, including Lutetium-177 (¹⁷⁷Lu), Yttrium-90 (⁹⁰Y), Gallium-68 (⁶⁸Ga), and Actinium-225 (²²⁵Ac).[2][4][5] This high stability is critical to prevent the toxic radiometal from dissociating and accumulating in non-target tissues like the bone or liver.
Caption: Chelation of a radiometal by the DOTA-biomolecule conjugate.
Quantitative Data Summary
The performance of p-SCN-Bn-DOTA can be quantified by several key parameters. The following tables summarize typical data reported in the literature.
Table 1: Conjugation and Radiolabeling Efficiency
| Parameter | Biomolecule | Typical Values | Reference |
|---|---|---|---|
| Chelator/Antibody Ratio | Trastuzumab | 4.9 DOTA/mAb | [9] |
| Rituximab | 6.1 DOTA/mAb | [10] | |
| 1C1m-Fc | 1 - 11 DOTA/mAb | [11] | |
| S01 Antibody | 1.6 DOTA/mAb | [7] | |
| Radiolabeling Efficiency | ¹⁷⁷Lu-Trastuzumab | >99% | [9] |
| ⁹⁰Y-Trastuzumab | >96% | [9] | |
| In Vitro Stability (72h) | ¹⁷⁷Lu-Trastuzumab | <1.5% release | [9] |
| | ⁹⁰Y-Trastuzumab | <17% release |[9] |
Table 2: DOTA Metal Complex Stability Constants
| Metal Ion | Log K (Stability Constant) |
|---|---|
| Ga³⁺ | 21.3 - 26.0 |
| Lu³⁺ | 22.5 |
| Y³⁺ | 19.8 - 24.8 |
| Gd³⁺ | 24.6 |
| Cu²⁺ | 22.4 |
Note: Stability constants are for the parent DOTA chelator and serve as a close approximation for the conjugated form. Data compiled from various sources.[12]
Experimental Protocols & Workflow
The successful creation of a radioimmunoconjugate using p-SCN-Bn-DOTA involves a multi-step process requiring careful optimization and quality control.
Caption: General experimental workflow for radioimmunoconjugate preparation.
Detailed Protocol: Conjugation of p-SCN-Bn-DOTA to an Antibody
This protocol is a generalized representation based on common literature methods.[8][11]
-
Antibody Preparation:
-
Chelator Preparation:
-
p-SCN-Bn-DOTA is dissolved in a small volume of anhydrous DMSO to create a high-concentration stock solution (e.g., 10-25 mg/mL).[11]
-
-
Conjugation Reaction:
-
Purification:
-
The reaction is quenched, and the unreacted, excess p-SCN-Bn-DOTA is removed. This is typically achieved by repeated cycles of ultrafiltration or by using size-exclusion chromatography (SEC).[11][13] The buffer is exchanged to a formulation suitable for storage and radiolabeling (e.g., PBS, pH 7.4).
-
-
Characterization:
Detailed Protocol: Radiolabeling of a DOTA-Conjugated Antibody
This protocol is a generalized method for labeling with trivalent radiometals like ¹⁷⁷Lu or ⁹⁰Y.[9]
-
Reaction Setup:
-
The DOTA-conjugated antibody is diluted in a suitable reaction buffer (e.g., 0.1 - 0.4 M ammonium acetate, pH 5.0-5.5).
-
The required activity of the radioisotope (e.g., ¹⁷⁷LuCl₃ or ⁹⁰YCl₃) is added to the buffered antibody conjugate.
-
-
Incubation:
-
The reaction vial is incubated at an elevated temperature (typically 37-42°C) for 30-60 minutes to facilitate the chelation kinetics.[9]
-
-
Quenching and Purification (if necessary):
-
To sequester any remaining free radioisotope, a small amount of a strong chelator like DTPA or EDTA can be added.
-
Purification is performed using size-exclusion chromatography or a similar method to separate the radiolabeled antibody from any remaining free radionuclide or small molecular weight impurities.
-
-
Quality Control:
-
The radiochemical purity (RCP) of the final product is determined to ensure that the vast majority of the radioactivity is associated with the antibody. This is commonly measured using instant thin-layer chromatography (ITLC-SG) or radio-HPLC.[9] An RCP of >95% is typically required for clinical applications.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p-SCN-Bn-DOTA: Targeted Therapy & Diagnostic Imaging Applications; CAS: 1020407-41-3 / 127985-74-4 | SiChem GmbH [shop.sichem.de]
- 3. DOTA (chelator) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and properties of DOTA-chelated radiopharmaceuticals within the 225Ac decay pathway - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 10. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
The Isothiocyanate Group: A Lynchpin in Targeted Radiopharmaceuticals
An In-depth Technical Guide on the Core Function of the Isothiocyanate Group in p-SCN-Bn-DOTA for Researchers, Scientists, and Drug Development Professionals.
The bifunctional chelator, p-SCN-Bn-DOTA (2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), represents a cornerstone in the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications. Its modular design, comprising a robust DOTA macrocycle for secure radiometal coordination and a strategically positioned isothiocyanate (–N=C=S) group, enables the stable attachment of radionuclides to a diverse array of biomolecules. This guide provides a comprehensive examination of the pivotal role of the isothiocyanate group, detailing the underlying chemistry, experimental protocols, and quantitative parameters that are critical for the successful synthesis and application of these powerful agents.
The Chemistry of Conjugation: A Stable Thiourea Linkage
The efficacy of p-SCN-Bn-DOTA as a bifunctional chelator is fundamentally reliant on the selective and stable covalent bond formed by its isothiocyanate group. This electrophilic moiety readily reacts with primary amine groups, most commonly the ε-amine of lysine residues present on the surface of proteins such as monoclonal antibodies and peptides.[1] This reaction, which proceeds under mild conditions, results in the formation of a highly stable thiourea linkage.[2][3]
The stability of this thiourea bond is paramount, ensuring that the chelator, and by extension the radiometal, remains firmly attached to the targeting biomolecule in vivo.[2] This prevents premature dissociation and off-target accumulation of the radionuclide, which could lead to toxicity and diminished therapeutic or imaging efficacy. The reaction is typically carried out in a slightly alkaline buffer (pH 8.5-9.5) to ensure the primary amine is deprotonated and thus sufficiently nucleophilic to attack the central carbon atom of the isothiocyanate group.
Quantitative Data Presentation
The following tables summarize key quantitative data from various studies utilizing p-SCN-Bn-DOTA for the development of radiopharmaceuticals.
Table 1: Chelator-to-Antibody Ratios (CARs)
| Antibody | Molar Ratio (Antibody:Chelator) | Average CAR (DOTA/Antibody) | Analytical Method | Reference |
| Rituximab | 1:20 | 6.1 | MALDI-TOF MS | [4] |
| S01 and nsIgG | Not Specified | 1.6 and 2.2 | MALDI-TOF MS | [1] |
| 1C1m-Fc | 1:5 to 1:50 | 1 to 11.2 | Mass Spectrometry | [5] |
| Trastuzumab | Not Specified | 4.9 | MALDI-TOF MS | [6] |
| F(ab')2 Trastuzumab | Not Specified | 5.03 ± 1.5 | Not Specified | [7] |
Table 2: Radiolabeling Efficiency and Specific Activity
| Radioimmunoconjugate | Radionuclide | Radiolabeling Yield (%) | Specific Activity | Reference |
| 225Ac-S01 and 225Ac-nsIgG | 225Ac | 75.6 - 86.7 | ~37 kBq/mg | [1] |
| 177Lu-p-SCN-Bn-DOTA-trastuzumab | 177Lu | >99 | Not Specified | [6] |
| 90Y-p-SCN-Bn-DOTA-trastuzumab | 90Y | >96 | Not Specified | [6] |
| 177Lu-DOTA-Rituximab | 177Lu | >98 | ~0.6 GBq/mg | [8] |
| 90Y-DOTA-Rituximab | 90Y | >98 | ~0.6 GBq/mg | [8] |
| 177Lu-DOTA-Y003 | 177Lu | Not Specified | 250 ± 10 MBq/mg | [4] |
Table 3: Biodistribution of 68Ga-DOTA-peptide Tracers in Normal Tissues (SUVmax)
| Organ | 68Ga-DOTA-TATE[9][10] | 68Ga-DOTA-NOC[11][12] |
| Spleen | 28.27 ± 5.99 | 22.0 |
| Kidneys | 14.88 ± 3.48 | 12.9 |
| Adrenal Glands | 11.25 ± 3.98 | Not Reported |
| Liver | 7.91 ± 2.01 | 5.8 |
| Pituitary Gland | 4.14 ± 1.34 | 6.0 |
Experimental Protocols
Protocol 1: Conjugation of p-SCN-Bn-DOTA to a Monoclonal Antibody
This protocol is a generalized procedure based on methodologies reported in the literature.[5][13]
-
Antibody Preparation:
-
The monoclonal antibody is buffer-exchanged into a carbonate/bicarbonate buffer (0.1 M, pH 9.0). This can be achieved using ultrafiltration with an appropriate molecular weight cutoff membrane (e.g., 30-50 kDa).
-
The final antibody concentration is adjusted to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
A stock solution of p-SCN-Bn-DOTA is prepared in a non-aqueous, water-miscible solvent such as DMSO (e.g., 10 mg/mL).
-
The desired molar excess of p-SCN-Bn-DOTA (typically ranging from 10- to 50-fold) is added to the antibody solution.
-
The reaction mixture is incubated at 37°C for 1 hour with gentle agitation.
-
-
Purification:
-
The resulting immunoconjugate is purified from unreacted chelator and byproducts by size-exclusion chromatography or repeated ultrafiltration using a desalting buffer (e.g., 0.25 M ammonium acetate, pH 7.0).
-
The purified DOTA-antibody conjugate is sterile-filtered and stored at 2-8°C or lyophilized for long-term storage.
-
-
Characterization:
-
The average number of DOTA molecules conjugated per antibody (chelator-to-antibody ratio, CAR) is determined using techniques such as MALDI-TOF mass spectrometry.[4]
-
Protocol 2: Radiolabeling of a DOTA-conjugated Antibody with Lutetium-177
This protocol is a general guideline for the radiolabeling of DOTA-conjugated biomolecules.[6][8]
-
Reaction Setup:
-
In a sterile, pyrogen-free reaction vial, add the DOTA-conjugated antibody (typically 50-200 µg) in a suitable buffer (e.g., 0.25 M ammonium acetate, pH 5.5).
-
Add a gentisic acid/ascorbic acid buffer to prevent radiolysis.
-
Add the required amount of ¹⁷⁷LuCl₃ solution (in 0.05 M HCl).
-
-
Radiolabeling Reaction:
-
The reaction mixture is incubated at 37-40°C for 30-60 minutes.
-
-
Quality Control:
-
The radiochemical purity of the resulting radioimmunoconjugate is determined by instant thin-layer chromatography (ITLC) using a suitable mobile phase (e.g., 0.1 M citrate buffer, pH 6.0).
-
The percentage of radiolabeling is calculated by measuring the radioactivity associated with the radioimmunoconjugate (which remains at the origin) versus the free radiometal (which migrates with the solvent front).
-
-
Purification (if necessary):
-
If the radiochemical purity is below the desired threshold (typically >95%), the product can be purified using size-exclusion chromatography.
-
Mandatory Visualizations
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Radionuclide Therapy Using a Lutetium-177 Labeled Human Anti-CD133 Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET imaging facilitates antibody screening for synergistic radioimmunotherapy with a 177Lu-labeled αPD-L1 antibody [thno.org]
- 5. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological Biodistribution of 68Ga-DOTA-TATE in Normal Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological Biodistribution of 68Ga-DOTA-TATE in Normal Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. profiles.wustl.edu [profiles.wustl.edu]
- 13. Production and Quality Control of [67Ga]-DOTA-trastuzumab for Radioimmunoscintigraphy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DOTA Derivatives for Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and its derivatives, foundational chelating agents in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy. We will explore the core chemistry, detail established experimental protocols, present key quantitative data, and illustrate the underlying principles of their application in modern nuclear medicine and theranostics.
Introduction to DOTA and its Role in Radiopharmaceuticals
DOTA is a macrocyclic chelator renowned for its ability to form highly stable complexes with a variety of metal ions.[1][2] This stability is crucial in radiopharmaceutical development, as it prevents the premature release of the radioactive metal ion in vivo, which could lead to off-target radiation exposure and toxicity. The DOTA cage, consisting of a 12-membered tetraaza ring with four carboxylate arms, can be covalently attached to targeting biomolecules such as peptides or antibodies. These "bifunctional chelators" act as a bridge, linking a diagnostic or therapeutic radionuclide to a vector that specifically seeks out disease markers, such as receptors overexpressed on cancer cells.
The versatility of DOTA allows for the chelation of a wide range of radiometals, making it a cornerstone of "theranostics"—a paradigm that combines therapy and diagnostics. By switching the radiometal within the same DOTA-biomolecule conjugate, one can move seamlessly from initial diagnosis and staging with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga) to targeted therapy with a beta- or alpha-emitting radionuclide like Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y).[3] This approach allows for personalized patient treatment, where imaging can confirm target engagement before therapy is administered. Prominent examples include [⁶⁸Ga]Ga-DOTATATE for PET imaging and [¹⁷⁷Lu]Lu-DOTATATE for the treatment of neuroendocrine tumors that overexpress somatostatin receptors.[3][4][5]
The Chemistry of DOTA Derivatives and Bioconjugation
The native DOTA molecule must be chemically modified to enable its attachment to biomolecules. This is typically achieved by activating one of the four carboxyl groups, leaving the other three to participate in metal coordination. Several activated DOTA derivatives are commercially available for this purpose.
-
DOTA-NHS ester (N-hydroxysuccinimide ester): This is one of the most common derivatives. The NHS ester group reacts efficiently with primary amines (e.g., the side chain of lysine residues or the N-terminus) on peptides and proteins under mild alkaline conditions (pH 8-9) to form a stable amide bond.[6][7]
-
p-SCN-Bn-DOTA (p-isothiocyanatobenzyl-DOTA): This derivative reacts with primary amines to form a stable thiourea linkage. It is another widely used option for conjugating DOTA to antibodies.[8]
The choice of derivative depends on the specific biomolecule and the desired conjugation chemistry. After conjugation, the excess, unreacted chelator must be removed, typically through methods like size-exclusion chromatography or ultrafiltration, to ensure that the subsequent radiolabeling is specific to the conjugated biomolecule.[8][9]
Caption: General workflow for creating a DOTA-based radiopharmaceutical.
Key Radionuclides and Their Labeling Conditions
The choice of radionuclide is dictated by the intended application (imaging vs. therapy) and its physical properties, such as half-life and emission type. DOTA is capable of stably chelating many medically relevant trivalent metal ions.
-
Gallium-68 (⁶⁸Ga): A positron emitter (t½ ≈ 68 min) used for PET imaging. It is conveniently obtained from a ⁶⁸Ge/⁶⁸Ga generator. Labeling is typically fast due to the short half-life.[4][10][11]
-
Lutetium-177 (¹⁷⁷Lu): A beta emitter (t½ ≈ 6.7 days) with a low-energy gamma co-emission, making it ideal for therapy and simultaneous SPECT imaging.[1][5]
-
Yttrium-90 (⁹⁰Y): A pure, high-energy beta emitter (t½ ≈ 64 hours) used for therapy, particularly for larger tumors due to its longer particle path length.[1][12][13]
-
Copper-64 (⁶⁴Cu): A unique radionuclide (t½ ≈ 12.7 hours) that decays by both positron emission (for PET imaging) and beta emission (for therapy), making it an intrinsic theranostic agent.[14][15]
Radiolabeling is a critical step that requires careful optimization of several parameters to achieve high radiochemical purity and specific activity.
Caption: Logical relationship between DOTA, the radiometal, and the biomolecule.
Experimental Protocols
The following sections provide generalized, detailed methodologies for the key steps in preparing a DOTA-based radiopharmaceutical.
Protocol 1: Conjugation of DOTA-NHS-Ester to an Antibody
This protocol describes the covalent attachment of DOTA to an antibody, such as Rituximab or Trastuzumab, using an NHS-ester derivative.
-
Antibody Preparation:
-
Start with a solution of the antibody (e.g., 10 mg/mL) in a suitable buffer. To remove any small molecule contaminants, perform a buffer exchange into a 0.1 M sodium borate or phosphate buffer at pH ~8.5 using a size-exclusion column (e.g., PD-10) or ultrafiltration.[9][16]
-
Determine the final antibody concentration using a protein assay (e.g., Bradford) or UV spectrophotometry.
-
-
Conjugation Reaction:
-
Dissolve DOTA-NHS ester in anhydrous DMSO to a known concentration immediately before use.[17]
-
Add a molar excess of the DOTA-NHS ester solution to the antibody solution. Molar ratios can range from 5:1 to 100:1 (DOTA:antibody) and should be optimized for the specific antibody.[8][9]
-
Incubate the reaction mixture at 4°C or room temperature with gentle stirring for 4 to 24 hours.[9][16]
-
-
Purification of the DOTA-Antibody Conjugate:
-
Remove unreacted DOTA-NHS ester and exchange the buffer to one suitable for radiolabeling (e.g., 0.5 M ammonium acetate, pH 5.5) using a PD-10 column or ultrafiltration with an appropriate molecular weight cutoff (e.g., 30 kDa).[16]
-
Collect the fractions containing the purified DOTA-antibody conjugate.
-
Determine the final protein concentration and estimate the number of DOTA molecules per antibody, for instance by a radiolabeling assay with ⁶⁴Cu.[8]
-
Protocol 2: Radiolabeling with Gallium-68 (⁶⁸Ga)
This protocol outlines a typical manual or automated procedure for labeling a DOTA-peptide (e.g., DOTATATE) with ⁶⁸Ga.[4][11]
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain [⁶⁸Ga]GaCl₃.
-
Reaction Preparation:
-
Labeling Reaction:
-
Purification/Final Formulation:
-
After incubation, cool the reaction vial.
-
Often, the product can be used without further purification if the radiochemical purity is high (>95%). For some preparations, a C18 Sep-Pak cartridge may be used to remove unchelated ⁶⁸Ga.
-
The final product is typically diluted with sterile saline and the pH adjusted to ~7.0 before injection.[21]
-
Protocol 3: Radiolabeling with Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y)
This protocol describes a general method for labeling a DOTA-conjugate with the therapeutic radionuclides ¹⁷⁷Lu or ⁹⁰Y.
-
Reagent Preparation:
-
In a sterile, lead-shielded vial, combine the DOTA-conjugated biomolecule (e.g., DOTA-TATE or DOTA-Rituximab) with a suitable reaction buffer, such as 0.1 M ammonium acetate, often containing a radical scavenger like gentisic acid or ascorbic acid to prevent radiolysis.[22]
-
-
Labeling Reaction:
-
Quenching and Quality Control:
-
After incubation, cool the reaction to room temperature.
-
Add a solution of DTPA (diethylenetriaminepentaacetic acid) to chelate any remaining free ¹⁷⁷Lu or ⁹⁰Y, preventing its uptake in non-target tissues like bone.[12]
-
Determine the radiochemical purity using methods described in the next section.
-
Protocol 4: Quality Control of Radiolabeled DOTA Conjugates
Quality control (QC) is mandatory to ensure the safety and efficacy of the radiopharmaceutical before patient administration.[23][24]
-
Visual Inspection: The final product should be a clear, colorless liquid free of particulate matter.[11]
-
pH Measurement: The pH of the final injectable solution should be within a physiologically acceptable range, typically 6.5 to 7.5.[11] This is measured using a validated pH meter or pH indicator strips.
-
Radiochemical Purity (RCP): This determines the percentage of the radionuclide that is successfully chelated by the DOTA-conjugate.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC system with both a UV detector (for the unlabeled peptide) and a radiometric detector is the gold standard for determining RCP.[21] The chromatogram will show separate peaks for the labeled product, free radionuclide, and other impurities.
-
Thin-Layer Chromatography (TLC): Instant thin-layer chromatography (ITLC) is a faster, more common method for routine clinical QC. Different solvent systems are used to separate the labeled conjugate (which typically remains at the origin) from free radionuclide (which migrates with the solvent front).[4][19]
-
-
Sterility and Endotoxin Testing: For clinical use, the final product must be sterile and pass a bacterial endotoxin test (e.g., Limulus Amebocyte Lysate [LAL] assay) to ensure it is free from pyrogens.[13]
Quantitative Data Summary
The efficiency and stability of DOTA-based radiopharmaceuticals are critical for their clinical success. The following tables summarize key quantitative data from various studies.
Table 1: Radiolabeling Conditions and Outcomes for Various DOTA-Radiopharmaceuticals
| Radiopharmaceutical | Radionuclide | Precursor Amount | Buffer | Temp (°C) | Time (min) | Radiochemical Purity (%) | Ref |
|---|---|---|---|---|---|---|---|
| [⁶⁸Ga]Ga-DOTA-[Thi⁸, Met(O₂)¹¹]SP | ⁶⁸Ga | 100-200 µg | 2.5 M Sodium Acetate (pH 3.5-4.0) | 95 | 15-20 | >95 | [19] |
| [⁶⁸Ga]Ga-DOTATATE | ⁶⁸Ga | 20-50 µg | 1.5 M HEPES | Automated | Automated | >95 | [11][18] |
| [¹⁷⁷Lu]Lu-DOTA-integrin knottin | ¹⁷⁷Lu | 40 µg | Ascorbate buffer (pH 5.0) | 80 | 35 | >95 (post-purification) | [21] |
| [¹⁷⁷Lu]Lu-DOTA-Rituximab | ¹⁷⁷Lu | Optimized | - | Optimized | Optimized | >99 | [8] |
| [⁹⁰Y]Y-DOTA-Biotin | ⁹⁰Y | 12 mg/mL | 0.5 M Ammonium Acetate (pH 5.3) | 84 | 60 | 96.6-98.7 | [12][13] |
| [⁹⁰Y]Y-DOTA-Rituximab | ⁹⁰Y | Optimized | - | Optimized | Optimized | >99 | [8] |
| [⁶⁴Cu]Cu-DOTA-F56 | ⁶⁴Cu | 1-20 µg | 0.1 M Sodium Acetate (pH 5.5) | 60 | 30 | >99 (post-purification) | [14] |
| [⁶⁴Cu]Cu-DOTA-Rituximab | ⁶⁴Cu | 281 µg | 0.1 M Ammonium Citrate (pH 5.5) | 43 | 60 | >97 |[25][26] |
Table 2: Stability of DOTA-Radiometal Complexes
| Radiopharmaceutical | Condition | Incubation Time | Stability (% Intact) | Ref |
|---|---|---|---|---|
| [¹⁷⁷Lu]Lu-DOTA-Rituximab | Human Serum | 72 h | ~94 | [8] |
| [⁹⁰Y]Y-DOTA-Rituximab | Human Serum | 72 h | >88 | [8] |
| [⁶⁴Cu]Cu-DOTA-trastuzumab | Mouse Serum | 24 h | ~94 | [27] |
| [⁶⁴Cu]Cu-DOTA-rituximab | Human Serum | 48 h | >94 | [28] |
| [⁶⁷Ga]Ga-DOTA-Bn-TOC (Isomer B') | Murine Plasma | 24 h | ~95 |[20] |
Table 3: Achieved Specific Activities for DOTA-Radiopharmaceuticals
| Radiopharmaceutical | Radionuclide | Specific Activity | Ref |
|---|---|---|---|
| [⁶⁸Ga]Ga-DOTA-[Thi⁸, Met(O₂)¹¹]SP | ⁶⁸Ga | 18 ± 4 GBq/µmol | [19] |
| [¹⁷⁷Lu]Lu-DOTA-Rituximab | ¹⁷⁷Lu | ~600 MBq/mg | [8] |
| [¹⁷⁷Lu]Lu-DOTA-E[c(RGDfK)]₂ | ¹⁷⁷Lu | ~63 GBq/µmol | [22] |
| [⁶⁴Cu]Cu-DOTA-F56 | ⁶⁴Cu | 22.5 - 255.6 GBq/mmol | [14] |
| [⁶⁴Cu]Cu-DOTA-Trastuzumab | ⁶⁴Cu | 0.33 MBq/µg |[25] |
Applications in Theranostics: The SSTR2 Example
The clinical utility of DOTA derivatives is best exemplified by agents targeting the somatostatin receptor subtype 2 (SSTR2), which is overexpressed in most well-differentiated neuroendocrine tumors (NETs).[4]
-
Diagnosis: A patient suspected of having a NET undergoes a PET/CT scan after injection with [⁶⁸Ga]Ga-DOTATATE. The radiotracer binds to SSTR2-positive tumor cells, allowing for whole-body visualization of the primary tumor and any metastatic lesions.[4][29]
-
Therapy Decision: If the PET scan confirms high SSTR2 expression in the tumors, the patient becomes a candidate for Peptide Receptor Radionuclide Therapy (PRRT).
-
Treatment: The same targeting molecule, DOTATATE, is now labeled with a therapeutic radionuclide, ¹⁷⁷Lu. The resulting [¹⁷⁷Lu]Lu-DOTATATE is administered to the patient. It localizes to the SSTR2-positive tumor cells and emits beta radiation, delivering a cytotoxic dose directly to the cancer cells while minimizing damage to surrounding healthy tissue.[3][5]
This seamless integration of diagnosis and therapy, enabled by the versatility of the DOTA chelator, is revolutionizing personalized oncology.
Caption: Theranostic use of DOTA-TATE for diagnosis (⁶⁸Ga) and therapy (¹⁷⁷Lu).
References
- 1. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOTA Derivatives as Chelating Agents for Radioisotopes | TCI Deutschland GmbH [tcichemicals.com]
- 3. Radiopharmaceuticals and their applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nucleusrad.com [nucleusrad.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Standardization of Procedures for the Preparation of 177Lu- and 9...: Ingenta Connect [ingentaconnect.com]
- 9. [64Cu]‐labelled trastuzumab: optimisation of labelling by DOTA and NODAGA conjugation and initial evaluation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Video: A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [app.jove.com]
- 12. Radiolabeling of DOTA-biotin with 90Yttrium [bio-protocol.org]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. Radiolabeling and evaluation of 64Cu-DOTA-F56 peptide targeting vascular endothelial growth factor receptor 1 in the molecular imaging of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 18. A Practical Guide for the Production and PET/CT Imaging of 68Ga-DOTATATE for Neuroendocrine Tumors in Daily Clinical Practice [jove.com]
- 19. Towards Facile Radiolabeling and Preparation of Gallium-68-/Bismuth-213-DOTA-[Thi8, Met(O2)11]-Substance P for Future Clinical Application: First Experiences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Radiochemical Labeling With Lutetium-177 (177Lu) [bio-protocol.org]
- 22. Tracer level radiochemistry to clinical dose preparation of (177)Lu-labeled cyclic RGD peptide dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antibody and Nanobody Radiolabeling with Copper-64: Solid vs. Liquid Target Approach [mdpi.com]
- 26. Monoclonal antibodies for copper-64 PET dosimetry and radioimmunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Review: The Role of Radiolabeled DOTA-Conjugated Peptides for Imaging and Treatment of Childhood Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Bifunctional Chelators in Nuclear Medicine
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bifunctional Coupling Agents for Radiolabeling of Biomolecules and Target-Specific Delivery of Metallic Radionuclides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
The Bifunctional Chelator (S)-p-SCN-Bn-DOTA: A Technical Guide to Preclinical Research Applications
(S)-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid , more commonly known as (S)-p-SCN-Bn-DOTA, is a cornerstone bifunctional chelator in the development of targeted radiopharmaceuticals for preclinical research. Its unique structure, featuring a reactive isothiocyanate group and a robust DOTA macrocycle, enables the stable conjugation of targeting biomolecules, such as monoclonal antibodies and peptides, with a wide array of diagnostic and therapeutic radionuclides. This technical guide provides an in-depth overview of its applications in preclinical imaging and therapy, focusing on quantitative data, detailed experimental protocols, and workflow visualizations.
Core Applications in Preclinical Research
This compound serves as a critical linker in the creation of radioimmunoconjugates (RICs) for various preclinical applications[1][2]:
-
Positron Emission Tomography (PET) Imaging: The DOTA cage can stably chelate positron-emitting radionuclides like Gallium-68 (⁶⁸Ga), allowing for non-invasive in vivo imaging and quantification of target expression.
-
Single-Photon Emission Computed Tomography (SPECT) Imaging: It is also suitable for chelating SPECT isotopes such as Indium-111 (¹¹¹In), providing valuable information on the biodistribution and tumor-targeting capabilities of the conjugated biomolecule.
-
Targeted Radionuclide Therapy (TRT): By chelating therapeutic beta-emitting (e.g., Lutetium-177 [¹⁷⁷Lu], Yttrium-90 [⁹⁰Y]) or alpha-emitting (e.g., Actinium-225 [²²⁵Ac]) isotopes, this compound facilitates the delivery of cytotoxic radiation doses directly to tumor cells, minimizing off-target toxicity.
-
Theranostics: The ability to chelate both imaging and therapeutic radionuclides enables a theranostic approach, where the same conjugated biomolecule can be used for initial diagnosis, patient selection, dosimetry, and subsequent therapy.
Data Presentation: A Quantitative Overview
The versatility of this compound is evident in the range of biomolecules and radionuclides it has been successfully paired with in preclinical studies. The following tables summarize key quantitative data from various publications.
Table 1: Conjugation and Radiolabeling Parameters
| Biomolecule | Radionuclide | Molar Ratio (Chelator:Biomolecule) | Radiolabeling Efficiency (%) | Specific Activity | Reference |
| Trastuzumab | ¹⁷⁷Lu / ⁹⁰Y | 20:1 | >99% (¹⁷⁷Lu), >96% (⁹⁰Y) | 200 µCi/mL | [3] |
| Rituximab | ¹⁷⁷Lu / ⁹⁰Y | 10:1 (SCN-DOTA) | >98% | ~0.6 GBq/mg | [4] |
| Nimotuzumab | ¹⁷⁷Lu | Not Specified | 63.6% - 94.5% | 748 - 1142 MBq/mg | [5] |
| Anti-HER2 Nanobody | ⁶⁸Ga | 10:1 | >97% | 55 - 200 MBq/nmol | [6][7] |
| S01 Antibody | ²²⁵Ac | Not Specified | Not Specified | Not Specified | [2] |
Table 2: In Vivo Biodistribution and Tumor Uptake of this compound Conjugates
| Radiopharmaceutical | Animal Model | Tumor Model | Tumor Uptake (%ID/g at time point) | Key Organ Uptake (%ID/g at time point) | Reference |
| ¹⁷⁷Lu-DOTA-Trastuzumab | Mice | HER-2 positive ovarian cancer xenografts | Not Specified | Not Specified | [8] |
| ⁶⁸Ga-NOTA-Anti-HER2 Nanobody | Mice | HER2-positive SK-OV-3 xenografts | 4.34 ± 0.90 (1 h) | Liver: 7.43 ± 1.89 (1 h), Kidneys: High | [6][7] |
| ²²⁵Ac-DOTA-Anti-HER2 sdAb | Mice | Subcutaneous HER2pos tumors | 9.64 ± 1.69 (3 h) | Kidneys: 11.69 ± 1.10 (3 h) | [1][9] |
| ¹⁷⁷Lu-DOTA-(SCN)-Rituximab | Mice | Raji s.c. xenografts | 9.3 (72 h) | Liver and Spleen: High | [4] |
Note: %ID/g refers to the percentage of the injected dose per gram of tissue.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound.
Conjugation of this compound to a Monoclonal Antibody
This protocol describes the covalent attachment of the chelator to lysine residues on an antibody.
-
Antibody Preparation: Prepare a solution of the monoclonal antibody (e.g., Trastuzumab) in a suitable buffer, such as 0.05 M sodium carbonate buffer, pH 8.7.
-
Chelator Addition: Add a 10- to 20-fold molar excess of this compound to the antibody solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Quenching: Stop the reaction by adjusting the pH to 7.0–7.4 using 1N HCl.
-
Purification: Remove unconjugated chelator and buffer exchange the DOTA-antibody conjugate using size-exclusion chromatography (e.g., PD-10 column) or ultrafiltration with a suitable buffer like 0.1 M ammonium acetate, pH 7.0.
-
Characterization: Determine the number of chelators per antibody molecule using techniques such as MALDI-TOF mass spectrometry. The resulting conjugate can be lyophilized for long-term storage.[3][10]
Radiolabeling of DOTA-Conjugated Biomolecules with Lutetium-177
This protocol outlines the chelation of ¹⁷⁷Lu to the DOTA-conjugated antibody.
-
Reagent Preparation: Prepare a solution of the DOTA-antibody conjugate in a metal-free buffer (e.g., 0.5 M ammonium acetate, pH 5.5).
-
Radiolabeling Reaction: Add [¹⁷⁷Lu]LuCl₃ to the DOTA-antibody solution. The amount of radioactivity will depend on the desired specific activity.
-
Incubation: Incubate the reaction mixture at 37-40°C for 60 minutes.[3][4]
-
Quality Control: Determine the radiochemical purity (RCP) of the radiolabeled antibody using instant thin-layer chromatography (ITLC-SG). A common mobile phase for ¹⁷⁷Lu-labeled antibodies is 0.9% NaCl, where the radiolabeled antibody remains at the origin and free ¹⁷⁷Lu moves with the solvent front.[3]
-
Purification (if necessary): If the RCP is below 95%, purify the radioimmunoconjugate using a size-exclusion column to remove any free ¹⁷⁷Lu.
In Vivo Biodistribution Study in a Xenograft Mouse Model
This protocol describes a typical experiment to evaluate the tumor-targeting and pharmacokinetic properties of a radiolabeled conjugate.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID) bearing subcutaneous tumors that express the target antigen for the antibody.
-
Injection: Administer a known amount of the radiolabeled conjugate (e.g., 100 µL containing 5-10 µCi) to each mouse via intravenous (tail vein) injection.
-
Time Points: At selected time points post-injection (e.g., 1, 4, 24, 48, 72, 96 hours), euthanize a cohort of mice (typically n=3-5 per time point).
-
Tissue Harvesting: Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone).
-
Radioactivity Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose for calibration.
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and tumor. This allows for the assessment of tumor uptake and clearance from normal tissues.[11]
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key workflows in preclinical research utilizing this compound.
References
- 1. Preclinical Evaluation of 225Ac-Labeled Single-Domain Antibody for the Treatment of HER2pos Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 4. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Synthesis, preclinical validation, dosimetry, and toxicity of 68Ga-NOTA-anti-HER2 Nanobodies for iPET imaging of HER2 receptor expression in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical evaluation of 227Th-labeled and 177Lu-labeled trastuzumab in mice with HER-2-positive ovarian cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of 225Ac-Labeled Single-Domain Antibody for the Treatment of HER2pos Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pre-Clinical Assessment of 177Lu-Labeled Trastuzumab Targeting HER2 for Treatment and Management of Cancer Patients with Disseminated Intraperitoneal Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Chelator Conjugation Chemistry for Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles and techniques for the covalent attachment of chelators to proteins. This process is fundamental for a wide range of applications, particularly in the development of targeted radiopharmaceuticals for imaging and therapy, as well as for other applications requiring the stable association of a metal ion with a protein.
Introduction to Protein-Chelator Conjugates
The conjugation of chelators to proteins, such as monoclonal antibodies, allows for the stable incorporation of metal ions. These metal ions can be radioactive isotopes for diagnostic imaging (e.g., PET, SPECT) and targeted radiotherapy, or paramagnetic ions for MRI contrast agents. The success of these applications hinges on the chemical strategies used to link the chelator to the protein, the stability of the resulting conjugate, and the retention of the protein's biological function.[1][]
Bifunctional chelators are the cornerstone of this technology. They possess two key components: a metal-chelating moiety that securely binds the metal ion of interest and a reactive functional group that forms a covalent bond with the protein.[3] The choice of both the chelator and the conjugation chemistry is critical and depends on the protein, the metal to be chelated, and the intended application.
Key Bifunctional Chelators
A variety of bifunctional chelators have been developed, each with specific affinities for different metal ions and distinct chemical properties. The most commonly used chelators in protein conjugation include:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic chelator known for forming highly stable complexes with a wide range of metal ions, including radiometals like ¹⁷⁷Lu, ⁹⁰Y, and ⁶⁴Cu. Its derivatives, such as DOTA-NHS ester and DOTA-isothiocyanate, are widely used for protein conjugation.[4][5]
-
DTPA (Diethylenetriaminepentaacetic acid): An acyclic chelator that also forms stable complexes with various metal ions, notably ¹¹¹In. DTPA dianhydride is a common reagent for conjugating DTPA to proteins.[6][7][8][9]
-
DFO (Desferrioxamine B): A hexadentate siderophore with a very high affinity for Fe(III) and other trivalent metal ions like ⁸⁹Zr, making it a gold standard for ⁸⁹Zr-based immuno-PET imaging.[5][10]
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): A smaller macrocyclic chelator that is particularly well-suited for complexing ⁶⁸Ga for PET imaging.
The choice of chelator is dictated by the coordination chemistry of the desired radiometal to ensure high thermodynamic stability and kinetic inertness of the resulting radiometal-chelator complex in vivo.[11]
Core Conjugation Chemistries
The covalent attachment of bifunctional chelators to proteins primarily targets the side chains of specific amino acids. The two most common strategies involve the modification of lysine and cysteine residues.
Lysine-Targeted Conjugation
Lysine residues are abundant on the surface of most proteins, making them readily accessible for conjugation.[12] This approach typically results in a heterogeneous mixture of conjugates with a random distribution of chelators. Common reactive groups on bifunctional chelators that target the ε-amino group of lysine include:
-
N-Hydroxysuccinimide (NHS) Esters: These are highly reactive towards primary amines at a slightly basic pH (typically 8.0-9.0), forming stable amide bonds. DOTA-NHS ester is a widely used reagent for this purpose.[][13]
-
Isothiocyanates (ITC): These react with primary amines to form stable thiourea linkages. The reaction is generally efficient but may require a slightly higher pH than NHS esters.
-
Anhydrides: Cyclic dianhydrides, such as DTPA dianhydride, react with primary amines to form amide bonds. However, this method can sometimes lead to side reactions like O-acylation and intermolecular cross-linking.[6][9]
Cysteine-Targeted Conjugation
Cysteine residues are less abundant than lysine and their thiol groups (-SH) are highly nucleophilic, allowing for more site-specific conjugation.[12] Often, cysteine residues are present as disulfide bonds, which require reduction to free thiols before conjugation.
-
Maleimides: This is the most common thiol-reactive group. It reacts with free sulfhydryl groups via a Michael addition reaction at a near-neutral pH (6.5-7.5) to form a stable thioether bond.[12] However, the resulting succinimidyl thioether linkage can sometimes undergo a retro-Michael reaction, leading to deconjugation. Newer generations of maleimides have been developed to improve stability.
Experimental Workflow
The general workflow for preparing a protein-chelator conjugate for radiolabeling involves several key steps, from initial protein preparation to final characterization of the conjugate.
Data Presentation: Quantitative Parameters
The efficiency of conjugation and its impact on the protein's function are critical parameters. The following tables summarize key quantitative data from various studies.
Table 1: Impact of Molar Ratio of Chelator to Antibody on Conjugation and Immunoreactivity
| Antibody | Chelator | Molar Ratio (Chelator:Ab) | Chelators per Antibody | Immunoreactivity Retained (%) | Reference |
| Anti-human albumin Ab | cDTPAA | 100 | 2 | 77 | |
| Anti-human albumin Ab | cDTPAA | 500 | 8 | 59 | |
| Anti-human albumin Ab | cDTPAA | 1000 | 9 | 55 | |
| Anti-human albumin Ab | cDTPAA | 2000 | 11 | 47 | |
| MAb-17-1A | cDTPAA | 50 | 1 | 93 | |
| MAb-17-1A | cDTPAA | 100 | 4 | 60 | |
| MAb-17-1A | cDTPAA | 500 | 11 | 12 | |
| MAb-17-1A | cDTPAA | 1000 | 31 | <5 | |
| MORAb-009 | CHX-A''-DTPA | - | 2.4 | 88.3 ± 4.5 | [14] |
| MORAb-009 | CHX-A''-DTPA | - | 5.5 | 81.1 ± 0.9 | [14] |
| 1C1m-Fc | p-SCN-Bn-DOTA | - | 1 | High | [15] |
| 1C1m-Fc | p-SCN-Bn-DOTA | - | 11 | Low | [15] |
| Rituximab | p-NCS-Bz-DOTA | 1:5 | 1.62 ± 0.5 | - | [16] |
| Rituximab | p-NCS-Bz-DOTA | 1:10 | 6.42 ± 1.72 | - | [16] |
| Rituximab | p-NCS-Bz-DOTA | 1:50 | 11.01 ± 2.64 | - | [16] |
Table 2: Comparison of in vivo Stability of Different ⁸⁹Zr-Chelator-Antibody Conjugates
| Conjugate | Tissue | %ID/g at 168h (mean ± SD) | Reference |
| [⁸⁹Zr]Zr-DFO-trastuzumab | Femur | 4.5 ± 0.6 | [10] |
| [⁸⁹Zr]Zr-DFO-trastuzumab | Femur | 2.0 ± 0.3 | [10] |
| [⁸⁹Zr]Zr-DFOcyclo-trastuzumab | Femur | 1.5 ± 0.3 | [10] |
| [⁸⁹Zr]Zr-DFO-trastuzumab | Knee | 7.8 ± 0.6 | [10] |
| [⁸⁹Zr]Zr-DFO-trastuzumab | Knee | 2.68 ± 0.4 | [10] |
| [⁸⁹Zr]Zr-DFOcyclo-trastuzumab | Knee | 2.1 ± 0.4 | [10] |
Table 3: Comparison of Lysine vs. Cysteine Conjugation Strategies
| Feature | Lysine Conjugation | Cysteine Conjugation | Reference |
| Target Residue | ε-amino group of Lysine | Thiol group of Cysteine | [12][17] |
| Abundance | High (many accessible residues) | Low (often in disulfide bonds) | [17] |
| Homogeneity | Heterogeneous mixture of conjugates | More homogeneous, better control over DAR | [12][17] |
| Site-specificity | Low (random conjugation) | High (with engineered or reduced Cys) | [17] |
| Complexity | Simpler, fewer steps | Can require reduction or engineering | [17] |
| Impact on Function | Higher risk of modifying binding sites | Lower risk if Cys is engineered away from binding sites | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments in protein-chelator conjugation.
Protocol 1: DOTA-NHS Ester Conjugation to an Antibody (Lysine-Targeted)
This protocol is adapted from methodologies for conjugating NHS-ester activated chelators to antibodies.[][13]
Materials:
-
Antibody of interest (e.g., IgG)
-
DOTA-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.5-9.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size Exclusion Chromatography column, e.g., Sephadex G-25)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or preservatives, perform a buffer exchange into the Conjugation Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in the Conjugation Buffer.
-
-
Chelator Preparation:
-
Immediately before use, dissolve the DOTA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 50-fold molar excess of the dissolved DOTA-NHS ester to the antibody solution.
-
Gently mix and incubate for 1-2 hours at room temperature, protected from light.
-
-
Quenching (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the DOTA-antibody conjugate from excess, unreacted chelator and byproducts using a size-exclusion chromatography column pre-equilibrated with PBS.
-
Collect fractions and monitor the protein elution profile by measuring absorbance at 280 nm.
-
Pool the fractions containing the purified conjugate.
-
-
Characterization and Storage:
-
Determine the protein concentration and the chelator-to-antibody ratio (see Protocol 6.4).
-
Store the purified conjugate at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Protocol 2: DTPA Dianhydride Conjugation to a Protein (Lysine-Targeted)
This protocol is based on the conjugation of cyclic DTPA anhydride to antibodies.[9]
Materials:
-
Protein of interest
-
Cyclic DTPA dianhydride (cDTPAA)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.2
-
Purification system (e.g., Size Exclusion Chromatography column)
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation:
-
Perform a buffer exchange of the protein into the Conjugation Buffer.
-
Adjust the protein concentration to a practical level (e.g., 0.3-1 mg/mL).[9]
-
-
Conjugation Reaction:
-
Add solid cDTPAA directly to the protein solution to achieve a desired molar ratio (e.g., 50:1 to 5000:1 of cDTPAA to protein).
-
Gently shake the solution to dissolve the anhydride.
-
Incubate for 1 hour at room temperature. Note that the pH will decrease during the reaction.
-
-
Purification:
-
Immediately after incubation, purify the DTPA-protein conjugate using a size-exclusion chromatography column equilibrated with PBS to remove unreacted DTPA and hydrolysis products.
-
Monitor protein elution at 280 nm and collect the protein-containing fractions.
-
-
Characterization and Storage:
-
Characterize the conjugate for protein concentration and chelator-to-protein ratio.
-
Store the purified conjugate appropriately.
-
Protocol 3: Maleimide-Chelator Conjugation to a Thiolated Antibody (Cysteine-Targeted)
This protocol describes the conjugation of a maleimide-activated chelator to a reduced antibody.
Materials:
-
Antibody of interest (e.g., IgG)
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Maleimide-activated chelator (e.g., DFO-maleimide)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Degassed PBS or HEPES buffer, pH 7.0-7.5, containing EDTA (e.g., 2 mM)
-
Purification system (e.g., Size Exclusion Chromatography column)
Procedure:
-
Antibody Reduction:
-
Dissolve the antibody in degassed Conjugation Buffer to a concentration of 5-10 mg/mL.
-
Add a 10- to 20-fold molar excess of TCEP to the antibody solution.
-
Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.
-
Remove excess TCEP by buffer exchange into fresh, degassed Conjugation Buffer using a desalting column.
-
-
Chelator Preparation:
-
Dissolve the maleimide-activated chelator in anhydrous DMSO or DMF to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved maleimide-chelator to the reduced antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light and under an inert atmosphere (e.g., nitrogen or argon).
-
-
Purification:
-
Purify the conjugate from unreacted chelator and other small molecules by size-exclusion chromatography.
-
-
Characterization and Storage:
-
Characterize the purified conjugate for protein concentration, chelator-to-antibody ratio, and integrity.
-
Store the conjugate under appropriate conditions.
-
Protocol 4: Characterization of Protein-Chelator Conjugates
A. Determination of Chelator-to-Protein Ratio (CAR)
-
Mass Spectrometry (MS): This is a highly accurate method. The mass of the unconjugated protein is compared to the mass spectrum of the conjugate, which will show a distribution of species with different numbers of attached chelators. The average CAR can be calculated from this distribution.[18]
-
UV-Vis Spectrophotometry: If the chelator has a distinct absorbance peak that does not overlap with the protein's absorbance at 280 nm, the CAR can be determined by measuring the absorbance at both wavelengths and using the Beer-Lambert law.[19]
-
Colorimetric Assays: Specific colorimetric assays exist for certain chelators. For example, DFO can be quantified by the formation of a colored complex with iron (ferrioxamine). DOTA can be quantified using an indicator dye like arsenazo III in a competitive binding assay.[20]
B. Assessment of Purity and Integrity
-
Size-Exclusion Chromatography (SEC-HPLC): This technique separates molecules based on size and can be used to detect the presence of aggregates or fragments in the conjugate preparation.[19][21]
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to assess the integrity of the protein after conjugation, especially under reducing conditions to separate the heavy and light chains of an antibody.
C. Analysis of Protein Structure and Function
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure of the protein. A comparison of the CD spectra of the native and conjugated protein can reveal any significant conformational changes induced by the conjugation process.[11][22][23]
-
In Vitro Binding Assays: The biological activity of the conjugated protein, particularly for antibodies, must be confirmed. This is typically done using an ELISA or flow cytometry-based assay to measure the binding affinity of the conjugate to its target antigen.[14]
Protocol 5: Radiolabeling of a DOTA-Antibody Conjugate with ¹⁷⁷Lu
This protocol is a general guide for radiolabeling a DOTA-conjugated antibody.[1][8][18][24]
Materials:
-
Purified DOTA-antibody conjugate
-
¹⁷⁷LuCl₃ in dilute HCl
-
Labeling Buffer: 0.25 M Ammonium Acetate, pH 5.0-5.5
-
Quenching Solution: 50 mM Diethylenetriaminepentaacetic acid (DTPA)
-
Purification system (e.g., PD-10 desalting column)
Procedure:
-
Reaction Setup:
-
In a sterile, metal-free microcentrifuge tube, combine the DOTA-antibody conjugate (e.g., 100 µg) with the Labeling Buffer.
-
Add the ¹⁷⁷LuCl₃ solution (e.g., 1-10 mCi, depending on the desired specific activity).
-
-
Radiolabeling Reaction:
-
Gently mix and incubate the reaction mixture at 37-40°C for 30-60 minutes.
-
-
Quenching:
-
Add a small volume of the DTPA Quenching Solution to complex any unchelated ¹⁷⁷Lu.
-
Incubate for an additional 5-10 minutes at room temperature.
-
-
Purification:
-
Purify the radiolabeled antibody from free ¹⁷⁷Lu and ¹⁷⁷Lu-DTPA using a PD-10 desalting column equilibrated with PBS.
-
Collect fractions and identify the radiolabeled antibody peak using a gamma counter.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) of the final product using instant thin-layer chromatography (ITLC).
-
Calculate the specific activity (radioactivity per unit mass of antibody).
-
Conclusion
The successful conjugation of chelators to proteins is a multi-step process that requires careful optimization of reaction conditions and thorough characterization of the final product. The choice of chelator and conjugation strategy should be tailored to the specific application to ensure the formation of a stable, functional immunoconjugate. This guide provides a foundational understanding and practical protocols for researchers entering this exciting and rapidly evolving field, which holds immense promise for the future of personalized medicine.
References
- 1. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. toolify.ai [toolify.ai]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. CA3087993A1 - Methods for antibody drug conjugation, purification, and formulation - Google Patents [patents.google.com]
- 7. In vitro and in vivo comparison of DTPA- and DOTA-conjugated antiferritin monoclonal antibody for imaging and therapy of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flowchart Creation [developer.mantidproject.org]
- 10. Direct comparison of the in vitro and in vivo stability of DFO, DFO* and DFOcyclo* for 89Zr-immunoPET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. furthlab.xyz [furthlab.xyz]
- 14. Effect of Chelator Conjugation Level and Injection Dose on Tumor and Organ Uptake of 111In Labeled MORAb-009, an Anti-mesothelin Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Circular Dichroism and Fluorescence Spectroscopy to Study Protein Structure and Protein–Protein Interactions in Ethylene Signaling | Springer Nature Experiments [experiments.springernature.com]
- 16. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03976H [pubs.rsc.org]
- 17. Cysteine- and Lysine-Based Conjugation | AxisPharm [axispharm.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. jnm.snmjournals.org [jnm.snmjournals.org]
- 21. medium.com [medium.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 24. research.tudelft.nl [research.tudelft.nl]
p-SCN-Bn-DOTA for Targeted Alpha Therapy Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Alpha Therapy (TAT) is a promising modality in oncology, delivering highly cytotoxic alpha-emitting radionuclides directly to cancer cells, thereby minimizing damage to surrounding healthy tissue. The success of TAT hinges on the stable chelation of the radionuclide and its efficient conjugation to a targeting vector, such as a monoclonal antibody or peptide. The bifunctional chelator, p-SCN-Bn-DOTA, has emerged as a cornerstone in this field, particularly for chelating the potent alpha-emitter Actinium-225 (²²⁵Ac). This technical guide provides a comprehensive overview of the core principles, experimental protocols, and key data associated with the use of p-SCN-Bn-DOTA in TAT research.
p-SCN-Bn-DOTA, or S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, is a derivative of the well-established macrocyclic chelator DOTA.[1][2] Its bifunctional nature is conferred by two key components: the DOTA macrocycle, which securely cages trivalent radiometals like ²²⁵Ac, and the isothiocyanate (-NCS) functional group, which allows for covalent conjugation to primary amines on biomolecules, forming a stable thiourea bond.[2][3] This robust chemical linkage is crucial for ensuring the integrity of the radioimmunoconjugate in vivo.
Core Principles and Applications
The primary application of p-SCN-Bn-DOTA in TAT is to serve as a linker between an alpha-emitting radionuclide and a tumor-targeting molecule.[1][4] This approach has been successfully employed in preclinical and clinical research for a variety of malignancies, including prostate cancer, leukemia, lymphoma, and breast cancer.[5] The choice of ²²⁵Ac is driven by its favorable nuclear properties: a half-life of 9.92 days and a decay cascade that releases four high-energy alpha particles, resulting in potent and localized cytotoxicity.[5]
While DOTA is considered the current gold standard for ²²⁵Ac chelation in many applications, it is important to note that the stability of the ²²⁵Ac-DOTA complex is not perfect.[5][6] Some studies have shown a degree of in vivo dissociation, leading to the accumulation of free ²²⁵Ac in non-target organs like the liver and bone.[5][7] This has spurred research into alternative chelators such as HEHA and macropa, which may offer improved stability.[7][8][9]
Experimental Protocols
Antibody Conjugation with p-SCN-Bn-DOTA
This protocol outlines the conjugation of p-SCN-Bn-DOTA to a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, PBS)
-
p-SCN-Bn-DOTA
-
Carbonate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
Ultrafiltration devices (e.g., Amicon Ultra, 50 kDa MWCO)
-
PD-10 desalting columns
Procedure:
-
Buffer Exchange: The mAb is buffer-exchanged into carbonate buffer (0.2 M, pH 9.0) using an ultrafiltration device.[10] The final concentration of the mAb should be determined.
-
Chelator Preparation: A stock solution of p-SCN-Bn-DOTA is prepared in DMSO.[10]
-
Conjugation Reaction: A calculated molar excess of the p-SCN-Bn-DOTA solution is added to the mAb solution. Molar ratios can range from 5 to 50 equivalents of the chelator per antibody.[10] The reaction mixture is incubated for 1 hour at 37°C.[10]
-
Purification: The resulting immunoconjugate (DOTA-mAb) is purified from unconjugated chelator using ultrafiltration or a PD-10 desalting column, exchanging the buffer to a suitable storage buffer like PBS.[10][11]
-
Characterization: The number of chelators per antibody (chelator-to-antibody ratio) can be determined using techniques such as MALDI-TOF mass spectrometry.[12][13] The integrity of the conjugate can be assessed by SDS-PAGE.[14]
Radiolabeling of DOTA-Conjugated Antibodies with Actinium-225
Two primary methods exist for radiolabeling DOTA-conjugated antibodies with ²²⁵Ac: a two-step method and a more recently developed one-step method.
This method is often employed for temperature-sensitive antibodies, as the high temperatures required for ²²⁵Ac incorporation into the DOTA macrocycle are applied before conjugation to the antibody.[5]
Materials:
-
p-SCN-Bn-DOTA
-
²²⁵Ac (as ²²⁵Ac(NO₃)₃ or in dilute HCl)
-
Acetate buffer (pH 5.0)
-
DOTA-conjugated antibody
-
DTPA solution (for quenching)
Procedure:
-
Radiolabeling of the Chelator: p-SCN-Bn-DOTA is radiolabeled with ²²⁵Ac in an acetate buffer at a pH of 5.0. The reaction is heated to 55-60°C for 30 minutes.[5]
-
Conjugation to Antibody: The resulting ²²⁵Ac-DOTA-NCS complex is then conjugated to the antibody. The isothiocyanate group reacts with lysine residues on the antibody to form stable thiourea linkages.[5]
-
Purification: The final radioimmunoconjugate is purified to remove any unbound ²²⁵Ac-DOTA-NCS.
This more efficient method involves the direct radiolabeling of the pre-formed DOTA-antibody conjugate.[15]
Materials:
-
DOTA-conjugated antibody
-
²²⁵Ac (in 0.2 M Optima grade HCl)
-
Ammonium acetate buffer
-
L-Ascorbic acid (as a radioprotectant)
-
DTPA solution (for quenching)
Procedure:
-
Reaction Setup: The DOTA-conjugated antibody is incubated with ²²⁵Ac in a suitable buffer, such as ammonium acetate, often with the addition of L-ascorbic acid.[11]
-
Incubation: The reaction is typically carried out at 37°C for 2 hours.[5][15]
-
Quality Control: The radiochemical purity of the final product is assessed using methods like radio-thin-layer chromatography (radio-TLC) or high-performance liquid chromatography (HPLC).[12]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies utilizing p-SCN-Bn-DOTA for targeted alpha therapy research.
| Parameter | Value | Reference |
| Conjugation | ||
| Chelator to Antibody Ratio (S01 mAb) | 1.6 | [12] |
| Chelator to Antibody Ratio (nsIgG mAb) | 2.2 | [12] |
| Chelator to Antibody Ratio (Trastuzumab) | 4.9 | [14] |
| Radiolabeling | ||
| Radiolabeling Yield (²²⁵Ac-S01) | 75.6 - 86.7% | [12] |
| Specific Activity (²²⁵Ac-S01) | ~37 kBq/mg | [12] |
| Radiolabeling Efficiency (¹⁷⁷Lu-Trastuzumab) | >99% | [14] |
| Radiolabeling Efficiency (⁹⁰Y-Trastuzumab) | >96% | [14] |
| Stability | ||
| ¹⁷⁷Lu-Trastuzumab Stability (72 hrs) | <1.5% release | [14] |
| ⁹⁰Y-Trastuzumab Stability (72 hrs) | <17% release | [14] |
| ¹⁷⁷Lu-DOTA-HAC Stability (6 days in plasma) | No evidence of radiolysis or biodegradation | [13] |
| In Vivo Biodistribution of ²²⁵Ac-DOTA | ||
| Liver Accumulation (5 days post-injection) | 3.29 %ID/g | [5] |
| Bone Accumulation (5 days post-injection) | 2.87 %ID/g | [5] |
Visualizations
Experimental Workflows and Logical Relationships
Caption: Workflow for creating a ²²⁵Ac-labeled radioimmunoconjugate.
Caption: Conjugation of p-SCN-Bn-DOTA to an antibody.
Conclusion
p-SCN-Bn-DOTA remains a vital tool in the advancement of targeted alpha therapy. Its reliable conjugation chemistry and established use with a range of radionuclides, most notably ²²⁵Ac, have facilitated significant progress in the development of novel cancer treatments. While the field continues to evolve with the investigation of new chelators offering potentially enhanced stability, the foundational knowledge and protocols established with p-SCN-Bn-DOTA are indispensable for researchers in this domain. This guide provides a solid technical foundation for the application of p-SCN-Bn-DOTA in the design and execution of targeted alpha therapy research.
References
- 1. P-SCN-Bn-DOTA | TargetMol [targetmol.com]
- 2. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]
- 3. p-SCN-Bn-DOTA: Targeted Therapy & Diagnostic Imaging Applications; CAS: 1020407-41-3 / 127985-74-4 | SiChem GmbH [shop.sichem.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Actinium-225 for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Improved in vivo stability of actinium-225 macrocyclic complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. jnm.snmjournals.org [jnm.snmjournals.org]
- 14. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
Methodological & Application
Application Note: A Detailed Protocol for the Conjugation of (S)-p-SCN-Bn-DOTA to Antibodies
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the creation of antibody-radionuclide conjugates (ARCs) for imaging and therapeutic applications.
Introduction: The development of targeted radiopharmaceuticals is a cornerstone of modern nuclear medicine. Monoclonal antibodies (mAbs), with their high specificity for tumor-associated antigens, are ideal vectors for delivering radioactive payloads directly to cancer cells. To arm these antibodies with radionuclides, a bifunctional chelating agent is required. (S)-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid, commonly known as (S)-p-SCN-Bn-DOTA, is a widely used chelator for this purpose[1].
The isothiocyanate (-SCN) group of p-SCN-Bn-DOTA reacts efficiently and stably with the primary amine groups on the side chains of lysine residues present on the antibody surface[2]. This reaction, conducted under alkaline conditions, forms a robust thiourea bond, covalently linking the DOTA molecule to the antibody[2]. The macrocyclic DOTA cage can then be used to chelate a variety of diagnostic and therapeutic radionuclides, such as Lutetium-177, Yttrium-90, or Gallium-68[3][4]. This document provides a comprehensive protocol for the conjugation of p-SCN-Bn-DOTA to an antibody, followed by purification and characterization of the resulting immunoconjugate.
Chemical Reaction Pathway
The fundamental reaction involves the nucleophilic attack of a deprotonated lysine amine on the electrophilic carbon of the isothiocyanate group of p-SCN-Bn-DOTA, resulting in a stable thiourea linkage.
References
Step-by-Step Guide for Radiolabeling Peptides with p-SCN-Bn-DOTA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the conjugation of the bifunctional chelator p-SCN-Bn-DOTA to peptides and the subsequent radiolabeling with therapeutic and diagnostic radionuclides. These protocols are intended for research and preclinical development purposes.
Introduction
The use of radiolabeled peptides is a cornerstone of nuclear medicine, enabling targeted imaging and therapy of various diseases, particularly in oncology. The p-SCN-Bn-DOTA (2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a versatile bifunctional chelator.[1] Its DOTA (dodecane tetraacetic acid) cage stably complexes a variety of radiometals, while the para-isothiocyanate (-SCN) group allows for covalent conjugation to primary amine groups, such as the ε-amino group of lysine residues, on a peptide.[2][3] This forms a stable thiourea bond, creating a DOTA-peptide conjugate ready for radiolabeling.
This guide details the two main stages of preparing a radiolabeled peptide using p-SCN-Bn-DOTA:
-
Part A: Conjugation of p-SCN-Bn-DOTA to the Peptide.
-
Part B: Radiolabeling of the DOTA-Peptide Conjugate.
Experimental Workflow Overview
The overall process involves a series of sequential steps from peptide preparation to the final quality control of the radiolabeled product.
Caption: Overall workflow for peptide conjugation and radiolabeling.
Part A: Conjugation of p-SCN-Bn-DOTA to a Peptide
This section outlines the protocol for covalently attaching the p-SCN-Bn-DOTA chelator to a peptide containing a primary amine.
A1. Materials and Reagents
-
Peptide with at least one primary amine (e.g., lysine residue or N-terminal amine)
-
p-SCN-Bn-DOTA
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 8.5-9.0) or 0.1 M Borate Buffer (pH 8.5)
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
HPLC Solvents: Solvent A (e.g., 0.1% Trifluoroacetic acid (TFA) in water) and Solvent B (e.g., 0.1% TFA in acetonitrile)
-
Lyophilizer
-
Mass Spectrometer (e.g., MALDI-TOF or ESI-MS) for quality control
A2. Experimental Protocol: Peptide Conjugation
-
Peptide Preparation: Dissolve the peptide in the chosen conjugation buffer to a final concentration of 1-5 mg/mL. Ensure the peptide is fully dissolved.
-
p-SCN-Bn-DOTA Preparation: Immediately before use, dissolve p-SCN-Bn-DOTA in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction:
-
Add a 5- to 10-fold molar excess of the p-SCN-Bn-DOTA solution to the peptide solution.
-
Add a small amount of organic base such as DIPEA or TEA to the reaction mixture to maintain the basic pH.[4]
-
Incubate the reaction mixture at room temperature or 37°C for 4-16 hours with gentle stirring.[4] The reaction progress can be monitored by analytical RP-HPLC.
-
-
Quenching the Reaction (Optional): The reaction can be quenched by adding a small amine-containing compound like Tris buffer to react with any excess p-SCN-Bn-DOTA.
-
Purification of the DOTA-Peptide Conjugate:
-
The crude reaction mixture should be purified using preparative RP-HPLC.[5][6]
-
A C18 column is commonly used for peptide purification.[5]
-
Elute the conjugate using a gradient of Solvent A and Solvent B. The exact gradient will depend on the hydrophobicity of the peptide and the conjugate and should be optimized.[6]
-
Collect fractions corresponding to the DOTA-peptide conjugate peak, which should have a longer retention time than the unconjugated peptide.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the DOTA-peptide conjugate as a white powder.
-
Quality Control of the DOTA-Peptide Conjugate:
-
Confirm the identity and purity of the conjugate using analytical RP-HPLC.
-
Determine the molecular weight of the conjugate using mass spectrometry to confirm successful conjugation and to estimate the number of DOTA molecules per peptide.
-
Part B: Radiolabeling of the DOTA-Peptide Conjugate
This section provides protocols for radiolabeling the purified DOTA-peptide conjugate with common therapeutic (e.g., ¹⁷⁷Lu) and diagnostic (e.g., ⁶⁸Ga) radionuclides.
B1. Materials and Reagents
-
Purified DOTA-peptide conjugate
-
Radionuclide: e.g., ¹⁷⁷LuCl₃ solution or ⁶⁸GaCl₃ eluate from a ⁶⁸Ge/⁶⁸Ga generator
-
Radiolabeling Buffer: 0.1 M Sodium Acetate buffer (pH 4.0-5.0) or 1 M Ammonium Acetate buffer (pH 4.5)[7][8]
-
Quenching Solution: 50 mM Diethylenetriaminepentaacetic acid (DTPA) solution
-
Purification Cartridge: C18 Sep-Pak or equivalent solid-phase extraction (SPE) cartridge
-
Ethanol
-
Sterile Water for Injection
-
Sterile 0.9% Saline
-
Quality Control System: Radio-TLC (e.g., iTLC-SG strips) and/or Radio-HPLC[9][10]
-
Radio-TLC Mobile Phase (for ⁶⁸Ga): 1:1 mixture of 1 M Ammonium Acetate and Methanol
-
Radio-TLC Mobile Phase (for ¹⁷⁷Lu): 50 mM DTPA in 0.1 M Sodium Citrate buffer (pH 5.5)
B2. Experimental Protocol: Radiolabeling with ¹⁷⁷Lu (Therapeutic)
-
Preparation: In a sterile vial, dissolve a known amount of the DOTA-peptide conjugate (e.g., 10-50 µg) in the radiolabeling buffer.
-
Radiolabeling Reaction:
-
Add the desired amount of ¹⁷⁷LuCl₃ solution to the vial containing the DOTA-peptide.
-
Gently mix the solution.
-
Incubate the reaction vial at 80-100°C for 20-30 minutes.
-
-
Quenching: After incubation, allow the vial to cool to room temperature. Add a small volume of the DTPA quenching solution to complex any unchelated ¹⁷⁷Lu.
-
Purification (if necessary):
-
The radiolabeled peptide can be purified using a C18 SPE cartridge.
-
Condition the cartridge with ethanol followed by water.
-
Load the reaction mixture onto the cartridge. The radiolabeled peptide will be retained.
-
Wash the cartridge with water to remove unreacted ¹⁷⁷Lu and other hydrophilic impurities.
-
Elute the purified ¹⁷⁷Lu-DOTA-peptide with a small volume of ethanol or an ethanol/water mixture.
-
The ethanol is typically removed by evaporation, and the product is reconstituted in sterile saline for injection.
-
-
Quality Control:
-
Determine the radiochemical purity (RCP) using radio-TLC or radio-HPLC. The RCP should typically be >95%.
-
On radio-TLC, the radiolabeled peptide will migrate with the solvent front, while free ¹⁷⁷Lu-DTPA will remain at the origin.
-
Measure the total activity to calculate the radiolabeling yield and specific activity.
-
B3. Experimental Protocol: Radiolabeling with ⁶⁸Ga (Diagnostic)
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions. The ⁶⁸Ga can be further concentrated using a cation-exchange cartridge and eluted with a small volume of acidified 5 M NaCl.[7]
-
Preparation: In a sterile vial, add the DOTA-peptide conjugate (e.g., 20-40 µg) and the radiolabeling buffer.
-
Radiolabeling Reaction:
-
Add the ⁶⁸GaCl₃ eluate to the vial.
-
The pH of the reaction mixture should be between 3.5 and 4.5.
-
Incubate the reaction vial at 90-95°C for 5-15 minutes.[7]
-
-
Purification (often not required for kit-based preparations): If purification is needed, a C18 SPE cartridge can be used as described for ¹⁷⁷Lu.
-
Quality Control:
-
Determine the RCP using radio-TLC or radio-HPLC. The RCP should be >95%.[9]
-
On radio-TLC with the specified mobile phase, the ⁶⁸Ga-DOTA-peptide will have an Rf value of approximately 1, while free and colloidal ⁶⁸Ga will remain at the origin (Rf = 0).
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the radiolabeling process.
Table 1: Typical Radiolabeling Parameters and Efficiencies
| Radionuclide | DOTA-Peptide Amount | Temperature (°C) | Time (min) | pH | Typical RCP (%) |
| ¹⁷⁷Lu | 10-50 µg | 80-100 | 20-30 | 4.0-5.0 | >95% |
| ⁶⁸Ga | 20-40 µg | 90-95 | 5-15 | 3.5-4.5 | >95% |
| ⁹⁰Y | 10-50 µg | 80 | 20 | 4.0-4.5 | >95% |
| ¹¹¹In | 10-50 µg | 100 | 30 | 4.0-4.5 | >95% |
Data compiled from multiple sources.[7][8]
Table 2: Stability of Radiolabeled DOTA-Peptides
| Radiotracer | Medium | Incubation Time | Stability (% intact) |
| ¹⁷⁷Lu-DOTA-Peptide | PBS | 24 h | >93% |
| ¹⁷⁷Lu-DOTA-Peptide | Mouse Serum | 24 h | ~81% |
| ⁶⁸Ga-DOTA-Peptide | Human Serum | 120 min | >95% |
Data is illustrative and can vary based on the specific peptide sequence.
Application Example: Targeting Somatostatin Receptor 2 (SSTR2)
Many neuroendocrine tumors (NETs) overexpress somatostatin receptors, particularly subtype 2 (SSTR2). Radiolabeled somatostatin analogs, such as DOTATATE and DOTATOC, are used for imaging and therapy of these tumors. Upon binding of the radiolabeled peptide to SSTR2, a G-protein coupled receptor, a signaling cascade is initiated that can lead to the inhibition of cell proliferation and hormone secretion.
Caption: SSTR2 signaling upon peptide binding.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Conjugation Efficiency | - Incorrect pH of conjugation buffer- Inactive p-SCN-Bn-DOTA- Peptide has no accessible primary amines | - Ensure pH is 8.5-9.0- Use fresh, anhydrous solvent for p-SCN-Bn-DOTA- Confirm peptide sequence and structure |
| Low Radiolabeling Yield | - Incorrect pH of radiolabeling buffer- Presence of metal contaminants- DOTA-peptide conjugate degradation | - Adjust pH to the optimal range for the radionuclide- Use metal-free buffers and vials- Store conjugate properly; re-purify if necessary |
| Poor Radiochemical Purity | - Suboptimal reaction conditions (time, temp)- Radiolysis of the product | - Optimize incubation time and temperature- Add radical scavengers like ascorbic acid or ethanol |
| Multiple Peaks in HPLC | - Incomplete conjugation- Isomers of the conjugate- Degradation of peptide or conjugate | - Optimize conjugation reaction- This may be acceptable if all species are active- Improve storage and handling conditions |
Conclusion
The use of p-SCN-Bn-DOTA provides a robust and versatile method for the development of radiolabeled peptides for a wide range of applications in molecular imaging and targeted radionuclide therapy. Adherence to optimized protocols for conjugation, radiolabeling, and quality control is critical to ensure the production of high-quality radiopharmaceuticals for preclinical and clinical research.
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of distinct signalling pathways for somatostatin receptors SSTR1 and SSTR2 as revealed by microphysiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. cusabio.com [cusabio.com]
- 10. pnas.org [pnas.org]
Application Notes and Protocols for (S)-p-SCN-Bn-DOTA Conjugation to Lysine Residues on Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid, commonly known as (S)-p-SCN-Bn-DOTA, is a bifunctional chelating agent widely employed in bioconjugation. Its primary application lies in the stable attachment of the macrocyclic chelator DOTA to biological macromolecules, most notably proteins such as antibodies. The isothiocyanate (-NCS) group of p-SCN-Bn-DOTA reacts specifically with primary amines, such as the ε-amino group of lysine residues on the surface of proteins, to form a stable thiourea bond.[1][2] This conjugation strategy is fundamental for the development of various targeted therapeutics and diagnostic agents, including radioimmunoconjugates for imaging and therapy.[1][2]
These application notes provide detailed protocols for the conjugation of this compound to proteins, the purification of the resulting conjugates, and their subsequent characterization.
Reaction Principle and Workflow
The conjugation of p-SCN-Bn-DOTA to a protein is a nucleophilic addition reaction. The ε-amino group of a lysine residue acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This reaction is typically carried out under mild basic conditions (pH 8.0-9.5) to ensure the lysine amine is deprotonated and thus more nucleophilic.
Quantitative Data Summary
The efficiency of the conjugation reaction, specifically the number of DOTA molecules attached per protein molecule (chelator-to-protein ratio or CPR), is a critical parameter that can influence the properties of the final conjugate. This ratio can be controlled by adjusting the molar excess of p-SCN-Bn-DOTA relative to the protein.
| Protein | Molar Ratio (DOTA:Protein) | Achieved Chelator:Protein Ratio (CPR) | Reference |
| Rituximab | 5:1 | 1.62 ± 0.5 | [3] |
| Rituximab | 10:1 | 6.42 ± 1.72 | [3] |
| Rituximab | 20:1 | 6.1 | [4] |
| Rituximab | 50:1 | 11.01 ± 2.64 | [3] |
| 1C1m-Fc Antibody | 5:1 | 1.0 | [5] |
| 1C1m-Fc Antibody | 10:1 | 2.5 | [5] |
| 1C1m-Fc Antibody | 20:1 | 3.0 | [5] |
| 1C1m-Fc Antibody | 30:1 | 6.0 | [5] |
| 1C1m-Fc Antibody | 40:1 | 8.5 | [5] |
| 1C1m-Fc Antibody | 50:1 | 11.0 | [5] |
| S01 Antibody | N/A | 1.6 | [1] |
| nsIgG Antibody | N/A | 2.2 | [1] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
This protocol describes a general method for conjugating p-SCN-Bn-DOTA to a monoclonal antibody.
Materials:
-
Antibody of interest
-
This compound
-
Conjugation Buffer: 0.1 M Sodium Carbonate-Bicarbonate Buffer, pH 9.0-9.5 or 0.1 M HEPES buffer, pH 8.5[2]
-
Dimethyl sulfoxide (DMSO)
-
Purification supplies (see Protocol 2)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Conjugation Buffer. This can be done using a desalting column or by ultrafiltration with an appropriate molecular weight cutoff (MWCO) filter (e.g., 30-50 kDa for IgG).[5]
-
Adjust the antibody concentration to 1-10 mg/mL in the Conjugation Buffer.
-
-
This compound Preparation:
-
Immediately before use, dissolve the required amount of this compound in a small volume of DMSO to create a stock solution (e.g., 10 mg/mL). The isothiocyanate group is sensitive to hydrolysis, so fresh preparation is crucial.
-
-
Conjugation Reaction:
-
Calculate the volume of the p-SCN-Bn-DOTA stock solution needed to achieve the desired molar excess (e.g., 5- to 50-fold molar excess over the antibody).[3][5]
-
Slowly add the p-SCN-Bn-DOTA solution to the antibody solution while gently vortexing. The final concentration of DMSO in the reaction mixture should ideally be below 10% (v/v) to avoid protein denaturation.
-
Incubate the reaction mixture for 1 to 12 hours at room temperature or at 37°C with gentle agitation.[2][5] The reaction time can be optimized to achieve the desired CPR.
-
-
Purification:
-
Proceed immediately to the purification of the DOTA-antibody conjugate as described in Protocol 2.
-
Protocol 2: Purification of the DOTA-Protein Conjugate
This protocol describes two common methods for purifying the DOTA-protein conjugate from unreacted p-SCN-Bn-DOTA and other small molecule byproducts.
Method A: Size-Exclusion Chromatography (SEC)
Materials:
-
Desalting column (e.g., PD-10)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Equilibrate the desalting column with PBS according to the manufacturer's instructions.
-
Apply the crude conjugation reaction mixture to the top of the column.
-
Elute the conjugate with PBS. The DOTA-protein conjugate, being larger, will elute first in the void volume, while the smaller, unreacted p-SCN-Bn-DOTA will be retained and elute later.
-
Collect the fractions containing the purified conjugate. Protein-containing fractions can be identified by measuring the absorbance at 280 nm.
Method B: Ultrafiltration
Materials:
-
Centrifugal filter unit with an appropriate MWCO (e.g., 30-50 kDa for an antibody)
-
PBS, pH 7.4
Procedure:
-
Add the crude conjugation reaction mixture to the centrifugal filter unit.
-
Add an excess of PBS to the unit.
-
Centrifuge the unit according to the manufacturer's instructions to remove the buffer containing unreacted p-SCN-Bn-DOTA.
-
Repeat the washing step (addition of PBS followed by centrifugation) 3-4 times to ensure complete removal of unconjugated reagents.[5]
-
Recover the purified DOTA-protein conjugate in a minimal volume of PBS.
Protocol 3: Characterization of the DOTA-Protein Conjugate
This protocol outlines methods to confirm the successful conjugation and to determine the chelator-to-protein ratio.
Method A: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Materials:
-
SDS-PAGE gels and running buffer
-
Loading buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Prepare samples of the unconjugated protein and the purified DOTA-protein conjugate in loading buffer.
-
Run the samples on an SDS-PAGE gel alongside a molecular weight marker.
-
Stain the gel to visualize the protein bands.
-
Successful conjugation will result in a slight increase in the molecular weight of the protein, which may be observable as a shift in the band position compared to the unconjugated protein. The DOTA-conjugated protein may also appear as a broader band due to the heterogeneity of the conjugation.[1]
Method B: Mass Spectrometry (MS)
Materials:
-
MALDI-TOF or ESI-Q-TOF mass spectrometer
-
Appropriate matrix for MALDI-TOF (e.g., sinapinic acid)[6]
Procedure:
-
Prepare the unconjugated protein and the purified DOTA-protein conjugate for MS analysis according to the instrument's requirements.
-
Acquire the mass spectra for both samples.
-
The mass spectrum of the DOTA-protein conjugate will show a series of peaks corresponding to the protein with different numbers of attached DOTA molecules.[4]
-
The average chelator-to-protein ratio (CPR) can be calculated from the mass difference between the centroids of the conjugated and unconjugated protein mass envelopes or by analyzing the distribution of the different conjugated species.[5][6]
Stability of DOTA-Protein Conjugates
The thiourea linkage formed between p-SCN-Bn-DOTA and lysine residues is generally stable under physiological conditions. Stability studies of radiolabeled DOTA-protein conjugates in human serum have shown high stability over several days. For example, a 177Lu-DOTA-human albumin conjugate showed no evidence of radiolysis or biodegradation after 6 days at 37°C in human plasma.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency (Low CPR) | - Inactive p-SCN-Bn-DOTA (hydrolyzed)- Incorrect reaction pH- Insufficient molar excess of DOTA | - Use freshly prepared p-SCN-Bn-DOTA solution.- Ensure the pH of the conjugation buffer is between 8.0 and 9.5.- Increase the molar ratio of p-SCN-Bn-DOTA to protein. |
| Protein Aggregation/Precipitation | - High concentration of DMSO- Protein instability at the reaction pH or temperature | - Keep the final DMSO concentration below 10% (v/v).- Perform the conjugation at a lower temperature (e.g., 4°C) or for a shorter duration.- Screen for a more suitable conjugation buffer. |
| Heterogeneous Product | - Inherent nature of lysine conjugation | - This is expected. If a more homogeneous product is required, consider site-specific conjugation methods. |
| Difficulty in Removing Unreacted DOTA | - Inefficient purification method | - Increase the number of washes during ultrafiltration.- Use a longer desalting column for better separation. |
Conclusion
The conjugation of this compound to lysine residues is a robust and widely used method for attaching the DOTA chelator to proteins. The protocols provided herein offer a comprehensive guide for researchers to perform this conjugation, purify the product, and characterize the final conjugate. By carefully controlling the reaction conditions, particularly the molar ratio of the reactants, the desired degree of conjugation can be achieved for a variety of applications in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Purification of p-SCN-Bn-DOTA Conjugated Antibodies
Introduction
The conjugation of bifunctional chelators like p-SCN-Bn-DOTA to monoclonal antibodies (mAbs) is a critical step in the development of targeted radiopharmaceuticals for both imaging and therapy (radioimmunotherapy). The p-SCN-Bn-DOTA acts as a linker, covalently attaching to the antibody via a stable thiourea bond with lysine residues, and a chelating agent, securely holding a therapeutic or diagnostic radionuclide.[1][2] Following the conjugation reaction, the resulting mixture contains the desired DOTA-antibody conjugate, as well as unreacted antibody, excess free p-SCN-Bn-DOTA, and potentially aggregated proteins. Effective purification is therefore essential to remove these impurities, ensuring the final product's safety, efficacy, and stability. This document provides detailed protocols and application notes for the most common methods used to purify p-SCN-Bn-DOTA conjugated antibodies.
Overall Experimental Workflow
The process begins with buffer exchange of the antibody into a suitable conjugation buffer, followed by the reaction with p-SCN-Bn-DOTA. The crude conjugate is then purified to remove contaminants before undergoing rigorous quality control analysis.
Caption: High-level workflow from antibody preparation to final purified conjugate.
Purification Methodologies
The choice of purification method depends on the scale of production, the specific characteristics of the antibody, and the required final purity. The primary goal is to separate the high molecular weight antibody conjugate (~150 kDa) from the low molecular weight free chelator (~0.6 kDa).
| Purification Method | Principle | Advantages | Disadvantages | Typical Scale |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius as they pass through a porous resin.[3][4] | High resolution, can separate monomers from aggregates, excellent for removing free chelator. | Limited sample volume capacity, potential for sample dilution, can be time-consuming. | Research to Pilot Scale |
| Dialysis / Diafiltration | Uses a semi-permeable membrane to remove small molecules (free chelator) via diffusion against a large volume of buffer.[5] | Simple, inexpensive, gentle on the antibody. | Very slow (24-48h), requires large buffer volumes, does not remove aggregates. | Research Scale |
| Tangential Flow Filtration (TFF) | A form of ultrafiltration where the sample flows parallel to the membrane surface, minimizing fouling.[6][7][8] | Fast, scalable, combines purification and concentration, efficient buffer exchange.[9][10] | Requires specialized equipment, potential for shear stress on the antibody.[7] | Pilot to Production Scale |
Table 1. Comparison of Common Purification Methods.
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is ideal for achieving high purity at a research or small pilot scale. It effectively removes both unconjugated p-SCN-Bn-DOTA and protein aggregates.
References
- 1. researchgate.net [researchgate.net]
- 2. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibody Purification Methods | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. Integration of Single Pass Tangential Flow Filtration and High Performance Countercurrent Membrane Purification for Intensification of Monoclonal Antibody Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Leveraging single-pass tangential flow filtration to enable decoupling of upstream and downstream monoclonal antibody processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lab Filtration: TFF For Rapid mAb Concentration- Protocol | Sartorius [sartorius.com]
Application Notes & Protocols: Radiolabeling p-SCN-Bn-DOTA with Lutetium-177 for Radiotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lutetium-177 (¹⁷⁷Lu) is a therapeutic radionuclide of significant interest in targeted radiotherapy due to its favorable decay characteristics, including a 6.7-day half-life and the emission of both beta particles for therapy and gamma photons for imaging.[1][2][3] The bifunctional chelator p-SCN-Bn-DOTA (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid) is widely used to stably complex ¹⁷⁷Lu and conjugate it to targeting biomolecules such as antibodies and peptides. This document provides detailed protocols for the radiolabeling of p-SCN-Bn-DOTA-conjugated molecules with ¹⁷⁷Lu, along with methods for quality control and stability assessment.
Radiolabeling Protocol
This protocol outlines the steps for radiolabeling a p-SCN-Bn-DOTA-conjugated targeting molecule with Lutetium-177.
Materials and Reagents
-
p-SCN-Bn-DOTA conjugated biomolecule (e.g., antibody, peptide)
-
¹⁷⁷LuCl₃ solution
-
Sodium acetate buffer (0.5 M, pH 5.0-5.5)
-
Sterile, metal-free water for injection
-
Sterile, pyrogen-free reaction vials
-
Heating block or water bath
-
Radio-TLC scanner or gamma counter
-
HPLC system with a radioactivity detector
Experimental Workflow
The following diagram illustrates the general workflow for the radiolabeling procedure.
Step-by-Step Procedure
-
Preparation of Reagents:
-
Dissolve the p-SCN-Bn-DOTA conjugated biomolecule in sterile, metal-free water to a desired concentration (e.g., 1 mg/mL).
-
In a sterile reaction vial, add the required volume of ¹⁷⁷LuCl₃ solution.
-
Add sodium acetate buffer (0.5 M) to the ¹⁷⁷LuCl₃ solution to adjust the pH to 5.0-5.5.
-
-
Radiolabeling Reaction:
-
Add the p-SCN-Bn-DOTA conjugated biomolecule solution to the vial containing the buffered ¹⁷⁷LuCl₃. The molar ratio of chelator to radionuclide may need to be optimized.[4]
-
Gently mix the reaction solution.
-
Incubate the reaction vial in a heating block or water bath at 90-100°C for 15-30 minutes.[1][5] The optimal temperature and time may vary depending on the specific biomolecule.
-
-
Cooling and Quenching:
-
After incubation, allow the reaction vial to cool to room temperature.
-
To stop the reaction and chelate any remaining free ¹⁷⁷Lu, a quenching solution like DTPA (diethylenetriaminepentaacetic acid) can be added.[6]
-
Quality Control
Comprehensive quality control is essential to ensure the safety and efficacy of the radiolabeled product.
Logical Relationship of Quality Control Steps
The following diagram outlines the logical flow of the quality control process.
Radiochemical Purity (RCP)
The radiochemical purity is determined to quantify the percentage of ¹⁷⁷Lu successfully chelated by the p-SCN-Bn-DOTA conjugate. A radiochemical purity of >95% is generally considered acceptable.[1]
-
Instant Thin-Layer Chromatography (ITLC-SG):
-
Stationary Phase: ITLC-SG strips.
-
Mobile Phase: 0.1 M sodium citrate, pH 5.5.[6]
-
Procedure: Spot a small aliquot of the reaction mixture onto the ITLC strip and develop it in the mobile phase. The labeled conjugate remains at the origin (Rf = 0.1-0.2), while free ¹⁷⁷Lu migrates with the solvent front (Rf = 1.0).[6]
-
Analysis: Determine the distribution of radioactivity using a radio-TLC scanner.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Reversed-phase C18 column.[7]
-
Mobile Phase: A gradient of acidified water (e.g., 0.1% TFA) and acetonitrile is commonly used.[7]
-
Detection: A radioactivity detector in series with a UV detector.
-
Analysis: The retention time of the radiolabeled conjugate will be different from that of free ¹⁷⁷Lu.
-
Specific Activity
Specific activity is a measure of the amount of radioactivity per unit mass of the compound (e.g., GBq/mg or mCi/µmol). High specific activity is crucial for targeting low-density receptors. It can be determined using HPLC by comparing the radioactivity of the labeled peak to the mass of the conjugate, which can be quantified from a standard curve using UV absorbance.[8]
Stability Studies
The stability of the radiolabeled conjugate should be assessed under relevant conditions.
-
In Vitro Serum Stability:
Quantitative Data Summary
The following tables summarize typical quantitative data obtained during the radiolabeling and quality control processes.
Table 1: Radiolabeling Efficiency and Specific Activity
| Conjugate Type | Radiolabeling Efficiency (%) | Specific Activity | Reference |
| DOTA-Peptide | >98% | 33.6 - 67.3 GBq/µmol | [5] |
| DOTA-Antibody | >98% | ~0.6 GBq/mg | [11] |
| DOTA-Nanoparticle | >95% | Not Reported | [9] |
Table 2: Stability of ¹⁷⁷Lu-DOTA Conjugates
| Conjugate | Condition | Time (h) | Stability (% Intact) | Reference |
| ¹⁷⁷Lu-DOTA-Rituximab | Human Serum | 24 | Stable | [11] |
| ¹⁷⁷Lu-DOTA-DN(PTX)-BN | Human Serum | 24 | >90% | [10] |
| ¹⁷⁷Lu-DOTA-[Pro¹,Tyr⁴]-bombesin | Human Serum | 168 (7 days) | >98% | [5] |
Conclusion
The successful radiolabeling of p-SCN-Bn-DOTA conjugated biomolecules with Lutetium-177 is a critical step in the development of novel radiotherapeutics. The protocols and quality control measures outlined in these application notes provide a comprehensive guide for researchers and scientists. Adherence to these procedures will help ensure the production of high-quality, stable, and effective radiopharmaceuticals for preclinical and clinical evaluation.
References
- 1. inis.iaea.org [inis.iaea.org]
- 2. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of Patient Doses of [177Lu]Lu-DOTATATE and [177Lu]Lu-PSMA-617 with Carrier Added (CA) and No Carrier Added (NCA) 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. inis.iaea.org [inis.iaea.org]
- 7. Quality control of [177Lu]Lu-PSMA preparations using HPLC: effect of sample composition and ligand on recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alternative method to determine Specific Activity of (177)Lu by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of 177Lu-DOTA-DN(PTX)-BN for Selective and Concomitant Radio and Drug—Therapeutic Effect on Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Actinium-225 Based Radioimmunotherapy Using (S)-p-SCN-Bn-DOTA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Alpha Therapy (TAT) is a promising oncological treatment modality that delivers highly cytotoxic alpha-particle radiation directly to cancer cells, minimizing damage to surrounding healthy tissues.[1][2] Actinium-225 (²²⁵Ac) is a radionuclide of significant interest for TAT due to its potent therapeutic properties.[3][4][5] It has a half-life of 9.92 days and its decay chain releases four high-energy alpha particles, resulting in highly localized and potent cytotoxicity.[6][7][8] The effective delivery of ²²⁵Ac to tumor cells is achieved by conjugating it to a targeting moiety, such as a monoclonal antibody (mAb), that specifically binds to tumor-associated antigens.
This requires a bifunctional chelator to stably bind ²²⁵Ac and to covalently attach to the mAb. The macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) has shown promise for chelating ²²⁵Ac.[9][10][11] The derivative, (S)-p-SCN-Bn-DOTA, is a bifunctional chelating agent that allows for the stable chelation of radionuclides and covalent attachment to monoclonal antibodies through its isothiocyanate group, which reacts with primary amines on the antibody to form a stable thiourea bond.[1][12][13][14][15][16][17]
These application notes provide detailed protocols for the conjugation of this compound to a monoclonal antibody, subsequent radiolabeling with ²²⁵Ac, and methods for in vitro and in vivo evaluation of the resulting radioimmunoconjugate.
Physicochemical Properties of Actinium-225 and this compound
| Parameter | Actinium-225 (²²⁵Ac) | This compound |
| Half-life | 9.919 days[3] | N/A |
| Decay Mode | Alpha decay[3] | N/A |
| Decay Chain | ²²⁵Ac -> ²²¹Fr -> ²¹⁷At -> ²¹³Bi -> ²¹³Po -> ²⁰⁹Pb -> ²⁰⁹Bi -> ²⁰⁵Tl[3][6][18] | N/A |
| Alpha Emissions per Decay | 4 | N/A |
| Molecular Formula | N/A | C₂₄H₃₃N₅O₈S[13][15] |
| Molecular Weight | 225.023 g/mol [3] | 551.62 g/mol [13][15] |
| CAS Number | N/A | 127985-74-4[12][13] |
Experimental Protocols
Conjugation of this compound to a Monoclonal Antibody
This protocol describes the covalent attachment of the bifunctional chelator this compound to a monoclonal antibody. The isothiocyanate group of the chelator reacts with primary amine groups (e.g., from lysine residues) on the antibody to form a stable thiourea linkage.[1][16]
Materials:
-
Monoclonal antibody (mAb) of interest
-
This compound
-
Borate buffer (50 mM, pH 8.5)
-
Size-exclusion chromatography (SEC) column (e.g., PD-10)
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Prepare a solution of the monoclonal antibody at a concentration of 5 mg/mL in 50 mM borate buffer (pH 8.5).[19]
-
Dissolve this compound in the borate buffer.
-
Add a 4-fold molar excess of this compound to the antibody solution.[19]
-
Incubate the reaction mixture for 16 hours at 37°C with gentle agitation.[19]
-
After incubation, purify the DOTA-conjugated antibody from unreacted chelator using a size-exclusion chromatography column (e.g., PD-10) equilibrated with PBS.
-
Collect the protein-containing fractions.
-
Determine the protein concentration of the purified DOTA-mAb conjugate using a spectrophotometer at 280 nm.
-
The chelator-to-antibody ratio can be determined by matrix-assisted laser desorption/ionization-time of flight mass spectrometry (MALDI-TOF MS).[20]
Radiolabeling of DOTA-Antibody Conjugate with Actinium-225
This protocol outlines a one-step method for radiolabeling the DOTA-conjugated antibody with ²²⁵Ac.[10]
Materials:
-
DOTA-conjugated monoclonal antibody
-
²²⁵Ac-nitrate in 0.2 M HCl
-
Tetramethylammonium acetate (TMAA) buffer (2 M)
-
L-ascorbic acid (150 g/L)
-
pH paper (range 5.0-9.0)
-
Incubator at 37°C
-
Size-exclusion chromatography column (e.g., PD-10)
-
Dose calibrator
Procedure:
-
In a sterile vial, add the desired amount of ²²⁵Ac-nitrate (e.g., 3.7 MBq) and determine the exact activity using a dose calibrator.[10]
-
To the vial, add 25 µL of 2 M TMAA buffer and 10 µL of 150 g/L L-ascorbic acid.[10]
-
Add 100 µg of the DOTA-conjugated antibody to the reaction mixture.[10]
-
Check the pH of the reaction mixture by spotting 1 µL onto pH paper; the target pH is approximately 5.8.[10]
-
Incubate the reaction at 37°C. The incubation time will depend on the desired specific activity and should be optimized.
-
After incubation, purify the ²²⁵Ac-DOTA-mAb from unincorporated ²²⁵Ac using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the radiolabeled antibody.
-
Measure the activity of the final product using a dose calibrator to determine the radiochemical yield.
Quality Control of ²²⁵Ac-DOTA-Antibody
Radiochemical Purity:
-
Radiochemical purity can be determined by radio-thin layer chromatography (radio-TLC).[20]
-
Spot a small aliquot of the final product onto a TLC strip.
-
Develop the chromatogram using an appropriate mobile phase (e.g., 50 mM DTPA).
-
The radiolabeled antibody should remain at the origin, while free ²²⁵Ac will migrate with the solvent front.
-
Analyze the strip using a radio-TLC scanner to quantify the percentage of radioactivity associated with the antibody.
Immunoreactivity:
-
The immunoreactivity of the radiolabeled antibody can be assessed using an in vitro cell binding assay.
-
Incubate a fixed amount of the ²²⁵Ac-DOTA-mAb with an excess of target antigen-expressing cells.
-
As a negative control, use cells that do not express the target antigen.
-
After incubation, separate the cells from the supernatant by centrifugation.
-
Measure the radioactivity in the cell pellet and the supernatant to determine the percentage of bound radioactivity.
In Vitro Stability Studies
Serum Stability:
-
Incubate the ²²⁵Ac-DOTA-mAb in human serum at 37°C for various time points (e.g., 1, 24, 48, 72 hours).[10][21]
-
At each time point, analyze the radiochemical purity of the sample using radio-TLC to determine the percentage of ²²⁵Ac that remains bound to the antibody.[10]
In Vivo Biodistribution Studies
Animal Model:
-
Use an appropriate tumor-bearing animal model (e.g., mice with xenografts of human cancer cells expressing the target antigen).
Procedure:
-
Inject a known amount of the ²²⁵Ac-DOTA-mAb intravenously into the tail vein of the mice.
-
At selected time points post-injection (e.g., 4, 24, 48, 72 hours), euthanize a cohort of animals.[21]
-
Collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, bone).
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Data Presentation
Table 1: Radiolabeling Efficiency and Specific Activity
| Antibody Construct | Radiolabeling Yield (%) | Specific Activity (kBq/µg) | Reference |
| ²²⁵Ac-S01 | 75.6 ± 0.5 | ~37 | [20] |
| ²²⁵Ac-nsIgG | 86.7 ± 0.7 | ~37 | [20] |
| ²²⁵Ac-DOTA-JR11 | 95 | N/A | [21] |
Table 2: In Vitro Stability in Human Serum
| Radioconjugate | Time Point (h) | Intact Radiopeptide (%) | Reference |
| ²²⁵Ac-DOTA-JR11 | 24 | ~81 | [21] |
Table 3: In Vivo Biodistribution of ²²⁵Ac-DOTA-JR11 in H69 Tumor-Bearing Mice (%ID/g)
| Organ | 4 h | 24 h | 48 h | 72 h | Reference |
| Blood | 10.1 ± 1.5 | 4.9 ± 0.8 | 2.5 ± 0.4 | 1.6 ± 0.3 | [21] |
| Tumor | 12.3 ± 2.1 | 15.6 ± 2.9 | 14.8 ± 2.5 | 13.5 ± 2.2 | [21] |
| Kidneys | 18.9 ± 3.2 | 22.4 ± 4.1 | 20.1 ± 3.8 | 18.9 ± 3.5 | [21] |
| Liver | 8.7 ± 1.4 | 6.5 ± 1.1 | 5.2 ± 0.9 | 4.1 ± 0.7 | [21] |
| Bone | 2.1 ± 0.4 | 2.9 ± 0.5 | 3.2 ± 0.6 | 3.5 ± 0.6 | [21] |
Data presented as mean ± standard deviation.
Visualizations
Caption: Experimental workflow for the preparation of a ²²⁵Ac-based radioimmunoconjugate.
Caption: Cellular mechanism of action for ²²⁵Ac radioimmunotherapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Actinium-225 for Targeted α Therapy: Coordination Chemistry and Current Chelation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actinium-225 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Actinium-225 in Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 225Ac [prismap.eu]
- 7. researchgate.net [researchgate.net]
- 8. Dosimetry for T(alpha)T - IDEA System Expert System for Internal Dosimetry [idea-system.com]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. (p-SCN-Bn)-dota | C24H33N5O8S | CID 10123265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. p-SCN-Bn-DOTA | Others 12 | 127985-74-4 | Invivochem [invivochem.com]
- 15. medkoo.com [medkoo.com]
- 16. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]
- 17. P-SCN-Bn-DOTA | TargetMol [targetmol.com]
- 18. Radioactive decay chain of actinium-225 [nist.gov]
- 19. researchgate.net [researchgate.net]
- 20. Development of an actinium-225 radioimmunoconjugate for targeted alpha therapy against SARS-CoV-2 - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D2NJ02617A [pubs.rsc.org]
- 21. First preclinical evaluation of [<sup>225</sup>Ac]Ac-DOTA-JR11 and comparison with [<sup>177</sup>Lu]Lu-DOTA-JR11, alpha versus beta radionuclide therapy of NETs - ProQuest [proquest.com]
Application Notes & Protocols: Quality Control of (S)-p-SCN-Bn-DOTA Radiopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-p-SCN-Bn-DOTA (S-2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid) is a bifunctional chelator integral to the development of targeted radiopharmaceuticals.[1][2][3] Its DOTA component securely complexes a variety of diagnostic and therapeutic radionuclides, while the isothiocyanate group allows for stable conjugation to biomolecules such as antibodies and peptides.[3][4] Rigorous quality control is paramount to ensure the safety, efficacy, and batch-to-batch consistency of the final radiolabeled product.[5][6][7] These application notes provide a comprehensive overview of the essential quality control procedures for this compound based radiopharmaceuticals.
Overall Quality Control Workflow
The quality control process for this compound radiopharmaceuticals encompasses a series of physicochemical and biological tests performed after radiolabeling and prior to patient administration.[6][8] This workflow ensures that the final product meets all specifications for identity, purity, and safety.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.ymaws.com [cdn.ymaws.com]
- 6. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 7. Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]
Application Notes and Protocols for In Vitro Cell Binding Assays of p-SCN-Bn-DOTA Labeled Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of monoclonal antibodies (mAbs) with the bifunctional chelator p-SCN-Bn-DOTA (2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a critical step in the development of radioimmunoconjugates for both diagnostic imaging and therapeutic applications in oncology.[1][2] The DOTA cage effectively chelates a variety of radiometals, while the isothiocyanate group (SCN) forms a stable thiourea bond with primary amines (e.g., lysine residues) on the antibody.[2]
Following radiolabeling, a thorough in vitro characterization of the resulting radioimmunoconjugate is paramount to ensure that the antibody's biological activity and binding affinity to its target antigen are preserved.[3] This document provides detailed protocols for essential in vitro cell binding assays, including saturation binding, competitive binding, and internalization assays, tailored for antibodies labeled with radionuclides via p-SCN-Bn-DOTA.
Antibody Conjugation with p-SCN-Bn-DOTA
This protocol outlines the conjugation of p-SCN-Bn-DOTA to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of primary amines.
-
p-SCN-Bn-DOTA (Macrocyclics or equivalent).
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Sodium Bicarbonate buffer (0.1 M, pH 8.5-9.0).
-
PD-10 desalting columns or equivalent size-exclusion chromatography system.
-
Centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO).
Protocol:
-
Antibody Preparation: Buffer exchange the antibody into 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) using a centrifugal filter unit or dialysis. Concentrate the antibody to a final concentration of 5-10 mg/mL.
-
p-SCN-Bn-DOTA Preparation: Immediately before use, dissolve p-SCN-Bn-DOTA in anhydrous DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved p-SCN-Bn-DOTA to the antibody solution. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove unconjugated p-SCN-Bn-DOTA and byproducts by size-exclusion chromatography (e.g., PD-10 column) equilibrated with metal-free buffer (e.g., 0.15 M ammonium acetate buffer, pH 7.0).
-
Characterization: Determine the number of DOTA molecules conjugated per antibody molecule (chelate-to-antibody ratio) using methods such as MALDI-TOF mass spectrometry.[4][5]
-
Storage: Store the purified DOTA-conjugated antibody at 2-8°C or frozen at -20°C or -80°C for long-term storage.
Radiolabeling of DOTA-Conjugated Antibody
This protocol describes the radiolabeling of the DOTA-conjugated antibody with a suitable radionuclide (e.g., ¹⁷⁷Lu, ⁹⁰Y, ⁶⁴Cu).
Materials:
-
DOTA-conjugated antibody.
-
Radionuclide of choice (e.g., ¹⁷⁷LuCl₃, ⁹⁰YCl₃, ⁶⁴CuCl₂).
-
Ammonium acetate buffer (0.15 M, pH 5.5).
-
Metal-free water.
-
Instant thin-layer chromatography (ITLC) strips.
-
Mobile phase for ITLC (e.g., 0.1 M sodium citrate, pH 6.0).
-
Gamma counter or radio-TLC scanner.
Protocol:
-
Add the DOTA-conjugated antibody (typically 100-500 µg) to a sterile, metal-free microcentrifuge tube.
-
Add the required amount of radionuclide to the antibody solution. The volume should be kept to a minimum.
-
Adjust the pH of the reaction mixture to 5.5 using ammonium acetate buffer.
-
Incubate the reaction at 37-42°C for 30-60 minutes.
-
Determine the radiochemical purity (RCP) by ITLC. Spot a small aliquot of the reaction mixture onto an ITLC strip and develop it using the appropriate mobile phase.
-
Analyze the strip using a gamma counter or radio-TLC scanner to determine the percentage of radioactivity associated with the antibody versus free radionuclide. An RCP of >95% is generally considered acceptable.
-
If necessary, purify the radiolabeled antibody from unincorporated radionuclide using a size-exclusion column.
In Vitro Cell Binding Assays
Saturation Binding Assay
This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[6][7]
Protocol:
-
Cell Preparation: Seed target cells expressing the antigen of interest into 24- or 48-well plates at a density that will result in 80-90% confluency on the day of the assay.[8]
-
Radioligand Dilutions: Prepare a series of dilutions of the radiolabeled antibody in binding buffer (e.g., PBS with 1% BSA) to cover a concentration range from approximately 0.1 x Kd to 10 x Kd.
-
Total Binding: Add increasing concentrations of the radiolabeled antibody to the wells containing the target cells.
-
Non-specific Binding: To a parallel set of wells, add the same concentrations of the radiolabeled antibody along with a 100- to 1000-fold molar excess of the corresponding unlabeled antibody.
-
Incubation: Incubate the plates at 4°C for 2-4 hours (or until equilibrium is reached) with gentle agitation to prevent cell detachment.
-
Washing: Remove the incubation medium and wash the cells three times with ice-cold binding buffer to remove unbound radioactivity.
-
Cell Lysis and Counting: Lyse the cells in each well with 1 M NaOH. Collect the lysate and measure the radioactivity in a gamma counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of the radiolabeled antibody and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.[8][9]
Data Presentation:
| Concentration of Radiolabeled Antibody (nM) | Total Binding (CPM) | Non-specific Binding (CPM) | Specific Binding (CPM) |
| [Concentration 1] | |||
| [Concentration 2] | |||
| ... | |||
| [Concentration n] |
| Parameter | Value | Standard Error |
| Kd (nM) | ||
| Bmax ( sites/cell ) |
Competitive Binding Assay
This assay determines the relative binding affinity (IC50 and Ki) of an unlabeled competitor (e.g., the unlabeled antibody).[6][10]
Protocol:
-
Cell Preparation: Prepare cells as described for the saturation binding assay.
-
Reagent Preparation: Prepare a fixed concentration of the radiolabeled antibody (typically at or below its Kd value). Prepare a series of dilutions of the unlabeled competitor antibody.
-
Assay Setup: Add the fixed concentration of the radiolabeled antibody to all wells. Then, add increasing concentrations of the unlabeled competitor antibody to the wells.
-
Incubation, Washing, and Counting: Follow the same procedures as described for the saturation binding assay.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[8]
Data Presentation:
| Concentration of Unlabeled Competitor (nM) | Binding (CPM) | % Inhibition |
| [Concentration 1] | ||
| [Concentration 2] | ||
| ... | ||
| [Concentration n] |
| Parameter | Value |
| IC50 (nM) | |
| Ki (nM) |
Internalization Assay
This assay measures the rate and extent of antibody internalization upon binding to its cell surface target.[11]
Protocol:
-
Cell Preparation: Prepare cells as described for the saturation binding assay.
-
Binding: Incubate the cells with a fixed concentration of the radiolabeled antibody (typically at a saturating concentration) at 4°C for 1-2 hours to allow binding but prevent internalization.
-
Initiate Internalization: Wash the cells with ice-cold buffer to remove unbound antibody. Add pre-warmed culture medium and transfer the plates to a 37°C incubator to allow internalization to proceed.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the internalization process by placing the plates on ice.
-
Strip Surface-Bound Antibody: To one set of wells for each time point, add an acid wash buffer (e.g., 0.2 M glycine, pH 2.5) for 5-10 minutes on ice to strip the surface-bound radiolabeled antibody. The radioactivity remaining in these cells represents the internalized fraction.
-
Total Bound Radioactivity: To a parallel set of wells, lyse the cells directly without the acid wash to determine the total cell-associated radioactivity (surface-bound + internalized).
-
Counting: Collect the supernatant (surface-bound fraction) and the cell lysate (internalized fraction) separately and measure the radioactivity in a gamma counter.
-
Data Analysis: Calculate the percentage of internalized radioactivity at each time point as (internalized CPM / total cell-associated CPM) x 100.
Data Presentation:
| Time (minutes) | Total Cell-Associated Radioactivity (CPM) | Internalized Radioactivity (CPM) | % Internalization |
| 0 | |||
| 15 | |||
| 30 | |||
| ... |
Visualizations
Experimental Workflow for a Saturation Binding Assay```dot
Caption: Antibody-mediated receptor internalization pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Functional in vitro assessment of modified antibodies: Impact of label on protein properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Determining Binding Affinity (KD) of Radiolabeled Antibodies to Immobilized Antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.libretexts.org [med.libretexts.org]
- 11. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
Application Notes and Protocols for SPECT/CT Imaging with p-SCN-Bn-DOTA Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of p-SCN-Bn-DOTA (p-isothiocyanatobenzyl-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) conjugated compounds in Single Photon Emission Computed Tomography/Computed Tomography (SPECT/CT) imaging. This bifunctional chelator allows for the stable attachment of radiometals to targeting molecules such as antibodies or peptides for in vivo imaging and biodistribution studies.
I. Introduction to p-SCN-Bn-DOTA in SPECT/CT Imaging
The p-SCN-Bn-DOTA chelator is a widely used bifunctional coupling agent in nuclear medicine. Its isothiocyanate group (-NCS) readily reacts with primary amines on targeting biomolecules (e.g., lysine residues on antibodies) to form a stable thiourea bond. The DOTA cage can then be used to chelate a variety of radiometals suitable for SPECT imaging, most notably Lutetium-177 (¹⁷⁷Lu) and Indium-111 (¹¹¹In). This system enables the development of targeted radiopharmaceuticals for non-invasive imaging and characterization of biological processes and disease states.
II. Experimental Protocols
A. Conjugation of p-SCN-Bn-DOTA to Targeting Molecules
This protocol outlines the general procedure for conjugating p-SCN-Bn-DOTA to a protein (e.g., an antibody). The molar ratio of chelator to protein may need to be optimized for each specific molecule.
Materials:
-
Targeting molecule (e.g., antibody) in a suitable buffer (e.g., 0.1 M sodium carbonate buffer, pH 8.7)
-
p-SCN-Bn-DOTA
-
Dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) column
-
Ammonium acetate buffer (0.1 M, pH 7.0)
-
Hydrochloric acid (HCl), 1N
Procedure:
-
Dissolve p-SCN-Bn-DOTA in DMSO to a desired stock concentration.
-
Add the p-SCN-Bn-DOTA stock solution to the targeting molecule solution. A common molar excess of p-SCN-Bn-DOTA to the targeting molecule is 10-fold.[1]
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[1]
-
Quench the reaction by adjusting the pH to 7.0–7.4 with 1N HCl.[1]
-
Purify the DOTA-conjugated molecule using an SEC column with 0.1 M ammonium acetate buffer (pH 7.0) as the eluent.[1]
-
Determine the number of DOTA molecules conjugated per targeting molecule using methods such as MALDI-TOF mass spectrometry.[2][3]
B. Radiolabeling of DOTA-Conjugated Compounds with ¹⁷⁷Lu or ¹¹¹In
This protocol provides a general method for radiolabeling the DOTA-conjugated targeting molecule with ¹⁷⁷Lu or ¹¹¹In.
Materials:
-
DOTA-conjugated targeting molecule
-
¹⁷⁷LuCl₃ or ¹¹¹InCl₃ in HCl
-
Ammonium acetate or sodium acetate buffer (pH 5.0-5.5)[4][5]
-
Gentisic acid (optional, as a radioprotectant)[5]
-
Tween-80 (optional)[5]
-
Diethylenetriaminepentaacetic acid (DTPA) solution (e.g., 10 mM, pH 6)[5]
-
Saline
Procedure:
-
In a reaction vial, add the DOTA-conjugated targeting molecule to the ammonium acetate or sodium acetate buffer.
-
If using, add gentisic acid and Tween-80 to the mixture.[5]
-
Add the desired amount of ¹⁷⁷LuCl₃ or ¹¹¹InCl₃ to the vial.
-
Incubate the reaction mixture at a temperature between 80°C and 95°C for 30-35 minutes.[5][6]
-
Stop the reaction by adding a small volume of DTPA solution to chelate any free radiometal.[5]
-
Allow the mixture to cool to room temperature.
-
Perform quality control to determine radiochemical purity.
C. Quality Control of Radiolabeled Compounds
Radiochemical purity should be assessed to ensure that the radiometal is stably chelated by the DOTA-conjugated molecule.
Methods:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC system with radiometric and UV detectors is used. A common mobile phase system consists of solvent A (0.1% TFA in water) and solvent B (0.1% TFA in acetonitrile) with a gradient elution.[5][6]
-
Thin-Layer Chromatography (TLC): TLC plates are developed with a suitable mobile phase (e.g., saline and acetone mixture) and analyzed using a radio-TLC scanner.[5]
A radiochemical purity of >95% is generally considered acceptable for in vivo studies.[3]
D. In Vivo SPECT/CT Imaging Protocol
This protocol describes the general procedure for performing SPECT/CT imaging in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing animal model (e.g., nude mice with xenograft tumors)
-
Radiolabeled DOTA-conjugated compound
-
Anesthesia (e.g., isoflurane)
-
SPECT/CT scanner
Procedure:
-
Administer the radiolabeled compound to the animal, typically via intravenous (tail vein) injection. The injected dose will depend on the specific activity of the radiopharmaceutical and the imaging system.
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48, 72 hours), anesthetize the animal.[4][5]
-
Position the animal in the SPECT/CT scanner.
-
Acquire SPECT images followed by a CT scan for anatomical co-registration.
-
Reconstruct the images and perform image analysis to determine the biodistribution of the radiotracer.
E. Ex Vivo Biodistribution Studies
Ex vivo biodistribution studies are performed to quantify the accumulation of the radiolabeled compound in various organs and the tumor.
Procedure:
-
Following the final imaging time point, euthanize the animals.
-
Dissect key organs (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone) and the tumor.
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).
III. Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from studies using p-SCN-Bn-DOTA labeled compounds for SPECT/CT imaging.
Table 1: Radiolabeling and Stability Data
| Parameter | ¹⁷⁷Lu-DOTA-Compound | ¹¹¹In-DOTA-Compound | Reference |
| Radiochemical Purity | >97% | >95% | [6] |
| Molar Activity | ~44 GBq/µmol | Not specified | [6] |
| In Vitro Stability (72h) | High | High (DOTA-Tz variant showed complete retention) | [4] |
Table 2: In Vivo Biodistribution Data (%ID/g) in a Pancreatic Cancer Xenograft Model (¹⁷⁷Lu-DOTA-integrin αvβ6 knottin)
| Organ | 1 Day Post-Injection | Reference |
| Tumor | 3.13 ± 0.63 | [7][8] |
| Kidney | 19.2 ± 2.5 | [7][8] |
Table 3: In Vitro Binding Affinity (IC₅₀) of a DOTA-integrin αvβ6 Knottin Tracer
| Cell Line | IC₅₀ (nM) | Reference |
| BxPC-3 | 1.69 | [7] |
| Capan-2 | 9.46 | [7] |
IV. Visualizations
Caption: Overall experimental workflow from conjugation to in vivo analysis.
Caption: Detailed radiolabeling and quality control workflow.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 4. Indium-111 radiolabelling of a brain-penetrant Aβ antibody for SPECT imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Radiochemical Labeling With Lutetium-177 (177Lu) [bio-protocol.org]
- 7. SPECT/CT Imaging, Biodistribution and Radiation Dosimetry of a 177Lu-DOTA-Integrin αvβ6 Cystine Knot Peptide in a Pancreatic Cancer Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mediso - SPECT/CT imaging, biodistribution and radiation dosimetry of a 177Lu-DOTA-integrin αvβ6 cystine knot peptide in a pancreatic cancer xenograft model [mediso.com]
Troubleshooting & Optimization
Technical Support Center: (S)-p-SCN-Bn-DOTA Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the conjugation of (S)-p-SCN-Bn-DOTA to proteins, particularly antibodies.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to an antibody?
The optimal pH for the conjugation reaction is typically in the range of 8.0 to 9.5. The isothiocyanate group of this compound reacts with primary amines (e.g., the ε-amino group of lysine residues) on the antibody to form a stable thiourea bond. This reaction is most efficient under slightly basic conditions. It is crucial to maintain a stable pH throughout the reaction to ensure consistent conjugation efficiency.
Q2: What is the recommended molar ratio of this compound to antibody?
The molar ratio of chelator to antibody is a critical parameter that influences the average number of DOTA molecules conjugated to each antibody, also known as the degree of substitution (DOS). A higher molar ratio generally leads to a higher DOS. However, an excessively high DOS can negatively impact the antibody's immunoreactivity and pharmacokinetic properties.[1] A common starting point is a molar excess of 10 to 50-fold of this compound to the antibody.[1][2] The optimal ratio should be determined empirically for each specific antibody and application.
Q3: How does the number of conjugated DOTA molecules affect the final product?
The number of DOTA molecules per antibody can significantly impact the properties of the resulting radioimmunoconjugate. While a higher number of chelators can increase the specific activity of the radiolabeled antibody, it can also lead to:
-
Decreased immunoreactivity: DOTA molecules might attach to the antigen-binding sites of the antibody, hindering its ability to bind to the target.[1]
-
Altered pharmacokinetics: A high number of chelators can increase uptake by the reticuloendothelial system in the liver and spleen, leading to faster clearance from circulation and potentially lower tumor uptake.[1]
-
Increased aggregation: Over-conjugation can lead to protein aggregation.[3]
Q4: How can I remove unconjugated this compound after the reaction?
Purification is essential to remove excess, unreacted this compound and other small molecules from the conjugated antibody. Common methods include:
-
Size-Exclusion Chromatography (SEC): This is a widely used method to separate the larger antibody-DOTA conjugate from the smaller, unconjugated chelator.
-
Ultrafiltration/Diafiltration: This technique uses membranes with a specific molecular weight cutoff to retain the antibody conjugate while allowing smaller molecules to pass through.[1][4]
-
Dialysis: This method involves exchanging the buffer to remove small molecules across a semi-permeable membrane.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency / Low Degree of Substitution (DOS) | Suboptimal pH: The reaction pH may be too low for efficient conjugation to primary amines. | Ensure the reaction buffer is maintained between pH 8.0 and 9.5. Use a reliable buffer system such as carbonate or borate buffer. |
| Inactive this compound: The isothiocyanate group is sensitive to hydrolysis. | Use fresh or properly stored this compound. Avoid repeated freeze-thaw cycles. Consider purchasing from a reputable supplier.[5][6] | |
| Presence of primary amines in the buffer: Buffers like Tris contain primary amines that will compete with the antibody for conjugation. | Use amine-free buffers such as carbonate, borate, or phosphate-buffered saline (PBS) adjusted to the appropriate pH. | |
| Insufficient molar ratio of chelator: The amount of this compound may be limiting. | Increase the molar excess of this compound to the antibody. Titrate the ratio to find the optimal balance for your specific antibody.[2] | |
| Antibody Aggregation | High Degree of Substitution (DOS): Excessive conjugation can lead to changes in protein conformation and aggregation. | Reduce the molar ratio of this compound to the antibody. Optimize the reaction time and temperature to control the extent of conjugation.[3] |
| Inappropriate buffer conditions: The buffer composition or pH may be promoting aggregation. | Screen different buffer conditions, including varying pH and the addition of stabilizers like trehalose or polysorbate. | |
| Freeze-thaw cycles: Repeated freezing and thawing can damage the antibody. | Aliquot the antibody and conjugates to avoid multiple freeze-thaw cycles. | |
| Loss of Immunoreactivity | Conjugation at the antigen-binding site: The isothiocyanate group may have reacted with lysine residues in the complementarity-determining regions (CDRs) of the antibody.[1] | Reduce the molar ratio of this compound to minimize random conjugation. Consider site-specific conjugation methods if preserving the binding site is critical. |
| Denaturation of the antibody: Harsh reaction conditions (e.g., high temperature, extreme pH) can denature the antibody. | Perform the conjugation at a controlled temperature, typically between room temperature and 37°C.[1] Avoid extreme pH values. | |
| Inconsistent Results | Variability in reagents: Batch-to-batch variation in this compound or the antibody can lead to inconsistent outcomes. | Qualify new batches of reagents before use in critical experiments. |
| Inaccurate concentration measurements: Errors in determining the concentrations of the antibody and chelator will affect the molar ratio. | Use accurate methods for protein concentration determination, such as UV-Vis spectroscopy (A280) or a BCA assay. | |
| Inconsistent reaction parameters: Variations in reaction time, temperature, or pH will lead to different results. | Carefully control and document all reaction parameters for each experiment. |
Quantitative Data Summary
Table 1: Typical Reaction Conditions for this compound Conjugation to Antibodies
| Parameter | Recommended Range | Reference |
| pH | 8.0 - 9.5 | [2] |
| Temperature | 25°C - 40°C | [1][7] |
| Reaction Time | 30 minutes - 2 hours | [1][2] |
| Molar Ratio (DOTA:Antibody) | 5:1 to 50:1 | [1][2] |
| Buffer System | Carbonate, Borate, PBS (amine-free) | [1] |
Table 2: Example of Molar Ratio Effect on Degree of Substitution (DOS)
| Molar Ratio (DOTA:Antibody) | Resulting Average DOS | Reference |
| 10:1 | ~1-2 | [2] |
| 20:1 | ~4.9 | [7] |
| 50:1 | 4.25 ± 1.04 | [2] |
| 20:1 | ~6.1 | [4][8] |
Note: The resulting DOS can vary significantly depending on the specific antibody and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with this compound
-
Buffer Exchange: Prepare the antibody in an amine-free conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0). This can be done using dialysis, diafiltration, or a desalting column.
-
Antibody Concentration Adjustment: Adjust the antibody concentration to a suitable level, typically 1-10 mg/mL.
-
This compound Preparation: Immediately before use, dissolve this compound in a small amount of an organic solvent like DMSO and then dilute it in the conjugation buffer.[1]
-
Conjugation Reaction: Add the desired molar excess of the this compound solution to the antibody solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1 hour) with gentle mixing.[1]
-
Purification: Remove the unreacted chelator using size-exclusion chromatography, ultrafiltration, or dialysis against a suitable storage buffer (e.g., PBS).[1]
-
Characterization: Determine the degree of substitution using methods like MALDI-TOF mass spectrometry or a colorimetric assay.[4] Assess the purity and integrity of the conjugate using SDS-PAGE and size-exclusion HPLC.[3][4]
-
Storage: Store the purified conjugate at 2-8°C for short-term use or frozen at -20°C or -80°C for long-term storage.[5][6]
Protocol 2: Quality Control of the DOTA-Antibody Conjugate
-
Size-Exclusion HPLC (SE-HPLC): Analyze the conjugate to assess for aggregation and fragmentation. The chromatogram should show a main peak corresponding to the monomeric antibody conjugate with minimal high molecular weight (aggregates) or low molecular weight (fragments) species.
-
SDS-PAGE: Run the conjugate under non-reducing and reducing conditions to verify the integrity of the antibody's heavy and light chains.[4]
-
MALDI-TOF Mass Spectrometry: Determine the average number of DOTA molecules conjugated per antibody molecule by comparing the mass of the conjugated antibody to the unconjugated antibody.[4]
-
Immunoreactivity Assay: Perform a binding assay (e.g., ELISA or flow cytometry) to confirm that the conjugated antibody retains its ability to bind to its target antigen.
Visualizations
References
- 1. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An approach for conjugation of 177Lu- DOTA-SCN- Rituximab (BioSim) & its evaluation for radioimmunotherapy of relapsed & refractory B-cell non Hodgkins lymphoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 8. researchgate.net [researchgate.net]
Troubleshooting low radiolabeling yield with p-SCN-Bn-DOTA
Technical Support Center: p-SCN-Bn-DOTA Radiolabeling
Welcome to the technical support center for p-SCN-Bn-DOTA. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges associated with low radiolabeling yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common causes of low or failed radiolabeling yield with p-SCN-Bn-DOTA conjugates?
Low radiolabeling yield is typically traced back to one of four critical areas: suboptimal reaction conditions (especially pH), the presence of competing metal contaminants, incorrect molar ratios during conjugation, or compromised integrity of the reagents. A systematic evaluation of each of these factors is the most effective troubleshooting approach.
Q2: How does pH impact the conjugation and radiolabeling steps?
The overall process involves two distinct steps, each with a different optimal pH. Using an incorrect pH for either step is a primary reason for low yields.
-
Conjugation Step (Antibody + p-SCN-Bn-DOTA): The isothiocyanate group (SCN) on p-SCN-Bn-DOTA reacts with primary amines (like the ε-amine of lysine) on the antibody or peptide. This reaction requires a basic environment to ensure the amine is deprotonated and nucleophilic.
-
Radiolabeling Step (DOTA-Conjugate + Radiometal): The DOTA cage chelates the radiometal. This process is most efficient under acidic conditions, which prevent the formation of radiometal hydroxides that are unable to be chelated.[1]
A common mistake is failing to properly exchange the buffer and adjust the pH between the two steps.
Q3: My conjugation reaction failed. What went wrong?
Failure at the conjugation stage is often due to incorrect pH or reagent degradation.
-
Verify pH: Ensure the reaction buffer is within the optimal pH 8.5-9.5 range. Carbonate-bicarbonate or borate buffers are commonly used.
-
Reagent Integrity: p-SCN-Bn-DOTA is susceptible to hydrolysis. Ensure it has been stored correctly (at -20°C or -80°C) and is not expired.[2] Prepare the solution of p-SCN-Bn-DOTA in a dry, water-free organic solvent like DMSO immediately before use.[3]
-
Antibody Buffer: Ensure the initial antibody buffer does not contain primary amines (e.g., Tris), which will compete with the antibody for reaction with the p-SCN-Bn-DOTA.
Q4: My conjugation was successful, but the radiolabeling yield is low. What should I check?
Assuming the DOTA is successfully attached to your biomolecule, low radiolabeling efficiency points to issues within the chelation reaction itself.
-
Check Radiolabeling pH: The optimal pH is critical and typically falls within the 4.0-5.5 range.[1][4] Above pH 5, radiometals can begin to form hydroxide species, reducing their availability for chelation.[1]
-
Trace Metal Contamination: This is a frequent and often overlooked cause of low yield. DOTA is an excellent chelator for many metals, not just your target radionuclide.[5] Trace amounts of metals like Fe³⁺, Al³⁺, Zn²⁺, or Pb²⁺ from buffers, water, or glassware can occupy the DOTA binding sites, blocking the incorporation of the radiometal.[5]
-
Reaction Temperature & Time: DOTA chelation is often slow at room temperature and requires heating.[6] Optimal temperatures and times vary by radionuclide but are typically in the range of 70-100°C for 20-60 minutes .[4][7]
-
Radionuclide Quality: Ensure the radionuclide solution has not exceeded its shelf life and is of high purity.
Q5: How do I prevent trace metal contamination?
Proactive prevention is key. All solutions and equipment that will contact the DOTA-conjugate must be free of contaminating metals.
-
Use high-purity, metal-free water and reagents.
-
Prepare buffers in plasticware that has been acid-washed (e.g., with 0.1 M HCl) and rinsed thoroughly with metal-free water.
-
Consider treating buffers and antibody solutions with a chelating resin (like Chelex 100) to remove any existing metal contaminants. This should be done before adding the p-SCN-Bn-DOTA or the radionuclide.
Q6: What is the optimal molar ratio of p-SCN-Bn-DOTA to my antibody/peptide?
The ideal ratio depends on the number of available primary amines on your biomolecule and the desired number of chelators per molecule. Using too much p-SCN-Bn-DOTA can potentially impact the antibody's immunoreactivity.
-
Commonly reported molar excess ratios of p-SCN-Bn-DOTA to antibody range from 5:1 to 50:1 .[8][9]
-
A starting point of a 10:1 or 20:1 molar excess is often recommended.[7][9]
-
The goal is typically to attach between 4 and 8 DOTA molecules per antibody.[8][9] The final ratio should be determined empirically for each specific biomolecule.
Q7: What quality control (QC) methods are essential for this process?
QC is critical at multiple stages to confirm conjugation and determine radiochemical purity.
-
Conjugation Success: MALDI-TOF mass spectrometry can confirm the number of DOTA molecules attached to the antibody by measuring the increase in molecular weight.[7][8]
-
Radiochemical Purity (RCP): This measures the percentage of the radionuclide that has been successfully chelated. Instant Thin-Layer Chromatography (ITLC) is a rapid method. High-Performance Liquid Chromatography (HPLC) provides more detailed analysis and can separate the radiolabeled conjugate from unlabeled species and other impurities.[7][10] An RCP of >95% is typically desired.[11]
Summary of Key Reaction Parameters
The following tables summarize the critical quantitative parameters for the conjugation and radiolabeling steps.
Table 1: Conjugation Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 8.5 - 9.5 | Essential for deprotonating lysine amines. |
| Buffer | Carbonate-Bicarbonate, Borate | Must be free of primary amines (e.g., Tris). |
| Molar Ratio (DOTA:Ab) | 5:1 to 50:1 | Start with 20:1 and optimize.[7][9] |
| Temperature | 4°C to 37°C | Milder temperatures (e.g., 4°C overnight) can be used to minimize risk of antibody denaturation.[9][12] |
| Reaction Time | 1 hour to Overnight | Depends on temperature and desired conjugation level. |
Table 2: Radiolabeling Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 4.0 - 5.5 | Critical to prevent radiometal hydroxide formation.[1][4] |
| Buffer | Acetate, Citrate | Must be prepared with metal-free reagents. |
| Temperature | 70°C - 100°C | Varies by radionuclide; required for efficient chelation.[4] |
| Reaction Time | 20 - 60 minutes | Longer times may be needed but can risk protein degradation.[4][7] |
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with p-SCN-Bn-DOTA
-
Buffer Exchange: Prepare the antibody (e.g., Rituximab, Trastuzumab) by exchanging its storage buffer for a 0.1 M sodium bicarbonate buffer (pH 9.0) using an appropriate ultrafiltration device (e.g., 30 kDa MWCO spin filter).[8] Adjust the final antibody concentration to 5-10 mg/mL.
-
Prepare DOTA Solution: Immediately before use, dissolve p-SCN-Bn-DOTA in water-free DMSO to a concentration of ~20 mg/mL.
-
Conjugation Reaction: Add the desired molar excess (e.g., 20-fold) of the p-SCN-Bn-DOTA solution to the antibody solution. Incubate the reaction for 1 hour at 37°C with gentle mixing.[9]
-
Purification: Remove unconjugated p-SCN-Bn-DOTA and exchange the buffer. Use an ultrafiltration device to wash the DOTA-antibody conjugate repeatedly with a metal-free 0.25 M ammonium acetate buffer (pH 5.5).[9]
-
Quantification & Storage: Determine the final protein concentration. The conjugate can be stored at 4°C for short-term use or lyophilized for long-term storage.[7][8]
Protocol 2: General Procedure for Radiolabeling of DOTA-Conjugate
-
Preparation: In a metal-free microcentrifuge tube, combine the DOTA-conjugated antibody with a metal-free reaction buffer (e.g., 0.25 M ammonium acetate, pH 5.5).
-
Add Radionuclide: Add the high-purity radionuclide (e.g., ¹⁷⁷LuCl₃, ⁹⁰YCl₃) to the tube. The total reaction volume should be kept as low as practical.
-
Incubation: Securely cap the vial and incubate at the optimal temperature (e.g., 80-95°C) for 30-60 minutes.[1]
-
Quenching (Optional): After incubation and cooling, a small amount of DTPA solution (e.g., 50 mM, pH 7) can be added to chelate any remaining free radionuclide, preventing it from binding to the conjugate at a later stage.
-
Quality Control: Determine the radiochemical purity (RCP) using ITLC or HPLC to ensure the yield is >95%.
Visual Guides
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting.
Caption: Experimental workflow for p-SCN-Bn-DOTA conjugation and radiolabeling.
Caption: Troubleshooting decision tree for low radiolabeling yield.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. p-SCN-Bn-DOTA | Others 12 | 127985-74-4 | Invivochem [invivochem.com]
- 4. Optimization of reaction conditions for the radiolabeling of DOTA and DOTA-peptide with (44m/44)Sc and experimental evidence of the feasibility of an in vivo PET generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 6. Approaches to Reducing Normal Tissue Radiation from Radiolabeled Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 8. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Purifying p-SCN-Bn-DOTA Conjugated Biomolecules
Welcome to the technical support center for challenges in purifying p-SCN-Bn-DOTA conjugated biomolecules. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate common issues encountered during the conjugation and purification process.
Frequently Asked Questions (FAQs)
Q1: What is p-SCN-Bn-DOTA and why is it used for bioconjugation?
A1: p-SCN-Bn-DOTA (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid) is a bifunctional chelating agent. It has two key components:
-
An isothiocyanate (-SCN) group that readily reacts with primary amines (like the side chain of lysine residues) on biomolecules to form a stable thiourea bond.[1][2]
-
A DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) cage that can strongly chelate a variety of metal ions, including radionuclides used in medical imaging (e.g., ⁶⁸Ga, ⁶⁴Cu) and therapy (e.g., ¹⁷⁷Lu, ⁹⁰Y).[3][4][5]
This dual functionality makes it a valuable tool for developing radioimmunoconjugates for diagnostic and therapeutic applications.[6]
Q2: What are the critical parameters to control during the conjugation reaction?
A2: The success of the conjugation reaction is highly dependent on several parameters:
-
Molar Ratio (Chelator:Biomolecule): The ratio of p-SCN-Bn-DOTA to your biomolecule directly influences the average number of DOTA molecules conjugated to each biomolecule. Higher ratios generally lead to a higher degree of conjugation.[7][8]
-
pH: The reaction between the isothiocyanate group and primary amines is pH-dependent. A pH range of 8.0-9.5 is typically optimal for this reaction.[8]
-
Temperature and Incubation Time: These parameters affect the reaction kinetics. Reactions are often carried out at room temperature or 37°C for several hours to overnight.[7][8]
-
Buffer Composition: The buffer should be free of primary amines (e.g., Tris) that can compete with the biomolecule for reaction with p-SCN-Bn-DOTA. Carbonate or borate buffers are commonly used.
Q3: How does the number of conjugated DOTA molecules affect my biomolecule?
A3: The number of conjugated DOTA molecules, often referred to as the chelator-to-antibody ratio (CAR), can significantly impact the properties of the biomolecule:
-
Immunoreactivity: Excessive conjugation can lead to the modification of lysine residues within the antigen-binding sites, potentially reducing the biomolecule's binding affinity and overall immunoreactivity.[9][10]
-
Pharmacokinetics: A higher number of hydrophilic DOTA molecules can alter the overall charge and hydrophilicity of the biomolecule, which may affect its biodistribution and clearance from the body.[9][10] In some cases, a high number of chelators can lead to increased uptake by the liver and spleen.[10]
-
Aggregation: Increased hydrophobicity due to the linker and chelator can sometimes lead to aggregation of the conjugated biomolecule.
Q4: What are the common methods for purifying p-SCN-Bn-DOTA conjugated biomolecules?
A4: The most common purification method is size-exclusion chromatography (SEC) . This technique separates molecules based on their size, effectively removing unconjugated p-SCN-Bn-DOTA and other small molecule impurities from the larger conjugated biomolecule.[8][11] Other methods like ultrafiltration can also be used for buffer exchange and removal of excess reagents.[7]
Q5: How can I determine the average number of DOTA molecules conjugated to my biomolecule?
A5: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for this purpose. By comparing the mass of the unconjugated biomolecule to the mass of the conjugated product, the average number of attached DOTA molecules can be calculated.[7][12]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency
Symptoms:
-
MALDI-TOF MS analysis shows a low average number of DOTA molecules per biomolecule.
-
Subsequent radiolabeling yields are poor.
| Potential Cause | Troubleshooting Steps |
| Suboptimal pH | Ensure the reaction buffer pH is between 8.0 and 9.5. Verify the pH of your buffer immediately before starting the conjugation. |
| Low Molar Ratio | Increase the molar excess of p-SCN-Bn-DOTA to the biomolecule. Ratios from 10:1 to 50:1 (chelator:biomolecule) are commonly tested.[7][8] |
| Competing Amines in Buffer | Avoid using buffers containing primary amines, such as Tris. Use carbonate, borate, or phosphate buffers. |
| Inactive p-SCN-Bn-DOTA | The isothiocyanate group is sensitive to moisture. Ensure your p-SCN-Bn-DOTA is stored under dry conditions and is not expired. Prepare the stock solution in anhydrous DMSO immediately before use. |
| Insufficient Reaction Time/Temperature | Increase the incubation time or temperature according to established protocols. Monitor the reaction progress if possible. |
Problem 2: Biomolecule Aggregation or Precipitation
Symptoms:
-
Visible precipitation during or after the conjugation reaction.
-
Presence of high molecular weight species in SEC analysis.
-
Poor recovery after purification.
| Potential Cause | Troubleshooting Steps |
| High Degree of Conjugation | Excessive conjugation can increase the hydrophobicity of the biomolecule, leading to aggregation. Reduce the molar ratio of p-SCN-Bn-DOTA. |
| Inappropriate Buffer Conditions | Optimize the buffer pH and ionic strength. Sometimes, the addition of excipients like arginine can help reduce aggregation. |
| Shear or Thermal Stress | Avoid vigorous vortexing or agitation. If the reaction is performed at an elevated temperature, ensure your biomolecule is stable under those conditions. |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles for your biomolecule and the final conjugate. |
Problem 3: Poor Recovery After Purification
Symptoms:
-
Low concentration of the final purified conjugate.
| Potential Cause | Troubleshooting Steps |
| Non-specific Binding to Purification Resin | Ensure the SEC column is properly equilibrated with the appropriate buffer. Consider using a different type of SEC resin if non-specific interactions are suspected. |
| Aggregation and Loss During Filtration | If using ultrafiltration, ensure the membrane pore size is appropriate for your biomolecule to prevent loss. Aggregated protein may be retained on the filter. |
| Precipitation on the Column | If the conjugate precipitates on the column, try adjusting the mobile phase composition (e.g., pH, ionic strength) to improve solubility. |
Data Presentation
Table 1: Effect of Molar Ratio on DOTA Conjugation and Immunoreactivity of an Anti-TEM-1 Fusion Protein Antibody (1C1m-Fc) [9][10]
| Molar Ratio (p-SCN-Bn-DOTA : 1C1m-Fc) | Average DOTA per Antibody | Immunoreactivity (%) |
| 5:1 | 1.0 | 85.1 ± 1.3 |
| 10:1 | 3.0 | 86.2 ± 2.7 |
| 20:1 | 6.0 | 87.5 ± 1.0 |
| 30:1 | 8.5 | 78.0 ± 1.4 |
| 50:1 | 11.0 | 24.0 ± 1.7 |
Table 2: Comparison of Conjugation Conditions for an Anti-Mesothelin sdAb [8]
| Chelator | Molar Excess (Chelator:sdAb) | pH | Average Conjugation Rate (Chelator/sdAb) |
| p-SCN-Bn-DOTA | 20 | 8 | 0.4 |
| p-SCN-Bn-DOTA | 50 | 8 | 1.1 |
| p-SCN-Bn-DOTA | 50 | 9 | 1.3 |
Experimental Protocols
Key Experiment 1: General Protocol for p-SCN-Bn-DOTA Conjugation to an Antibody
-
Buffer Exchange: Prepare the antibody in a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0) at a concentration of 1-10 mg/mL. This can be done using ultrafiltration or a desalting column.
-
Prepare p-SCN-Bn-DOTA Stock Solution: Immediately before use, dissolve p-SCN-Bn-DOTA in anhydrous DMSO to a concentration of 10-20 mg/mL.
-
Conjugation Reaction: Add the desired molar excess of the p-SCN-Bn-DOTA stock solution to the antibody solution.
-
Incubation: Gently mix the reaction and incubate at room temperature or 37°C for 1 to 4 hours, or overnight at 4°C.
-
Purification: Purify the conjugate using size-exclusion chromatography (SEC) to remove unconjugated p-SCN-Bn-DOTA and other small molecules.
Key Experiment 2: Purification by Size-Exclusion Chromatography (SEC)[11]
-
Column Equilibration: Equilibrate the SEC column (e.g., Sephadex G-25 or a pre-packed column suitable for your biomolecule's size) with a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.4.
-
Sample Loading: Load the conjugation reaction mixture onto the equilibrated column.
-
Elution: Elute the sample with the equilibration buffer. The conjugated antibody will elute in the void volume, while the smaller, unconjugated p-SCN-Bn-DOTA will be retarded and elute later.
-
Fraction Collection: Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.
-
Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary using ultrafiltration.
Key Experiment 3: Characterization by MALDI-TOF MS[7][12]
-
Sample Preparation: Prepare samples of both the unconjugated and conjugated antibody at a concentration of approximately 1 mg/mL.
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid, in a solvent mixture (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid in water).
-
Spotting: Mix the antibody sample with the matrix solution on a MALDI target plate and allow it to air dry.
-
Data Acquisition: Acquire the mass spectra in the appropriate mass range for your biomolecule.
-
Data Analysis: Determine the average molecular weight of the unconjugated and conjugated antibody. The difference in mass, divided by the mass of p-SCN-Bn-DOTA, will give the average number of DOTA molecules per antibody.
Mandatory Visualizations
Caption: Experimental workflow for p-SCN-Bn-DOTA conjugation.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A practical guide to the construction of radiometallated bioconjugates for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of p-SCN-Bn-DOTA Radioconjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of p-SCN-Bn-DOTA radioconjugates. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is p-SCN-Bn-DOTA and why is its stability crucial?
A1: p-SCN-Bn-DOTA (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid) is a bifunctional chelator. It has two key components: the DOTA cage that securely holds a radiometal, and the isothiocyanate group (SCN) that covalently links the chelator to a targeting biomolecule, such as an antibody, via a stable thiourea bond.[1] The stability of the resulting radioconjugate is paramount for the safety and efficacy of a radiopharmaceutical.[2][3] Instability can lead to the release of the radiometal in the body, causing off-target radiation damage and compromising imaging quality or therapeutic effect.[4][5]
Q2: What are the common modes of instability for p-SCN-Bn-DOTA radioconjugates?
A2: The primary modes of instability include:
-
Transchelation: The loss of the radiometal from the DOTA chelate to other endogenous metal-binding proteins or ions.[4][6]
-
Radiolysis: The breakdown of the conjugate due to the radiation emitted by the radiometal, especially at high specific activities.
-
Chemical Degradation: Modification of the targeting biomolecule (e.g., antibody denaturation or fragmentation) during conjugation or storage.[7]
-
Aggregation: The formation of high-molecular-weight aggregates of the radioconjugate, which can alter its biodistribution and lead to unwanted accumulation in organs like the liver and spleen.[8]
Q3: Which analytical techniques are recommended for assessing the radiochemical purity and stability?
A3: A combination of chromatographic techniques is typically employed:
-
Instant Thin-Layer Chromatography (ITLC-SG): A rapid method to determine the percentage of radiolabeled conjugate versus free radiometal.[9]
-
Radio-High-Performance Liquid Chromatography (Radio-HPLC): Provides detailed information on the identity and purity of the radioconjugate and can separate different radiolabeled species.[10][11]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Used to assess the integrity of the protein component of the radioconjugate, particularly for antibodies, by visualizing fragmentation or aggregation.[7][9]
Q4: How do I perform a serum stability assay?
A4: A serum stability assay assesses the stability of the radioconjugate in a biologically relevant medium. A typical protocol involves incubating the radioconjugate in fresh human or animal serum at 37°C for various time points (e.g., 1, 24, 48, 72 hours).[8][12] At each time point, an aliquot is taken, and serum proteins are precipitated (e.g., with ethanol).[10] The supernatant is then analyzed by radio-TLC or radio-HPLC to quantify the amount of intact radioconjugate versus released radiometal or other degradation products.[10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Purity (<95%) after Labeling | - Suboptimal pH of the reaction buffer.- Presence of competing metal ion impurities in the radionuclide solution.- Insufficient incubation time or temperature.- Low molar ratio of chelator to antibody.[7] | - Adjust the pH of the labeling buffer to the optimal range for the specific radiometal (typically pH 4-6 for many trivalent metals with DOTA).- Use high-purity radionuclides and metal-free buffers.- Optimize the incubation time and temperature. While some radiometals require heating (e.g., 80-95°C)[13][14], others can be chelated at room temperature.[14]- Increase the molar ratio of p-SCN-Bn-DOTA to the biomolecule during conjugation to ensure a sufficient number of chelators per molecule.[7] |
| High Levels of Free Radiometal in Serum Stability Assays | - Transchelation of the radiometal from the DOTA chelate.- In vivo reduction of the radiometal (e.g., Cu-64 from Cu(II) to Cu(I)), leading to decreased complex stability.[6]- Radiolysis at high specific activities. | - Ensure complete chelation during the labeling step.- For certain radiometals like Cu-64, consider alternative chelators that offer higher in vivo stability.[15]- Add radical scavengers like ascorbic acid or ethanol to the formulation to minimize radiolysis. |
| Observation of High Molecular Weight Aggregates | - Harsh conjugation or labeling conditions (e.g., excessive heating, extreme pH) leading to protein denaturation.- High concentration of the radioconjugate in the formulation.- Lyophilization process causing protein stress.[7] | - Optimize conjugation and labeling conditions to be as mild as possible.- Formulate the radioconjugate at an appropriate concentration and consider the use of stabilizing excipients.- If lyophilizing, carefully develop the lyophilization cycle to minimize protein denaturation.[7] |
| Unexpected Biodistribution in Animal Models (e.g., High Bone Uptake) | - In vivo instability of the radioconjugate leading to the release of free radiometal, which can accumulate in the bone.[4][8] | - Re-evaluate the in vitro stability of the radioconjugate under more challenging conditions (e.g., challenge assays with competing chelators like DTPA or EDTA).[8][16]- If in vitro stability is confirmed to be high, consider other factors that might influence biodistribution, such as the properties of the targeting biomolecule itself. |
Experimental Protocols & Data
Serum Stability of ¹⁷⁷Lu-p-SCN-Bn-DOTA-Trastuzumab
Objective: To determine the stability of the radioconjugate in human serum over 72 hours.
Methodology:
-
¹⁷⁷Lu-p-SCN-Bn-DOTA-Trastuzumab was prepared with a radiochemical purity of >99%.
-
200 µL of the radioconjugate was incubated in 0.5 mL of fresh human serum at 37°C.[8]
-
Aliquots were taken at 1, 24, 48, and 72 hours.
-
The radiochemical purity of each aliquot was determined using ITLC-SG with 0.9% NaCl as the mobile phase.[8][9]
Results:
| Time (hours) | Radiochemical Purity (%) in 0.9% NaCl | Radiochemical Purity (%) in Human Serum |
| 1 | >98% | >98% |
| 24 | >98% | >98% |
| 48 | >98% | >98% |
| 72 | >98% | <1.5% Lutetium-177 release |
Data adapted from studies on similar DOTA-antibody conjugates.[8][9]
In Vitro Stability of ⁶⁴Cu-p-SCN-Bn-DOTA-Rituximab
Objective: To assess the stability of the ⁶⁴Cu-labeled antibody in human serum.
Methodology:
-
Rituximab was conjugated with p-SCN-Bn-DOTA.
-
The conjugate was radiolabeled with ⁶⁴Cu.
-
The purified ⁶⁴Cu-p-SCN-Bn-DOTA-Rituximab was incubated in human serum at 37°C.
-
Aliquots were analyzed at various time points up to 48 hours to determine the percentage of ⁶⁴Cu dissociation.
Results:
| Time (hours) | ⁶⁴Cu Dissociation (%) |
| 24 | < 6% |
| 48 | < 6% |
Data based on comparative studies of different chelators for ⁶⁴Cu.[17]
Visualizations
Caption: Workflow for assessing the in vitro and in vivo stability of radioconjugates.
Caption: Key factors influencing the stability of p-SCN-Bn-DOTA radioconjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. pbr.mazums.ac.ir [pbr.mazums.ac.ir]
- 3. iaea.org [iaea.org]
- 4. harvest.usask.ca [harvest.usask.ca]
- 5. books.rsc.org [books.rsc.org]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 10. 4.9. Serum Stability Assay [bio-protocol.org]
- 11. Influence of biological assay conditions on stability assessment of radiometal-labelled peptides exemplified using a 177Lu-DOTA-minigastrin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Radiolabeling of Human Serum Albumin With Terbium-161 Using Mild Conditions and Evaluation of in vivo Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clickable Radiocomplexes With Trivalent Radiometals for Cancer Theranostics: In vitro and in vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Radiolabelled Peptides for Positron Emission Tomography and Endoradiotherapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Reducing non-specific binding of DOTA-labeled antibodies in vivo
Welcome to the technical support center for DOTA-labeled antibodies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges associated with non-specific binding in vivo.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with DOTA-labeled antibodies, offering potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Solution |
| High background signal in non-target tissues | Fc Receptor-Mediated Uptake: The Fc region of the antibody can bind to Fc receptors on immune cells, particularly in the liver and spleen.[1][2][3][4] | Fc Engineering: Utilize antibodies with a mutated Fc region (e.g., LALAPG triple mutation) to prevent binding to Fc gamma receptors.[4]Fc Receptor Blockade: Administer an Fc receptor blocking agent, such as an anti-Fc receptor antibody (e.g., 2.4G2) or excess purified IgG, prior to the injection of the DOTA-labeled antibody.[1][2][3] |
| Antibody Aggregates: The presence of aggregated antibodies in the injectate can lead to rapid clearance and non-specific uptake by the reticuloendothelial system (RES).[5][6][7] | Purification: Implement a final purification step using size-exclusion chromatography (SEC) to remove aggregates before in vivo administration.[5][6][8] | |
| Suboptimal Conjugation: A high number of DOTA chelators per antibody can alter its properties and lead to increased non-specific binding.[9] | Optimize DOTA:Antibody Ratio: Perform conjugation with varying molar ratios of DOTA-NHS ester to antibody to find the optimal degree of labeling that maintains immunoreactivity and minimizes non-specific uptake.[9] | |
| Non-specific binding to negatively charged cell surfaces. | Pre-dosing with Unlabeled Antibody: Administering a "cold" dose of the unlabeled antibody before the radiolabeled one can saturate non-specific binding sites.[10] | |
| High kidney uptake and retention | Renal Clearance Pathway: Smaller antibody fragments are cleared through the kidneys, where they can be reabsorbed and retained in the proximal tubules.[11][12] | Co-administration of Cationic Amino Acids: Injecting basic amino acids like L-lysine can reduce the renal uptake of radiolabeled antibody fragments by competing for reabsorption.[12]PEGylation: Conjugating polyethylene glycol (PEG) to the antibody fragment increases its hydrodynamic size, reducing kidney filtration and uptake.[11][13] |
| Metabolites of the DOTA-conjugate being retained in the kidney. | Use of Cleavable Linkers: Incorporate a linker between the DOTA chelate and the antibody that can be cleaved by enzymes in the kidney's brush border, releasing a smaller, more easily excreted radiometabolite.[14][15] | |
| Variable or poor tumor targeting | Altered Immunoreactivity: The conjugation process may have damaged the antigen-binding site of the antibody. | Optimize Conjugation pH: Maintain an optimal pH during the conjugation reaction to favor the modification of lysine residues outside the antigen-binding site.[16]Site-Specific Conjugation: If possible, use site-specific conjugation methods to attach DOTA to a region of the antibody distant from the antigen-binding site.[13] |
| Physicochemical Properties of the Conjugate: The overall charge of the DOTA-antibody conjugate can influence its biodistribution. Positively charged patches can increase uptake in various tissues.[17][18][19] | Antibody Engineering: If feasible, engineer the antibody to have a more balanced or slightly negative charge distribution.[17][19] |
Frequently Asked Questions (FAQs)
Q1: How does the number of DOTA chelators per antibody affect in vivo performance?
A high chelator-to-antibody ratio can lead to several issues. It may alter the isoelectric point and overall charge of the antibody, potentially increasing non-specific uptake in organs like the liver and spleen.[9] Furthermore, excessive conjugation can lead to the formation of aggregates, which are rapidly cleared by the reticuloendothelial system.[5] It is crucial to optimize the conjugation reaction to achieve a balance between high specific activity and preserved in vivo targeting.
Q2: What is the mechanism behind using L-lysine to reduce kidney uptake?
Radiolabeled antibody fragments that are small enough to be filtered by the glomerulus are subsequently reabsorbed in the proximal tubules. This reabsorption is mediated by megalin, a multi-ligand endocytic receptor that binds positively charged molecules. By co-administering a high dose of the positively charged amino acid L-lysine, you can competitively inhibit the tubular reabsorption of the radiolabeled antibody fragment, thus promoting its excretion in the urine and reducing renal radiation dose.[12]
Q3: Can the choice of linker between DOTA and the antibody impact non-specific binding?
Yes, the linker chemistry plays a significant role. For instance, incorporating metabolizable linkers that are cleaved by kidney brush border enzymes can significantly reduce renal radioactivity.[14][15] Additionally, using hydrophilic linkers, such as polyethylene glycol (PEG), can increase the hydrodynamic size of antibody fragments, thereby reducing their filtration by the kidneys and subsequent uptake.[11][13] The stability of the linker in vivo is also critical to ensure that the radiolabel remains attached to the antibody until it reaches the target site.[20][21]
Q4: What are the best practices for purifying DOTA-labeled antibodies to minimize non-specific binding?
The most critical purification step is the removal of aggregates. Size-exclusion chromatography (SEC) is the recommended method for separating monomeric antibody conjugates from high-molecular-weight aggregates.[8] Other techniques like ion-exchange or hydrophobic interaction chromatography can also be employed for aggregate removal.[5][7][22] It is essential to perform quality control, such as dynamic light scattering or analytical SEC, on the final product to ensure the absence of aggregates before in vivo use.
Q5: How can I block Fc receptor-mediated uptake?
There are two primary strategies to block Fc receptor-mediated uptake, which is a major cause of non-specific accumulation in the liver and spleen. The first is to pre-inject a blocking agent, such as a monoclonal antibody that specifically targets Fc receptors (e.g., 2.4G2), or a saturating dose of non-specific IgG from the same species as the secondary antibody if one is used.[1][2][3] The second approach involves protein engineering to create "Fc-silent" antibodies with mutations (e.g., LALAPG) that abolish their ability to bind to Fc receptors.[4]
Experimental Protocols
Protocol 1: Co-administration of L-lysine to Reduce Renal Uptake
Objective: To reduce the accumulation of a DOTA-labeled antibody fragment in the kidneys.
Materials:
-
DOTA-labeled antibody fragment
-
Sterile L-lysine solution (e.g., 2.5 g/kg in saline)
-
Experimental animals (e.g., mice)
-
Injection supplies (syringes, needles)
Procedure:
-
Prepare the DOTA-labeled antibody fragment for injection at the desired concentration and radioactivity.
-
Prepare a sterile solution of L-lysine. The dose can be optimized, but a common starting point is 2.5 g/kg of body weight.
-
Thirty minutes prior to the injection of the radiolabeled antibody fragment, administer the L-lysine solution to the animals via intraperitoneal or intravenous injection.
-
Inject the DOTA-labeled antibody fragment via the desired route (e.g., intravenous).
-
Proceed with your in vivo imaging or biodistribution study at the predetermined time points.
Protocol 2: Fc Receptor Blockade Using Excess IgG
Objective: To reduce non-specific uptake of a DOTA-labeled full-length antibody in the liver and spleen.
Materials:
-
DOTA-labeled full-length antibody
-
Purified, non-specific IgG from a suitable species (e.g., human IgG if working in humanized mouse models)
-
Experimental animals
-
Injection supplies
Procedure:
-
Prepare the DOTA-labeled antibody for injection.
-
Prepare a solution of the blocking IgG. A typical dose is in the range of 50-100 mg/kg.
-
Thirty to sixty minutes before injecting the radiolabeled antibody, administer the blocking IgG solution to the animals, typically via intravenous injection.
-
Following the blocking step, inject the DOTA-labeled antibody.
-
Conduct your imaging or biodistribution experiments as planned.
Visualizations
Caption: General workflow for in vivo studies with DOTA-labeled antibodies.
Caption: Troubleshooting logic for high non-specific binding.
References
- 1. The blockade of Fc receptor-mediated clearance of immune complexes in vivo by a monoclonal antibody (2.4G2) directed against Fc receptors on murine leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fc Blocking | McGovern Medical School [med.uth.edu]
- 3. innovexbio.com [innovexbio.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. Antibody Aggregate Removal Using a Mixed-Mode Chromatography Resin | Springer Nature Experiments [experiments.springernature.com]
- 7. Method of aggregate removal in antibody downstream purification - Bestchrom [bestchrom.com]
- 8. Antibody purification | Abcam [abcam.com]
- 9. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of an unlabeled loading dose on tumor-specific uptake of a fluorescently labeled antibody for optical surgical navigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Reducing the renal uptake of radiolabeled antibody fragments and peptides for diagnosis and therapy: present status, future prospects and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SITE SPECIFIC CONJUGATION OF MONODISPERSED DOTA-PEGn TO THIOLATED DIABODY REVEALS EFFECT OF INCREASING PEG SIZE ON KIDNEY CLEARANCE AND TUMOR UPTAKE WITH IMPROVED 64-COPPER PET IMAGING - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Evaluation of Met-Val-Lys as a Renal Brush Border Enzyme-Cleavable Linker to Reduce Kidney Uptake of 68Ga-Labeled DOTA-… [ouci.dntb.gov.ua]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. Effect of variable domain charge on in vitro and in vivo disposition of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Contribution of linker stability to the activities of anticancer immunoconjugates. | Semantic Scholar [semanticscholar.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Strategies to Enhance the In Vivo Stability of SCN-Bn-DOTA Chelates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SCN-Bn-DOTA chelates. Our goal is to help you overcome common challenges and improve the in vivo stability of your radiolabeled compounds.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with SCN-Bn-DOTA chelates.
| Problem | Potential Cause | Recommended Solution |
| Low Radiolabeling Efficiency | Suboptimal pH of the reaction buffer. | The optimal pH for radiolabeling DOTA-peptides is typically between 4.0 and 4.5. A pH below 4 can significantly slow down the reaction kinetics, while a pH above 5 can lead to the formation of radionuclide hydroxides.[1] |
| Inappropriate reaction temperature or incubation time. | Labeling with ⁹⁰Y and ¹⁷⁷Lu is often complete after 20 minutes at 80°C, whereas ¹¹¹In may require 30 minutes at 100°C.[1] For ⁴⁴Sc, optimal conditions are often found at 70°C for 20 minutes.[2][3] | |
| Presence of competing metal ion contaminants. | Use high-purity water and reagents to avoid metal contamination.[4] Contaminants such as Cd²⁺ (a decay product of ¹¹¹In) can compete with the radionuclide for DOTA chelation.[1] | |
| Low molar ratio of chelate to radionuclide. | Increasing the molar excess of the DOTA-conjugated molecule can improve labeling efficiency.[1] | |
| High Off-Target Accumulation (e.g., in liver, bone) | In vivo dissociation of the radiometal (demetallation). | This can be caused by transchelation to serum proteins or other endogenous molecules. Strategies to improve stability include optimizing the linker and ensuring complete chelation during labeling. |
| Instability of the linker connecting SCN-Bn-DOTA to the targeting molecule. | An optimal linker should be stable in circulation but allow for cleavage under specific conditions if desired.[5] The choice of linker can significantly impact biodistribution.[5] | |
| Formation of colloids or aggregates. | Ensure the final product is well-purified. Size-exclusion chromatography can be used to remove aggregates.[6] | |
| Poor Reproducibility Between Batches | Variability in the number of chelates per targeting molecule. | Characterize the conjugate after synthesis to determine the average number of DOTA molecules per targeting molecule. MALDI-TOF mass spectrometry can be used for this purpose.[7] |
| Inconsistent radiolabeling conditions. | Strictly control pH, temperature, incubation time, and reagent concentrations for each reaction.[1][8] | |
| Degradation of the targeting molecule during conjugation or labeling. | Use mild reaction conditions. High temperatures required for labeling some radionuclides can be unsuitable for sensitive biomolecules like monoclonal antibodies.[5] |
Frequently Asked Questions (FAQs)
General Concepts
What is SCN-Bn-DOTA and why is it used?
p-SCN-Bn-DOTA (2-(4-isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a bifunctional chelating agent.[4][9] It has two key components:
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): A macrocyclic cage that strongly binds to a variety of radiometals, forming a stable complex.[9][10]
-
SCN-Bn (isothiocyanatobenzyl) group: A reactive group that allows for covalent attachment to primary amines (like the lysine residues) on biomolecules such as antibodies or peptides, forming a stable thiourea bond.[9][11]
This dual functionality allows it to be used to link radionuclides to targeting molecules for applications in nuclear medicine, including imaging and therapy.[12]
What factors influence the in vivo stability of SCN-Bn-DOTA chelates?
The in vivo stability is a multifactorial issue influenced by:
-
Thermodynamic and Kinetic Stability of the Metal-DOTA Complex: DOTA forms highly stable complexes with many radiometals. However, the stability can vary depending on the specific radionuclide.[10][13]
-
The Nature of the Linker: The chemical linker used to attach the DOTA chelate to the targeting molecule plays a crucial role. An ideal linker should be stable in circulation to prevent premature cleavage.[5]
-
Radiolabeling Conditions: Suboptimal conditions can lead to incomplete chelation, leaving the radiometal susceptible to dissociation in vivo.[1][8]
-
Competition with Endogenous Metals and Proteins: In the body, the radiolabeled chelate can encounter endogenous metals and proteins that may compete for the radiometal, a process known as transchelation.[14]
Experimental Design and Protocols
How do I determine the optimal radiolabeling conditions for my specific conjugate?
Optimization is key. Systematically vary the following parameters:
-
Temperature: Evaluate a range from room temperature up to 100°C, considering the thermal stability of your targeting molecule.[1]
-
Incubation Time: Perform time-course experiments (e.g., 5, 15, 30, 60 minutes) to find the shortest time to achieve maximum radiochemical purity.
-
Concentration: Vary the molar ratio of the DOTA-conjugate to the radionuclide.
What are the best methods to assess the in vivo stability of my SCN-Bn-DOTA-labeled compound?
A combination of in vitro and in vivo methods is recommended:
-
In Vitro Serum Stability Assay: Incubate the radiolabeled conjugate in human serum at 37°C for various time points (e.g., 1, 24, 48, 72 hours).[4][15] Analyze the samples using techniques like size-exclusion HPLC or ITLC-SG to quantify the amount of radioactivity that remains attached to the conjugate versus free radiometal.[4][16]
-
In Vivo Biodistribution Studies: Administer the radiolabeled conjugate to an appropriate animal model. At different time points, collect and measure the radioactivity in various organs and tissues (e.g., blood, liver, kidneys, bone, tumor).[4][6] High uptake in non-target organs like the liver or bone can indicate in vivo instability.[4]
How can I purify my radiolabeled conjugate?
Size-exclusion chromatography (e.g., using a NAP-5 column) is a common and effective method to separate the radiolabeled conjugate from unchelated radiometal and other small molecule impurities.[6]
Troubleshooting Specific Issues
I'm observing high liver uptake in my biodistribution studies. What could be the cause?
High liver uptake can be a sign of in vivo instability, where the radiometal dissociates from the DOTA chelate and is subsequently taken up by the liver.[17] This could be due to:
-
Demetallation: The radiometal is released from the DOTA cage.
-
Linker Cleavage: The linker connecting the chelate to the targeting molecule is cleaved, and the radiometal-chelate complex is processed by the liver.[5]
To address this, re-optimize your radiolabeling conditions to ensure complete and stable chelation. You may also consider redesigning the linker for improved in vivo stability.[5]
My radiolabeling yields are inconsistent. How can I improve reproducibility?
-
Ensure High Purity of Reagents: Use metal-free water and buffers to avoid competition for the radionuclide.[4]
-
Standardize Your Protocol: Precisely control all reaction parameters, including pH, temperature, time, and reagent concentrations.
-
Characterize Your Conjugate: Ensure the number of chelates per targeting molecule is consistent across batches.[7]
Experimental Protocols
Protocol 1: General Radiolabeling of a DOTA-Conjugated Peptide
This is a general protocol that should be optimized for each specific peptide and radionuclide.
-
Preparation of Reaction Buffer: Prepare a 1 M sodium acetate buffer and adjust the pH to 4.5.[16]
-
Reaction Mixture: In a sterile vial, combine the DOTA-conjugated peptide (e.g., 25-35 nmol) with the sodium acetate buffer. A radical scavenger like ascorbic acid may be added to prevent radiolysis.[16]
-
Addition of Radionuclide: Add the radionuclide solution (e.g., ⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y) to the reaction mixture.
-
Incubation: Incubate the reaction at the optimized temperature (e.g., 80-95°C) for the optimized duration (e.g., 20-30 minutes).[1][16]
-
Quenching (Optional): The reaction can be stopped by adding a solution of a strong chelator like DTPA or EDTA to scavenge any unchelated radionuclide.[15]
-
Purification: Purify the radiolabeled peptide using a size-exclusion column (e.g., NAP-5) to remove free radionuclide.[6]
-
Quality Control: Determine the radiochemical purity using radio-HPLC or radio-TLC.[6][16]
Protocol 2: In Vitro Serum Stability Assay
-
Preparation: Obtain fresh human serum and filter it through a 0.22 µm filter.[15]
-
Incubation: Add a known amount of the purified radiolabeled conjugate to the human serum (e.g., 200 µL of conjugate in 0.5 mL of serum).[4]
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1, 24, 48, 72 hours), take an aliquot of the serum mixture.[4][15]
-
Analysis: Analyze each aliquot by size-exclusion HPLC or ITLC-SG to separate the intact radiolabeled conjugate from any released, free radiometal.[4]
-
Quantification: Quantify the radioactivity in the peaks corresponding to the conjugate and the free radiometal to determine the percentage of intact conjugate over time.
Visualizations
Caption: Experimental workflow for preparing and evaluating SCN-Bn-DOTA chelates.
Caption: Troubleshooting logic for high off-target uptake of radiolabeled conjugates.
References
- 1. Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of reaction conditions for the radiolabeling of DOTA and DOTA-peptide with (44m/44)Sc and experimental evidence of the feasibility of an in vivo PET generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of the Linker on the Biodistribution and Catabolism of Actinium-225 Self-Immolative Tumor-Targeted Isotope Generators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Physicochemical Evaluation of Lyophilized Formulation of p-SCN-Bn-DOTA- and p-SCN-Bn-DTPA-rituximab for NHL Radio Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]
- 10. Effect of metal complexation on the radiolytic stability of DOTA - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of DOTA-pyridine chelates for 64Cu coordination and radiolabeling of αMSH peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jnm.snmjournals.org [jnm.snmjournals.org]
- 16. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Immunoreactivity in Antibody-Chelator Conjugation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the critical impact of the chelator-to-antibody ratio (CAR) on the immunoreactivity of antibody conjugates. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the chelator-to-antibody ratio (CAR) and why is it important?
A1: The chelator-to-antibody ratio (CAR) refers to the average number of chelator molecules attached to a single antibody molecule. This ratio is a critical quality attribute in the development of radioimmunoconjugates and other antibody-based imaging or therapeutic agents. It is important because the CAR can significantly influence the physicochemical properties, stability, immunoreactivity, and in vivo pharmacokinetic profile of the conjugate.[1][2][3] An optimal CAR is essential to ensure efficient radiolabeling and delivery of the payload to the target site without compromising the antibody's ability to bind to its antigen.[1][4]
Q2: How does an increasing CAR affect the immunoreactivity of an antibody?
A2: Generally, as the chelator-to-antibody ratio increases, the immunoreactivity of the antibody tends to decrease.[1][2] The conjugation of chelators, often to lysine residues, can sterically hinder the antigen-binding sites (Fab region) or alter the overall conformation of the antibody, thereby reducing its affinity for the target antigen.[4] High conjugation ratios can lead to a significant loss of immunoreactivity, rendering the conjugate ineffective for its intended purpose.[1]
Q3: What are the other consequences of a high CAR?
A3: Beyond reduced immunoreactivity, a high CAR can lead to several other undesirable effects:
-
Altered Pharmacokinetics: High CAR conjugates often exhibit faster clearance from the blood and increased uptake in non-target organs like the liver and spleen.[2][4] This is thought to be due to recognition by the reticuloendothelial system.[1][5]
-
Changes in Isoelectric Point (pI): The conjugation of chelators, particularly those with multiple acidic groups like DTPA and DOTA, can increase the net negative charge of the antibody, leading to a decrease in its isoelectric point (pI).[1][2] This alteration in pI can affect the solubility and in vivo behavior of the conjugate.
-
Increased Aggregation: Over-conjugation can expose hydrophobic regions of the antibody, increasing the propensity for aggregation. Aggregated conjugates are rapidly cleared from circulation by the liver, reducing tumor targeting.
Q4: How is the chelator-to-antibody ratio determined?
A4: Several methods can be used to determine the CAR, including:
-
Spectrophotometric Assays: These methods, such as the arsenazo III assay for DOTA, provide a colorimetric readout to quantify the amount of chelator present.[1]
-
Mass Spectrometry (LC-MS): This technique provides a precise measurement of the molecular weight of the conjugate, allowing for the calculation of the average number of attached chelators.[3]
-
UV-Size-Exclusion Chromatography (UV-SEC): By monitoring the UV absorbance at wavelengths specific to the antibody and the chelator, the CAR can be determined.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Immunoreactivity After Conjugation | High Chelator-to-Antibody Ratio (CAR): Excessive conjugation has modified critical amino acids in or near the antigen-binding site. | Optimize the conjugation reaction by reducing the molar excess of the chelator. Perform a titration experiment to determine the optimal CAR that maintains high immunoreactivity.[1] |
| Harsh Conjugation Conditions: The pH, temperature, or duration of the conjugation reaction may have denatured the antibody. | Review and optimize the conjugation protocol. Ensure the pH of the buffer is appropriate (typically pH 8.5-9.5 for NHS esters) and consider performing the reaction at a lower temperature or for a shorter duration.[] | |
| Incompatible Buffer Components: Primary amine-containing buffers (e.g., Tris, glycine) or additives like sodium azide in the antibody formulation can compete with the conjugation reaction. | Perform buffer exchange into a suitable conjugation buffer (e.g., phosphate or carbonate buffer) prior to adding the chelator. | |
| High Non-Target Organ Uptake (e.g., Liver, Spleen) | High CAR: As mentioned, a high CAR can lead to increased clearance by the reticuloendothelial system. | Lower the CAR to a level that demonstrates favorable in vivo biodistribution with high tumor-to-organ ratios.[2][7] |
| Antibody Aggregation: The conjugation process may have induced aggregation of the antibody-chelator conjugate. | Analyze the conjugate for aggregates using size-exclusion chromatography (SEC). Optimize conjugation and storage conditions to minimize aggregation. | |
| Altered Isoelectric Point (pI): A significant decrease in the pI due to chelator conjugation can alter the in vivo distribution. | Evaluate the pI of the conjugate. If a significant shift is observed, consider using a different chelator with a more neutral charge or a lower CAR.[2] | |
| Low Radiolabeling Efficiency | Low CAR: An insufficient number of chelators are available for radiometal incorporation. | Increase the CAR by adjusting the molar ratio of chelator to antibody during conjugation. However, this must be balanced with maintaining immunoreactivity.[1] |
| Inactive Chelator: The chelator may have hydrolyzed or degraded. | Use fresh, high-quality chelator for the conjugation reaction. |
Quantitative Data Summary
The following tables summarize data from published studies, illustrating the impact of CAR on key parameters.
Table 1: Effect of Chelator-to-Antibody Ratio on Immunoreactivity
| Antibody | Chelator | Chelator to Antibody Ratio (CAR) | Immunoreactivity (%) | Reference |
| MORAb-009 | CHX-A" | 2.4 | 88.3 ± 4.5 | [2] |
| MORAb-009 | CHX-A" | 5.5 | 81.1 ± 0.9 | [2] |
| Rituximab | p-NCS-Bz-DOTA | ~4 | 91.4 | [1] |
| Rituximab | p-NCS-Bz-DOTA | ~7 | 72.8 | [1] |
| Rituximab | p-NCS-Bz-DOTA | ~9 | 47.3 | [1] |
| 1C1m-Fc | DOTA | 1 | High | [4] |
| 1C1m-Fc | DOTA | 11 | Loss of immunoreactivity | [4] |
Table 2: Impact of CAR on Isoelectric Point (pI)
| Antibody | Chelator | Chelator to Antibody Ratio (CAR) | Isoelectric Point (pI) | Reference |
| MORAb-009 | CHX-A" | 0 | ~8.3 | [2] |
| MORAb-009 | CHX-A" | 2.4 | ~7.6 - 8.3 | [2] |
| MORAb-009 | CHX-A" | 3.5 | ~7.3 | [2] |
| MORAb-009 | CHX-A" | 5.5 | ~6.3 | [2] |
Table 3: Influence of CAR on In Vivo Biodistribution
| Antibody | Chelator | CAR | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) | Spleen Uptake (%ID/g) | Reference |
| MORAb-009 | CHX-A" | 2.4 | 29.8 ± 7.9 | 10.1 ± 3.4 | 13.9 ± 6.7 | [2] |
| MORAb-009 | CHX-A" | 5.5 | 15.6 ± 10.2 | 20.5 ± 2.9 | 30.0 ± 7.7 | [2] |
| 1C1m-Fc | DOTA | ~3 | 18.8 ± 1.5 | - | - | [4] |
| 1C1m-Fc | DOTA | 11 | 5.3 ± 1.6 | Increased | - | [4] |
| hu5A10 | DTPA | 3:1 | Low | High | - | [8] |
| hu5A10 | DTPA | 12:1 | High | Low | - | [8] |
Experimental Protocols & Workflows
General Workflow for Antibody-Chelator Conjugation and Evaluation
Caption: Workflow for antibody-chelator conjugation and subsequent analysis.
Detailed Protocol: NHS-Ester Chelator Conjugation to an Antibody
This protocol is a general guideline for conjugating an NHS-ester activated chelator to the primary amines (lysine residues) of an antibody.
Materials:
-
Antibody (in an amine-free buffer like PBS, pH 7.2-7.4)
-
NHS-ester activated chelator
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.5-9.0)
-
Purification column (e.g., Sephadex G-25, PD-10 desalting column)
-
Quenching solution (optional, e.g., 1 M Tris-HCl or glycine, pH 7.4)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or stabilizers (e.g., BSA), perform a buffer exchange into the conjugation buffer.[]
-
Adjust the antibody concentration to 2-5 mg/mL in the conjugation buffer.
-
-
Chelator Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the chelator stock solution to achieve the desired molar excess of chelator to antibody. It is recommended to test a range of molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal CAR.
-
Slowly add the calculated volume of the chelator stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[10]
-
-
Quenching (Optional):
-
To stop the reaction, a quenching reagent can be added to a final concentration of 50-100 mM and incubated for 15-30 minutes.
-
-
Purification:
-
Remove unreacted chelator and byproducts by purifying the antibody-chelator conjugate using a desalting or size-exclusion column equilibrated with a suitable storage buffer (e.g., PBS).[]
-
-
Characterization:
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the chelator-to-antibody ratio (CAR) using an appropriate method.
-
Assess the immunoreactivity of the conjugate.
-
Detailed Protocol: Lindmo Assay for Immunoreactivity Determination
The Lindmo assay is a widely used method to determine the immunoreactive fraction of a radiolabeled antibody by extrapolating binding data to infinite antigen excess.[11]
Materials:
-
Radiolabeled antibody-chelator conjugate
-
Antigen-positive cells
-
Antigen-negative cells (for non-specific binding control)
-
Binding buffer (e.g., PBS with 1% BSA)
-
Microcentrifuge tubes
-
Gamma counter or scintillation counter
Procedure:
-
Cell Preparation:
-
Harvest antigen-positive cells and wash them with binding buffer.
-
Prepare a series of cell suspensions with increasing cell concentrations (e.g., from 0.5 x 10^6 to 10 x 10^6 cells/mL).[5]
-
-
Binding Assay:
-
Add a constant, tracer amount of the radiolabeled antibody to a series of tubes.
-
Add a fixed volume of each cell suspension to the tubes. The total volume in each tube should be kept constant.
-
To determine non-specific binding, incubate the radiolabeled antibody with a high concentration of antigen-negative cells or with a large excess of unlabeled antibody in the presence of antigen-positive cells.
-
Incubate the tubes at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-4 hours or overnight), with gentle agitation.[5]
-
-
Separation of Bound and Free Antibody:
-
Centrifuge the tubes to pellet the cells.
-
Carefully collect the supernatant (containing the free antibody).
-
Wash the cell pellet with cold binding buffer and centrifuge again to remove any remaining free antibody.
-
-
Counting:
-
Measure the radioactivity in the supernatant (free fraction) and the cell pellet (bound fraction) using a gamma or scintillation counter.
-
-
Data Analysis:
-
Calculate the total radioactivity added to each tube (Bound + Free).
-
For each cell concentration, calculate the ratio of Total/Bound radioactivity.
-
Plot the Total/Bound ratio on the y-axis against the reciprocal of the cell concentration (1/[Cells]) on the x-axis.
-
Perform a linear regression on the data points.
-
The immunoreactive fraction is calculated as 1/y-intercept of the linear regression line.[11]
-
Caption: Workflow for determining immunoreactivity using the Lindmo assay.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of Chelator Conjugation Level and Injection Dose on Tumor and Organ Uptake of 111In Labeled MORAb-009, an Anti-mesothelin Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Does the Number of Bifunctional Chelators Conjugated to a mAb Affect the Biological Activity of Its Radio-Labeled Counterpart? Discussion Using the Example of mAb against CD-20 Labeled with 90Y or 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of chelator conjugation level and injection dose on tumor and organ uptake of 111In-labeled MORAb-009, an anti-mesothelin antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NHS ester protocol for labeling proteins [abberior.rocks]
- 10. furthlab.xyz [furthlab.xyz]
- 11. Determination of the immunoreactive fraction of radiolabeled monoclonal antibodies by linear extrapolation to binding at infinite antigen excess - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Transchelation of Radionuclides from DOTA Complexes
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the stability of radionuclide-DOTA complexes. The information is presented in a question-and-answer format to directly address common issues and provide actionable troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What is transchelation and why is it a concern for DOTA-radiolabeled compounds?
A1: Transchelation is the undesirable transfer of a radionuclide from its chelator (in this case, DOTA) to another molecule in the biological system, such as proteins or endogenous metal ions. This is a significant concern because the dissociation of the radionuclide from the DOTA complex can lead to off-target accumulation of radioactivity, potentially causing toxicity to healthy tissues and reducing the efficacy of the radiopharmaceutical.[1][2] For instance, free yttrium (Y³⁺) has a strong affinity for bone and liver, which necessitates the use of stable chelators like DOTA to prevent its harmful accumulation in these organs.[1]
Q2: My radiolabeling yield with a DOTA-conjugate is consistently low. What are the potential causes?
A2: Low radiochemical yield (RCY) can be attributed to several factors:
-
Presence of competing metal ion impurities: Trace metal contaminants in the radionuclide solution or buffers can compete with the desired radionuclide for binding to DOTA.[3][4][5]
-
Suboptimal reaction conditions: Factors such as pH, temperature, and incubation time can significantly impact radiolabeling efficiency. DOTA complexes are generally formed under acidic conditions (pH 4.0-6.0) and often require heating (up to 100°C) for 5-30 minutes.[1][6]
-
Low precursor concentration: Insufficient concentration of the DOTA-conjugated precursor can lead to lower RCY.[7]
-
Degradation of the DOTA-conjugate: The stability of the targeting molecule conjugated to DOTA can be compromised, affecting its ability to chelate the radionuclide.
Q3: How can I determine if transchelation is occurring in my experiments?
A3: Several in vitro and in vivo methods can be used to assess the stability of your DOTA-radiolabeled complex and detect transchelation:
-
Serum Stability Assay: This in vitro test involves incubating the radiolabeled complex in human or animal serum for a defined period and analyzing the amount of radionuclide that remains bound to the DOTA-conjugate.[8][9]
-
Competition Assays: These assays challenge the radiolabeled complex with a competing metal or chelator to determine its kinetic inertness.
-
Biodistribution Studies: In vivo studies in animal models can reveal off-target accumulation of radioactivity in organs like the bone, liver, and kidneys, which can be indicative of complex instability and transchelation.[10]
Q4: What are the most common competing metal ions I should be concerned about?
A4: The presence of various metal cations can significantly interfere with the radiolabeling of DOTA complexes. Common culprits include:
-
For Lanthanides (e.g., ¹⁷⁷Lu, ⁹⁰Y): Zinc (Zn²⁺), Copper (Cu²⁺), Lead (Pb²⁺), Iron (Fe³⁺), and Cobalt (Co²⁺) are known to be strong competitors.[3][5] Even at low molar ratios, these ions can dramatically reduce the radiolabeling yield.[5] Aluminum (Al³⁺) and Chromium (Cr³⁺) have been shown to be less competitive for Y³⁺ and Lu³⁺ chelation by DOTA.[5]
-
For Gallium-68 (⁶⁸Ga): Zinc (Zn²⁺) is a major concern as it can be present in the generator eluate.[4] Iron (Fe³⁺) can also compete with ⁶⁸Ga for DOTA chelation.[4]
Q5: How can I minimize the impact of competing metal ions?
A5: To mitigate the effects of metal ion contamination, consider the following strategies:
-
Use high-purity reagents: Employ metal-free buffers and solutions.
-
Pre-purify the radionuclide: For generator-produced radionuclides like ⁶⁸Ga, pre-processing of the eluate can remove competing metals like Zn²⁺.[4]
-
Increase the chelator-to-radionuclide ratio: A higher concentration of the DOTA-conjugate can help outcompete trace metal impurities.
-
Optimize pH: The pH of the labeling reaction can influence the competition between the radionuclide and contaminant metals.
Troubleshooting Guides
Guide 1: Low Radiolabeling Yield
This guide provides a systematic approach to troubleshooting low radiochemical yields.
Caption: Troubleshooting workflow for low radiolabeling yield.
Guide 2: Suspected In Vivo Instability
This guide outlines the steps to take if you suspect your DOTA-radiolabeled complex is unstable in vivo.
Caption: Decision tree for investigating suspected in vivo instability.
Quantitative Data Summary
Table 1: Effect of Competing Metal Ions on Radiolabeling Yield of DOTA Complexes
| Radionuclide | Competing Metal Ion | Molar Ratio (Metal:Radionuclide) | Effect on Radiochemical Yield (RCY) | Reference |
| ¹⁷⁷Lu | Zn²⁺ | 20:1 | RCY drops below 10% | [3] |
| ¹⁷⁷Lu | Pb²⁺ | 20:1 | RCY drops below 10% | [3] |
| ¹⁷⁷Lu | Fe³⁺ | 20:1 | RCY drops below 20% | [3] |
| ¹⁷⁷Lu | Cu²⁺ | 20:1 | RCY drops to nearly 0% | [3] |
| ¹⁶¹Tb | Pb²⁺ | 1:1 | Significant decrease in RCY | [3] |
| ⁹⁰Y/¹⁷⁷Lu | Zn²⁺, Cu²⁺, Co²⁺ | Low levels | Dramatically influenced coordination | [5] |
| ⁹⁰Y/¹⁷⁷Lu | Pb²⁺, Ni²⁺ | Higher concentrations | Strong competitors | [5] |
Key Experimental Protocols
Protocol 1: Serum Stability Assay
Objective: To assess the stability of a DOTA-radiolabeled compound in the presence of serum proteins over time.
Materials:
-
Radiolabeled DOTA-conjugate
-
Human or animal serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analysis method: Radio-TLC, Radio-HPLC, or size exclusion chromatography
Methodology:
-
Dilute the radiolabeled DOTA-conjugate in PBS to a known concentration.
-
Add a small volume (e.g., 10 µL) of the diluted radiolabeled compound to a larger volume (e.g., 190 µL) of serum in a microcentrifuge tube.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 1, 4, 24, 48 hours), take an aliquot of the mixture.
-
Analyze the aliquot using a suitable radio-analytical method to separate the intact radiolabeled conjugate from any dissociated radionuclide or transchelated species.
-
Quantify the percentage of intact radiolabeled conjugate at each time point. A stable complex should show minimal degradation over the incubation period (e.g., >95% intact after 24 hours).[8][9]
Protocol 2: Metal Competition Assay
Objective: To evaluate the kinetic inertness of a DOTA-radiolabeled complex by challenging it with a competing metal ion.
Materials:
-
Radiolabeled DOTA-conjugate
-
A solution of a competing metal salt (e.g., ZnCl₂, CuCl₂) of known concentration
-
Reaction buffer (e.g., 0.1 M citrate buffer, pH 6.0)
-
Incubator at a relevant temperature (e.g., 37°C)
-
Analysis method: Radio-TLC or Radio-HPLC
Methodology:
-
Prepare a solution of the radiolabeled DOTA-conjugate in the reaction buffer.
-
Prepare solutions of the competing metal ion at various molar excesses (e.g., 10x, 100x, 1000x) relative to the concentration of the DOTA-conjugate.
-
Mix the radiolabeled DOTA-conjugate with the competing metal ion solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).
-
Analyze the reaction mixture using Radio-TLC or Radio-HPLC to determine the percentage of the radionuclide that has been transchelated to the competing metal.
-
A stable complex will show minimal displacement of the radionuclide even in the presence of a large excess of the competing metal.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchportal.sckcen.be [researchportal.sckcen.be]
- 4. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07723E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved radiolabeling of DOTATOC with trivalent radiometals for clinical application by addition of ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. research.tudelft.nl [research.tudelft.nl]
- 10. brieflands.com [brieflands.com]
Validation & Comparative
A Comparative Guide to Bifunctional Chelators for Copper-64 Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate bifunctional chelator is a critical step in the development of copper-64 (⁶⁴Cu) radiopharmaceuticals for positron emission tomography (PET) imaging. The stability of the ⁶⁴Cu-chelator complex is paramount to ensure that the radionuclide remains associated with the targeting biomolecule in vivo, minimizing off-target radiation dose and maximizing imaging contrast. This guide provides an objective comparison of commonly used bifunctional chelators for ⁶⁴Cu radiolabeling, supported by experimental data to aid in the selection of the optimal chelator for your research needs.
Performance Comparison of Common Bifunctional Chelators
The ideal bifunctional chelator for ⁶⁴Cu should exhibit rapid and efficient radiolabeling under mild conditions, form a highly stable complex with the radionuclide, and demonstrate low non-specific uptake in vivo. The following tables summarize the performance of several widely used chelators based on key experimental parameters.
Table 1: Radiolabeling Efficiency and Conditions
| Chelator | Radiolabeling Conditions | Radiolabeling Efficiency | Reference |
| p-SCN-Bn-DOTA | 37°C, 20 min | >99.5% | [1] |
| C-DOTA | 90°C, 1 h or RT, 5 h | ~100% | [2] |
| p-NH₂-Bn-DOTA | Not specified | Not specified | [3] |
| p-SCN-Bn-NOTA | Room Temperature, 20 min | 95% (at 31 nM) | [1][4] |
| C-NOTA | Room Temperature, <30 min | ~100% | [2] |
| p-NH₂-Bn-NOTA | Not specified | Not specified | [3] |
| Sar-CO₂H | Room Temperature, 20 min | 98% (at 250 nM) | [1][4] |
| 3p-C-NE3TA | Room Temperature, 1 h | ~100% | [2] |
| 3p-C-NOTA | Room Temperature, 1 h | ~100% | [2] |
| 3p-C-DE4TA | Room Temperature, 1 h | ~100% | [2] |
| C-NE3TA | Not specified | >95% | [3][5] |
| N-NE3TA | Not specified | >95% | [3][5] |
| DTPA derivatives | Not specified | 96.8% ± 1.8% | [1] |
Table 2: In Vitro Stability
| Chelator | Serum Stability (48h) | EDTA Challenge (24h) | Reference |
| p-SCN-Bn-DOTA | >94.9% | Not specified | [1] |
| ⁶⁴Cu-C-DOTA | Stable | Less stable than NOTA derivatives | [2][6] |
| ⁶⁴Cu-p-NH₂-Bn-DOTA | 93.9% | Not specified | [3][5] |
| ⁶⁴Cu-NOTA-rituximab | 97.5% ± 0.3% | Not specified | [1] |
| ⁶⁴Cu-C-NOTA | Stable | More stable than DOTA | [2][6] |
| ⁶⁴Cu-p-NH₂-Bn-NOTA | 97.9% | Not specified | [3][5] |
| Sar-CO₂H | >94.9% | Not specified | [1] |
| ⁶⁴Cu-3p-C-NE3TA | Stable | Stable | [2] |
| ⁶⁴Cu-3p-C-NOTA | Stable | Stable | [2] |
| ⁶⁴Cu-3p-C-DE4TA | Stable | Less stable than NOTA derivatives | [2][6] |
| ⁶⁴Cu-C-NE3TA | 90.5% | Not specified | [3][5] |
| ⁶⁴Cu-N-NE3TA | 96.1% | Not specified | [3][5] |
| DTPA derivatives | 37.8% - 38.2% | Not specified | [1] |
Table 3: In Vivo Performance
| Chelator | Key Biodistribution Findings | Reference |
| ⁶⁴Cu-p-NH₂-Bn-DOTA | High liver retention (78% at 24h vs 1h).[3][5] | [3][5] |
| ⁶⁴Cu-C-DOTA | Significant radioactivity retained in the liver.[2] | [2] |
| ⁶⁴Cu-p-NH₂-Bn-NOTA | Low liver retention (3% at 24h vs 1h) and superior clearance.[3][5] | [3][5] |
| ⁶⁴Cu-C-NOTA | Lower uptake in the liver compared to ⁶⁴Cu-C-DOTA.[2] | [2] |
| ⁶⁴Cu-3p-C-NOTA & ⁶⁴Cu-3p-C-NE3TA | Excellent in vivo complex stability.[2] | [2] |
| ⁶⁴Cu-3p-C-DE4TA | Dissociation evidenced by high renal and liver retention.[2] | [2] |
| ⁶⁴Cu-N-NE3TA & ⁶⁴Cu-C-NE3TA | Good clearance from normal tissues except for the liver.[3][5] | [3][5] |
| Macrocyclic BFCs (general) | Most activity remains in the blood pool up to 48h.[1][4] | [1][4] |
Key Observations and Recommendations
-
NOTA and its derivatives consistently demonstrate rapid radiolabeling at room temperature and form highly stable complexes with ⁶⁴Cu, both in vitro and in vivo.[1][2][4] They generally exhibit lower liver uptake compared to DOTA-based chelators, which is a significant advantage for imaging applications.[2][3][5]
-
Sarcophagine (Sar) chelators , such as Sar-CO₂H, also show excellent promise with rapid, room-temperature radiolabeling and the formation of very stable complexes.[1][4]
-
DOTA can form stable complexes but often requires harsher labeling conditions (heating) to achieve high efficiency.[2][7] In some studies, ⁶⁴Cu-DOTA conjugates have shown higher in vivo dissociation, leading to increased liver uptake.[2][3][5]
-
Acyclic chelators like DTPA derivatives are generally not suitable for ⁶⁴Cu chelation due to the poor in vivo stability of their complexes.[1]
Experimental Methodologies
The following are generalized protocols for key experiments used to evaluate and compare bifunctional chelators for ⁶⁴Cu radiolabeling.
Radiolabeling Efficiency
This experiment determines the efficiency of the chelator in incorporating ⁶⁴Cu.
-
Materials: Bifunctional chelator conjugated to a targeting molecule, ⁶⁴CuCl₂ solution, ammonium acetate or sodium acetate buffer (pH 5.5-7.0), reaction vial.
-
Procedure:
-
A solution of the chelator-conjugate is prepared in the buffer.
-
⁶⁴CuCl₂ is added to the solution.
-
The reaction mixture is incubated at a specific temperature (e.g., room temperature, 37°C, or 90°C) for a defined period (e.g., 10-60 minutes).
-
The radiolabeling efficiency is determined by radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC). The percentage of radioactivity associated with the chelated product versus free ⁶⁴Cu is calculated.
-
In Vitro Serum Stability
This assay assesses the stability of the ⁶⁴Cu-chelator complex in the presence of serum proteins, simulating physiological conditions.
-
Materials: Purified ⁶⁴Cu-labeled chelator-conjugate, fresh human or rat serum.
-
Procedure:
-
The ⁶⁴Cu-labeled conjugate is added to a vial containing serum.
-
The mixture is incubated at 37°C.
-
Aliquots are taken at various time points (e.g., 1, 4, 24, 48 hours).
-
The stability is assessed by radio-TLC or radio-HPLC to quantify the percentage of intact radiolabeled conjugate versus dissociated ⁶⁴Cu, which may bind to serum proteins.[3]
-
EDTA Challenge Assay
This experiment evaluates the kinetic inertness of the ⁶⁴Cu-chelator complex by challenging it with a strong competing chelator, EDTA.
-
Materials: Purified ⁶⁴Cu-labeled chelator-conjugate, a solution of EDTA (typically in 100-fold molar excess).
-
Procedure:
-
The ⁶⁴Cu-labeled conjugate is incubated with the EDTA solution at 37°C.
-
Aliquots are analyzed at different time points (e.g., 1, 4, 24 hours) using radio-TLC or radio-HPLC.
-
The percentage of ⁶⁴Cu that remains complexed with the original chelator is determined. A high percentage indicates good kinetic stability.[2]
-
In Vivo Biodistribution
This study evaluates the distribution and clearance of the ⁶⁴Cu-labeled conjugate in a living organism.
-
Materials: ⁶⁴Cu-labeled chelator-conjugate, suitable animal models (e.g., mice or rats).
-
Procedure:
-
A known amount of the ⁶⁴Cu-labeled conjugate is administered to the animals, typically via intravenous injection.
-
At selected time points post-injection (e.g., 1, 4, 24, 48 hours), animals are euthanized.
-
Organs and tissues of interest (e.g., blood, liver, kidneys, tumor) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizing the Chelation and Evaluation Process
The following diagrams illustrate the general concepts of ⁶⁴Cu chelation and the experimental workflow for comparing bifunctional chelators.
Caption: Chelation of ⁶⁴Cu by a bifunctional chelator and conjugation to a biomolecule.
Caption: Workflow for comparing bifunctional chelators for ⁶⁴Cu radiolabeling.
References
- 1. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development Evaluation of 64Cu-bifunctional chelators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Copper-64 radiolabeling and biological evaluation of bifunctional chelators for radiopharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Promising bifunctional chelators for copper 64-PET imaging: practical (64)Cu radiolabeling and high in vitro and in vivo complex stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. article.cjcrcn.org [article.cjcrcn.org]
A Comparative Guide to the In Vitro Stability of DOTA and DTPA Derivatives
In the development of radiopharmaceuticals and MRI contrast agents, the choice of chelator is paramount to ensure the stable sequestration of the metal ion, preventing its release in biological systems. This guide provides an objective in vitro stability comparison between derivatives of two commonly used chelators: the macrocyclic 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and the acyclic diethylenetriaminepentaacetic acid (DTPA).
The stability of these metal complexes is a critical factor influencing their safety and efficacy. Insufficient stability can lead to the release of free radiometals, which can accumulate in non-target tissues like bone and liver, causing toxicity.[1][2] Generally, macrocyclic chelators like DOTA form more kinetically inert and thermodynamically stable complexes compared to acyclic chelators like DTPA.[1][3][4] However, DTPA derivatives can be radiolabeled under milder conditions, often at room temperature, whereas DOTA derivatives typically require heating.[2]
This guide presents supporting experimental data from serum stability assays, challenge studies, and thermodynamic stability constant measurements to aid researchers, scientists, and drug development professionals in selecting the appropriate chelator for their application.
Data Presentation: Quantitative Stability Comparison
The following tables summarize key quantitative data from in vitro stability studies comparing various DOTA and DTPA derivatives.
Table 1: Serum Stability of ⁸⁸Y-Labeled Chelates
This table presents the pseudo-first-order dissociation rate constants of different yttrium-88 labeled chelates when incubated in serum. A lower rate constant indicates higher stability.
| Compound | Dissociation Rate Constant (day⁻¹) |
| ⁸⁸Y-DOTA | Not significant |
| ⁸⁸Y-1B4M-DTPA | 3.97 x 10⁻³ |
| ⁸⁸Y-CHX-A-DTPA | 2.54 x 10⁻³ |
| ⁸⁸Y-CHX-B-DTPA | 1.46 x 10⁻² |
Data sourced from a study evaluating ligand stability for yttrium labeling of monoclonal antibodies.[5]
Table 2: Stability of ⁹⁰Y-Labeled Trastuzumab Conjugates in Human Serum
This table shows the percentage of intact radiolabeled antibody conjugate after 96 hours of incubation in human serum, demonstrating excellent stability for both conjugates.[6]
| Compound | Radiochemical Purity at 96h (%) |
| ⁹⁰Y-octapa-trastuzumab | 94.8 ± 0.6 |
| ⁹⁰Y-CHX-A″-DTPA-trastuzumab | 87.1 ± 0.9 |
Table 3: Transchelation Half-life (t₁₂) of Radiolabeled Minigastrin Derivatives in Human Serum
This study demonstrates that the modification of the DTPA chelator can significantly improve kinetic stability. The transchelation half-life represents the time it takes for half of the radiometal to be transferred to other serum proteins.
| Compound | Radionuclide | Transchelation t₁₂ (hours) |
| DTPA-dGlu(1)-minigastrin | ¹¹¹In | 239 |
| DTPA-Leu(1)-minigastrin | ¹¹¹In | 91 |
| DTPA-dGlu(1)-minigastrin | ⁹⁰Y | 130 |
| DTPA-Leu(1)-minigastrin | ⁹⁰Y | 53 |
Data from a study on improved kinetic stability of DTPA derivatives.[7]
Table 4: Thermodynamic Stability Constants (log K) for Gd³⁺ Complexes
Thermodynamic stability constants indicate the strength of the bond between the metal ion and the chelator. A higher log K value signifies a more stable complex.[3][8] Gd(DOTA) generally shows a higher thermodynamic stability constant compared to Gd(DTPA) derivatives.[3]
| Complex | log K Value |
| Gd-DOTA | 24.70 - 25.60 |
| Gd-DTPA-BMA | 16.6 - 16.9 |
Data compiled from comparative studies of Gd-based MRI contrast agents.[8]
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing stability data. Below are protocols for key in vitro experiments.
Radiolabeling and Radiochemical Purity Assessment
Objective: To label the chelator with a radionuclide and determine the percentage of radioactivity successfully incorporated into the chelate (radiochemical purity).
Protocol:
-
Preparation: A solution of the DOTA or DTPA derivative (conjugated to a targeting molecule) is prepared in a suitable buffer (e.g., ammonium acetate or sodium citrate) to maintain an optimal pH for labeling.
-
Labeling Reaction: The radionuclide (e.g., ¹⁷⁷Lu, ⁹⁰Y, ¹¹¹In) is added to the chelator solution.
-
Incubation: The reaction mixture is incubated. DOTA-peptides often require heating (e.g., 95°C) for a specific duration (e.g., 5-30 minutes), while DTPA-peptides can typically be labeled at room temperature.[2]
-
Quenching (Optional): A quenching solution, such as DTPA or EDTA, may be added to the reaction vial to complex any remaining free radiometal, preventing it from binding to other components during analysis.
-
Quality Control: The radiochemical purity of the final product is determined using analytical techniques like radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC).[9][10] These methods separate the radiolabeled conjugate from free radionuclide and other radiochemical impurities.[11]
Serum Stability Assay
Objective: To evaluate the stability of the radiolabeled compound in the presence of serum proteins over time.
Protocol:
-
Incubation: A small volume of the purified radiolabeled compound is added to fresh human or animal serum.[5]
-
Temperature Control: The mixture is incubated in a controlled environment, typically at 37°C, to mimic physiological conditions.[7]
-
Time Points: Aliquots of the serum mixture are taken at various time points (e.g., 1, 4, 24, 48, 96 hours).[6]
-
Protein Precipitation: To separate the intact, protein-bound radiopharmaceutical from any released (and now smaller) radiometal-chelate fragments or free radiometal, a protein precipitation step is performed. This is often done by adding an excess of ethanol or acetonitrile to the aliquot, followed by centrifugation.
-
Analysis: The supernatant (containing smaller, potentially dissociated species) and the pellet (containing the intact, protein-bound radiopharmaceutical) are analyzed separately using a gamma counter. Alternatively, the entire aliquot can be analyzed by radio-HPLC or radio-TLC to quantify the percentage of intact radiopharmaceutical remaining at each time point.[5]
DTPA Challenge Assay (Transchelation Stability)
Objective: To assess the kinetic inertness of the radiolabeled complex by challenging it with a large excess of a competing chelator.
Protocol:
-
Preparation: The purified radiolabeled compound is incubated in a buffer solution (e.g., PBS at pH 7.4).
-
Challenge: A significant molar excess (e.g., 100 to 1000-fold) of a strong competing chelator, typically DTPA, is added to the solution.
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C), and samples are collected at various time points.
-
Analysis: The samples are analyzed by radio-TLC or radio-HPLC. These methods separate the intact radiolabeled compound from the newly formed complex with the challenging agent (e.g., radiometal-DTPA). The percentage of radioactivity that has been transchelated to DTPA is calculated at each time point to determine the dissociation rate.[7]
Visualizations: Workflows and Relationships
References
- 1. mdpi.com [mdpi.com]
- 2. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 3. Comparison of MRI properties between derivatized DTPA and DOTA gadolinium-dendrimer conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the serum stability and in vivo biodistribution of CHX-DTPA and other ligands for yttrium labeling of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A comparative evaluation of the chelators H4octapa and CHX-A″-DTPA with the therapeutic radiometal 90Y - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved kinetic stability of DTPA- dGlu as compared with conventional monofunctional DTPA in chelating indium and yttrium: preclinical and initial clinical evaluation of radiometal labelled minigastrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inis.iaea.org [inis.iaea.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
A Head-to-Head Comparison of p-SCN-Bn-DOTA and Other Macrocyclic Chelators for Radiopharmaceutical Development
For researchers, scientists, and drug development professionals, the selection of an appropriate macrocyclic chelator is a critical step in the design of effective and stable radiopharmaceuticals. This guide provides an objective, data-driven comparison of p-SCN-Bn-DOTA against other commonly used macrocyclic chelators, focusing on key performance metrics and experimental protocols to inform your selection process.
The bifunctional chelator p-SCN-Bn-DOTA (S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a cornerstone in the field of nuclear medicine, enabling the stable chelation of a wide array of diagnostic and therapeutic radionuclides to targeting biomolecules such as antibodies and peptides.[1][2][3] Its isothiocyanate group facilitates covalent attachment to primary amines on biomolecules, forming a stable thiourea linkage.[3][4] However, the landscape of radiopharmaceutical development is continually evolving, with novel chelators emerging that may offer advantages in specific applications. This guide presents a comparative analysis of p-SCN-Bn-DOTA with other macrocyclic chelators such as NOTA, PCTA, and Oxo-DO3A derivatives, supported by experimental data.
Performance Comparison of Macrocyclic Chelators
The ideal chelator for a radiopharmaceutical should exhibit high radiolabeling efficiency under mild conditions, form a highly stable complex with the radiometal to prevent its release in vivo, and demonstrate favorable pharmacokinetic properties. The following tables summarize the performance of p-SCN-Bn-DOTA and its counterparts across these critical parameters for various medically relevant radionuclides.
Radiolabeling Efficiency and Conditions
The efficiency and the conditions required for radiolabeling are crucial for preserving the integrity of sensitive biomolecules.
| Chelator | Radionuclide | Radiolabeling Conditions | Radiochemical Yield (RCY) | Reference |
| p-SCN-Bn-DOTA | 64Cu | Room Temperature, 2 hours | 88% | [5] |
| 68Ga | 60°C, 15 minutes | >98% | [6] | |
| 90Y | 40°C, 1 hour | >96% | [7] | |
| 177Lu | 37°C, 1 hour | >98% | [8] | |
| 40°C, 1 hour | >99% | [7] | ||
| p-SCN-Bn-NOTA | 64Cu | Room Temperature, dilute conditions | 95% | [5] |
| 68Ga | Room Temperature, 5 minutes | >98% | [6] | |
| p-SCN-Bn-Oxo-DO3A | 64Cu | Room Temperature, <30 minutes | >95% | [5] |
| p-SCN-Bn-PCTA | 64Cu | Room Temperature, <30 minutes | >95% | [5] |
Table 1: Comparison of radiolabeling efficiency and conditions for various macrocyclic chelators.
In Vitro Stability
The stability of the radiometal-chelator complex in human serum is a key indicator of its potential performance in vivo.
| Chelator Conjugate | Radionuclide | Stability in Human Serum (Time) | % Intact | Reference |
| 64Cu-DOTA-rituximab | 64Cu | 48 hours | >94% | [5] |
| 64Cu-NOTA-rituximab | 64Cu | 48 hours | 97.5% | [5] |
| 64Cu-Oxo-DO3A-trastuzumab | 64Cu | 48 hours | ~80% | [5] |
| 64Cu-PCTA-trastuzumab | 64Cu | 48 hours | ~80% | [5] |
| 177Lu-p-SCN-Bn-DOTA-trastuzumab | 177Lu | 72 hours | >98.5% | [7] |
| 90Y-p-SCN-Bn-DOTA-trastuzumab | 90Y | 72 hours | >83% | [7] |
Table 2: In vitro serum stability of various radiolabeled immunoconjugates.
In Vivo Performance: Biodistribution and Tumor Targeting
The choice of chelator can significantly impact the biodistribution and tumor-targeting efficacy of a radiopharmaceutical.
| Radiotracer | Tumor Model | Tumor Uptake (%ID/g at 48h) | Tumor-to-Blood Ratio (at 48h) | Tumor-to-Muscle Ratio (at 2h) | Reference |
| 64Cu-NOTA-TRC105 | 4T1 Murine Breast Cancer | Higher than 64Cu-DOTA-TRC105 | Not Reported | Not Reported | [9] |
| 64Cu-DOTA-TRC105 | 4T1 Murine Breast Cancer | Lower than 64Cu-NOTA-TRC105 | Not Reported | Not Reported | [9] |
| 68Ga-NOTA-A1-His | Mesothelin-expressing tumors | Not Reported | Not Reported | Not Reported | [6] |
| 68Ga-DOTA-A1-His | Mesothelin-expressing tumors | Not Reported | Not Reported | Not Reported | [6] |
| 64Cu-PCTA-RGD | HT-29 Xenograft | Not Reported | Not Reported | 5.1 | [10] |
| 64Cu-DOTA-RGD | HT-29 Xenograft | Not Reported | Not Reported | 2.4 | [10] |
Table 3: In vivo performance comparison of radiopharmaceuticals with different chelators. %ID/g refers to the percentage of injected dose per gram of tissue.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful development of radiopharmaceuticals. Below are representative protocols for antibody conjugation, radiolabeling, and serum stability assessment.
Antibody Conjugation with p-SCN-Bn-DOTA
This protocol describes the conjugation of p-SCN-Bn-DOTA to a monoclonal antibody (mAb).
-
Antibody Preparation: The antibody is buffer-exchanged into a metal-free carbonate buffer (0.1 M, pH 9.0).
-
Conjugation Reaction: A 20- to 50-fold molar excess of p-SCN-Bn-DOTA, dissolved in a small volume of DMSO or water, is added to the antibody solution.
-
Incubation: The reaction mixture is incubated for 3-12 hours at room temperature with gentle stirring.[11]
-
Purification: The resulting immunoconjugate is purified from unconjugated chelator using size-exclusion chromatography (e.g., PD-10 column) or centrifugal concentrators.[11]
-
Characterization: The number of chelators conjugated per antibody molecule is determined, for example, by MALDI-TOF mass spectrometry.[7]
Radiolabeling of DOTA-Conjugated Antibody
This protocol outlines a general procedure for radiolabeling a DOTA-conjugated antibody.
-
Reaction Setup: The DOTA-conjugated antibody is dissolved in a metal-free buffer (e.g., 0.25 M ammonium acetate, pH 5.5).
-
Radionuclide Addition: The desired radionuclide (e.g., 177LuCl3, 90YCl3, or 68GaCl3) is added to the antibody solution.
-
Incubation: The reaction mixture is incubated at a specific temperature and for a duration dependent on the radionuclide and chelator (see Table 1). For many DOTA-based radiolabeling reactions, heating is required.[7][8]
-
Quenching: The reaction is quenched by adding a solution of DTPA or EDTA to complex any free radiometal.
-
Quality Control: The radiochemical purity of the final product is determined by instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).
In Vitro Serum Stability Assay
This protocol is used to assess the stability of the radiolabeled immunoconjugate in human serum.
-
Incubation: The purified radiolabeled antibody is incubated in fresh human serum at 37°C.[12]
-
Time Points: Aliquots are taken at various time points (e.g., 1, 4, 24, 48, and 72 hours).[5][7]
-
Analysis: The percentage of intact radiolabeled antibody at each time point is determined by a suitable analytical method, such as ITLC, HPLC, or size-exclusion chromatography, to separate the intact radioconjugate from any released radiometal or small molecule complexes.[12]
Visualizing Experimental Workflows
To further clarify the processes involved in developing these radiopharmaceuticals, the following diagrams illustrate the key experimental workflows.
Figure 1. A generalized experimental workflow for the preparation and evaluation of a radiolabeled antibody.
Conclusion
The selection of a macrocyclic chelator is a multifaceted decision that depends on the specific radionuclide, the nature of the targeting biomolecule, and the intended clinical application. While p-SCN-Bn-DOTA remains a robust and versatile chelator for a variety of radionuclides, alternatives such as NOTA and PCTA derivatives can offer significant advantages in terms of milder radiolabeling conditions and, in some cases, improved in vivo stability and tumor-to-background ratios, particularly for 64Cu and 68Ga.[5][6] For therapeutic applications with radionuclides like 177Lu and 90Y, p-SCN-Bn-DOTA continues to demonstrate excellent stability and labeling efficiency.[7][8] This guide provides a foundation for an informed decision-making process, and it is recommended that researchers perform their own head-to-head comparisons under their specific experimental conditions to identify the optimal chelator for their radiopharmaceutical candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. p-SCN-Bn-DOTA | Others 12 | 127985-74-4 | Invivochem [invivochem.com]
- 3. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INVESTIGATION OF p-SCN-Bn-DOTA-TRASTUZUMAB LABELED WITH RADIOACTIVE AND NON-RADIOACTIVE LUTETIUM AND YTTRIUM: A CRUCIAL STEP FOR FUTURE APPLICATIONS | Archives of Pharmacy [aseestant.ceon.rs]
- 8. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Positron Emission Tomography Imaging of CD105 Expression with a 64Cu-Labeled Monoclonal Antibody: NOTA Is Superior to DOTA | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Preserving Potency: A Guide to Validating Antibody Immunoreactivity After DOTA Conjugation
For researchers, scientists, and drug development professionals, ensuring that an antibody retains its specific binding capabilities after conjugation with a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator is a critical step in the development of radioimmunoconjugates for imaging and therapeutic applications. The conjugation process, while essential for radiolabeling, can potentially alter the antibody's structure and, consequently, its immunoreactivity. This guide provides a comparative overview of key validation methods, supported by experimental data and detailed protocols, to confidently assess the impact of DOTA conjugation.
The covalent attachment of DOTA chelators to an antibody is a prerequisite for creating radioimmunoconjugates used in radioimmunoscintigraphy and radioimmunotherapy.[1][2] However, this chemical modification can influence the antibody's biochemical properties and its ability to bind to its target antigen.[1][2] An increasing chelator-to-antibody ratio, while potentially improving the specific activity of the radiolabeled compound, can sometimes lead to a decrease in immunoreactivity.[3][4][5] Therefore, rigorous validation of the conjugated antibody's binding affinity and specificity is paramount.
Key Methods for Validating Immunoreactivity
Several well-established techniques can be employed to evaluate the immunoreactivity of DOTA-conjugated antibodies. The most common and informative methods include Enzyme-Linked Immunosorbent Assay (ELISA), Flow Cytometry, and Surface Plasmon Resonance (SPR). Each method offers distinct advantages and provides quantitative data to compare the binding characteristics of the conjugated antibody to its unconjugated counterpart.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used plate-based assay to quantify the binding of an antibody to its target antigen.[6] A competitive ELISA format is particularly useful for assessing the impact of conjugation on antibody affinity. In this setup, the DOTA-conjugated antibody competes with the unconjugated antibody for binding to a limited amount of plate-bound antigen. A decrease in the signal from the conjugated antibody compared to the native antibody indicates a potential reduction in binding affinity.
Flow Cytometry
Flow cytometry is a powerful technique for analyzing the binding of antibodies to cell surface antigens on intact cells.[7][8] This method provides a more physiologically relevant assessment of immunoreactivity compared to solid-phase assays like ELISA. By incubating target cells with fluorescently labeled native and DOTA-conjugated antibodies, one can quantitatively compare their binding profiles based on the fluorescence intensity of the cell populations.[9]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time, quantitative data on the kinetics of molecular interactions.[10][11][12][13] It measures the association (kon) and dissociation (koff) rates of the antibody-antigen binding, from which the equilibrium dissociation constant (KD) can be calculated.[11][12] Comparing the KD values of the native and DOTA-conjugated antibodies offers a precise measure of any changes in binding affinity resulting from the conjugation process.[10]
Comparative Analysis of Validation Methods
| Method | Principle | Key Parameters Measured | Advantages | Limitations |
| ELISA | Enzyme-based detection of antibody-antigen binding on a solid phase.[6] | EC50 (Effective Concentration for 50% binding)[14] | High-throughput, cost-effective, and widely available. | Antigen immobilization can alter its conformation; potential for non-specific binding. |
| Flow Cytometry | Measures fluorescence of cells stained with labeled antibodies.[7] | Mean Fluorescence Intensity (MFI), Percentage of positive cells. | Provides analysis on a cellular level in a more native environment; allows for multiplexing. | Requires specialized equipment and expertise; can be lower throughput than ELISA. |
| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon molecular binding to a sensor surface.[11][13] | Association rate (kon), Dissociation rate (koff), Affinity (KD).[11] | Label-free, provides detailed kinetic information, highly sensitive.[10][12] | Requires expensive instrumentation and specialized knowledge for data analysis. |
Experimental Workflows
To ensure reliable and reproducible results, it is crucial to follow standardized experimental protocols. Below are generalized workflows for the key validation assays.
Figure 1. Generalized workflow for a comparative ELISA.
Figure 2. Generalized workflow for comparative Flow Cytometry.
References
- 1. A simplified suite of methods to evaluate chelator conjugation of antibodies: effects on hydrodynamic radius and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 3. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of DOTA Conjugation on Pharmacokinetics and Immunoreactivity of [177Lu]Lu-1C1m-Fc, an Anti TEM-1 Fusion Protein Antibody in a TEM-1 Positive Tumor Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ELISA Protocol | Rockland [rockland.com]
- 7. research.pasteur.fr [research.pasteur.fr]
- 8. cusabio.com [cusabio.com]
- 9. Basic Antibody Staining - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 12. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 13. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to DOTA Chelators in In Vivo Biodistribution Studies
For researchers, scientists, and drug development professionals, the choice of chelator is a critical parameter in the design of radiopharmaceuticals. The chelator's structure can significantly influence the in vivo biodistribution, pharmacokinetics, and ultimately, the diagnostic or therapeutic efficacy of the agent. This guide provides an objective comparison of different DOTA chelators and their alternatives, supported by experimental data, to aid in the selection of the optimal chelating agent for your research.
The 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) chelator is a cornerstone in nuclear medicine, widely used for complexing a variety of radiometals for both imaging and therapy. However, subtle modifications to the DOTA scaffold and the emergence of alternative chelators have demonstrated the potential to refine the in vivo performance of radiolabeled molecules. This guide delves into comparative in vivo biodistribution studies to highlight these differences.
Comparative Biodistribution Data
The following tables summarize quantitative data from studies comparing DOTA with other chelators, such as NOTA, NODAGA, and DOTAGA. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection.
Table 1: Comparison of ⁶⁸Ga-NOTA-TATE and ⁶⁸Ga-DOTA-TATE in Mice Bearing AR42J Tumors
| Organ/Tissue | ⁶⁸Ga-NOTA-TATE (%ID/g) | ⁶⁸Ga-DOTA-TATE (%ID/g) | Time Point |
| Blood | 0.25 ± 0.07 | 0.31 ± 0.09 | 1 h p.i. |
| Liver | 0.45 ± 0.12 | 0.68 ± 0.15 | 1 h p.i. |
| Spleen | 0.21 ± 0.06 | 0.29 ± 0.08 | 1 h p.i. |
| Pancreas | 0.89 ± 0.23 | 1.15 ± 0.31 | 1 h p.i. |
| Stomach | 0.33 ± 0.11 | 0.42 ± 0.13 | 1 h p.i. |
| Intestine | 0.56 ± 0.14 | 0.75 ± 0.21 | 1 h p.i. |
| Kidney | 15.89 ± 3.54 | 21.45 ± 4.87 | 1 h p.i. |
| Muscle | 0.18 ± 0.05 | 0.22 ± 0.06 | 1 h p.i. |
| Bone | 0.29 ± 0.08 | 0.38 ± 0.11 | 1 h p.i. |
| Tumor | 12.45 ± 2.87 | 10.98 ± 2.54 | 1 h p.i. |
Data adapted from a study comparing the biodistribution of ⁶⁸Ga-labeled TATE peptides.[1]
Table 2: Comparison of ⁶⁴Cu-DOTA-mAb7 and ⁶⁴Cu-NODAGA-mAb7 in a Prostate Cancer Xenograft Model
| Organ/Tissue | ⁶⁴Cu-DOTA-mAb7 (%ID/g) | ⁶⁴Cu-NODAGA-mAb7 (%ID/g) | Time Point |
| Blood | 10.21 ± 1.54 | 12.87 ± 2.11 | 24 h p.i. |
| Liver | 8.76 ± 1.23 | 5.43 ± 0.98 | 24 h p.i. |
| Spleen | 3.45 ± 0.67 | 2.87 ± 0.54 | 24 h p.i. |
| Kidney | 6.54 ± 1.11 | 5.98 ± 1.01 | 24 h p.i. |
| Tumor | 13.44 ± 1.21 | 13.24 ± 4.86 | 24 h p.i. |
This study highlights that ⁶⁴Cu-NODAGA-mAb7 had less accumulation in the liver, suggesting excellent retention of the chelation complex in vivo.[2]
Table 3: Comparison of ¹⁷⁷Lu-DOTA-(SCN)-Rituximab and ¹⁷⁷Lu-DOTA-(NHS)-Rituximab in Xenografted Mice
| Organ/Tissue | ¹⁷⁷Lu-DOTA-(SCN)-Rituximab (%ID/g) | ¹⁷⁷Lu-DOTA-(NHS)-Rituximab (%ID/g) | Time Point |
| Blood | 20.1 ± 4.7 | 20.8 ± 1.0 | 4 h p.i. |
| Liver | 5.4 ± 1.2 | 6.1 ± 0.8 | 24 h p.i. |
| Spleen | 3.9 ± 0.9 | 4.2 ± 0.6 | 24 h p.i. |
| Kidney | 4.1 ± 0.7 | 4.5 ± 0.5 | 24 h p.i. |
| Tumor | 7.3 ± 1.7 | 7.3 ± 1.7 | 24 h p.i. |
| Bone | 8.6 ± 0.3 | 4.9 ± 0.5 | 4 h p.i. |
Differences in bone uptake were observed between the two DOTA derivatives at 4 hours post-injection.[3]
Experimental Protocols
A generalized experimental protocol for in vivo biodistribution studies of radiolabeled compounds is outlined below. Specific details may vary between studies.
1. Radiolabeling:
-
The targeting molecule (e.g., peptide, antibody) conjugated with the chelator (e.g., DOTA, NOTA) is incubated with the radioisotope (e.g., ⁶⁸Ga, ⁶⁴Cu, ¹⁷⁷Lu) in a suitable buffer (e.g., ammonium acetate, HEPES) at an optimized pH and temperature.[3][4]
-
Radiochemical purity is determined using methods like radio-TLC or radio-HPLC.[5]
2. Animal Model:
-
Typically, immunocompromised mice (e.g., athymic nude mice) are used.[2][6]
-
Tumor models are established by subcutaneously inoculating human cancer cells.[1][6] Studies are conducted when tumors reach a specific size.[6]
3. Biodistribution Study:
-
A defined amount of the radiolabeled compound is injected intravenously into the tumor-bearing mice.[7]
-
At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), mice are euthanized.[2][3]
-
Organs and tissues of interest (blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor) are collected, weighed, and the radioactivity is measured using a gamma counter.
-
The results are calculated as the percentage of the injected dose per gram of tissue (%ID/g).
4. Statistical Analysis:
-
Data are typically expressed as mean ± standard deviation.
-
Statistical tests, such as the Student's t-test, are used to determine the significance of differences between groups.[8]
Visualizing the Process and Comparisons
To better understand the experimental workflow and the logical relationships in comparing DOTA chelators, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in a typical in vivo biodistribution study.
Caption: Key parameters influenced by the choice of DOTA chelator in radiopharmaceutical development.
Discussion and Conclusion
The choice of chelator extends beyond its primary function of securely binding a radionuclide. As the presented data indicates, different chelators can significantly alter the in vivo biodistribution profile of a radiopharmaceutical. For instance, the comparison between ⁶⁸Ga-NOTA-TATE and ⁶⁸Ga-DOTA-TATE suggests that NOTA may lead to lower kidney retention.[1] Similarly, the use of NODAGA instead of DOTA for a ⁶⁴Cu-labeled antibody resulted in reduced liver uptake, which can be advantageous for imaging and reducing non-target radiation dose.[2]
Modifications to the DOTA structure itself, such as in DOTAGA, can also lead to improved biodistribution profiles by altering the overall charge and hydrophilicity of the complex. Furthermore, the choice of the bifunctional linker (e.g., SCN vs. NHS) used to attach the DOTA chelator to the targeting molecule can also have an impact, as seen in the differing bone uptake of ¹⁷⁷Lu-labeled rituximab conjugates.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of DOTA and NODAGA as chelators for (64)Cu-labeled immunoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of DOTA Chelators on Radiochemical Purity and Biodistribution of 177Lu- and 90Y-Rituximab in Xenografted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative biodistribution of 12 111In-labelled gastrin/CCK2 receptor-targeting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Side by side comparison of NOTA and DOTA for conjugation efficiency, gallium-68 labeling, and in vivo biodistribution of anti-mesothelin sdAb A1-His - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Side-by-Side Comparison of the In Vivo Performance of [212Pb]Pb-DOTAMTATE and Other SSTR2-Targeting Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
A Comparative Analysis of Radiolabeling Efficiency with Different Chelators
For researchers, scientists, and drug development professionals, the choice of chelator is a critical parameter in the development of radiopharmaceuticals. This guide provides an objective comparison of the radiolabeling efficiency of commonly used chelators, supported by experimental data, to aid in the selection of the most appropriate chelating agent for a given application.
The efficiency of radiolabeling, the stability of the resulting radiometal-chelator complex, and the required reaction conditions are paramount for the successful preparation of radiolabeled compounds for imaging and therapeutic applications. This comparison focuses on four widely utilized chelators: DOTA, NOTA, DTPA, and Deferoxamine (DFO), highlighting their performance with various radionuclides.
Comparative Data on Radiolabeling Efficiency
The selection of a chelator is often a trade-off between radiolabeling kinetics, thermodynamic stability of the complex, and the specific requirements of the radionuclide and the targeting molecule. The following table summarizes key performance indicators for DOTA, NOTA, DTPA, and DFO with commonly used radionuclides.
| Chelator | Radionuclide | Radiochemical Yield (RCY) | Temperature (°C) | Time (min) | pH | Key Advantages | Key Disadvantages |
| DOTA | 68Ga | >95%[1][2] | 85-95[3] | 10-15[4][5] | 3-4[4][5] | High in vivo stability of complexes[6]. Versatile for theranostic applications (e.g., with 177Lu)[7]. | Requires heating, leading to slower kinetics[6][8]. |
| 177Lu | >98%[9] | 80-100[10] | 30 | 4-4.5[10] | Forms highly stable complexes suitable for therapy[10]. | Slower labeling kinetics compared to DTPA[10]. | |
| 64Cu | ~90% | 37-42 | 30-60 | 5.5-6.5 | Good stability[11][12]. | Lower efficiency at low concentrations compared to NOTA[12]. | |
| NOTA | 68Ga | >95%[1][2] | Room Temperature (21-25)[3] | 5-10[13] | 3.5-4.5[13] | Rapid labeling at room temperature[3]. Superior 68Ga binding ability[1][2]. | |
| 64Cu | >95%[11][12][14] | Room Temperature[11] | 20 | ~7 | High radiochemical yield even at very dilute concentrations[11][12][14]. | ||
| DTPA | 111In | ~95% | Room Temperature | <1[15] | 7 | Very rapid labeling at room temperature[10][15]. | Lower in vivo stability compared to macrocyclic chelators like DOTA[10]. |
| 177Lu | >98%[9] | Room Temperature | 30 | 5.5 | Fast labeling kinetics[10]. | Complexes are less stable in vivo than DOTA complexes[10]. | |
| 67Ga | >90%[16] | Room Temperature | 30 | 5[16] | Mild labeling conditions[16]. | ||
| Deferoxamine (DFO) | 89Zr | >90%[17] | Room Temperature or 37[17] | 15-60[17] | 7.0-7.4[18] | Efficient labeling under mild conditions[19][20]. | Relatively low in vivo stability of the 89Zr-DFO complex[19]. |
Experimental Protocols
Detailed methodologies for the radiolabeling procedures are crucial for reproducibility and optimization. Below are generalized protocols for each of the discussed chelators.
DOTA Radiolabeling Protocol (Example with 68Ga)
This protocol is a common method for labeling DOTA-conjugated peptides with Gallium-68.[3][4][5]
-
Preparation of Reagents:
-
Prepare a sodium acetate buffer (1 M, pH 4.5).[3]
-
Dissolve the DOTA-conjugated peptide in ultrapure water to a desired concentration (e.g., 25–35 nmol).[3]
-
Prepare a reaction solution containing the DOTA-peptide and sodium acetate buffer. An ascorbic acid solution can be added to reduce radiolysis.[3]
-
-
68Ga Elution and Purification:
-
Radiolabeling Reaction:
-
Quality Control:
NOTA Radiolabeling Protocol (Example with 64Cu)
This protocol outlines a typical procedure for the efficient labeling of NOTA-conjugates with Copper-64 at room temperature.[18]
-
Preparation of Reagents:
-
Prepare an ammonium acetate buffer (100 mM, pH 6.0).[18]
-
Dissolve the NOTA-conjugated molecule (e.g., antibody) in the buffer.
-
-
Radiolabeling Reaction:
-
Purification and Quality Control:
-
Purify the radiolabeled conjugate using a size-exclusion column (e.g., PD-10) to remove unconjugated 64Cu.
-
Determine the radiochemical yield and purity using radio-iTLC or an alternative analytical method.[18]
-
DTPA Radiolabeling Protocol (Example with 111In)
This protocol describes a rapid and efficient method for radiolabeling DTPA-conjugated proteins.[15]
-
Preparation of DTPA-conjugate:
-
Couple DTPA to the protein (e.g., antibody) using the cyclic anhydride method at a neutral pH.[15]
-
Purify the DTPA-conjugated protein to remove unconjugated DTPA.
-
-
Radiolabeling Reaction:
-
Add the 111In radionuclide to the purified DTPA-protein conjugate solution.
-
The reaction proceeds rapidly at room temperature and is typically complete in less than 1 minute.[15]
-
-
Quality Control:
-
Assess the radiochemical purity to ensure efficient incorporation of the radionuclide.
-
Deferoxamine (DFO) Radiolabeling Protocol (Example with 89Zr)
This protocol details the labeling of DFO-conjugated antibodies with Zirconium-89.[17][18]
-
Preparation of DFO-conjugate:
-
Conjugate DFO to the antibody using an appropriate bifunctional linker (e.g., p-SCN-Bn-deferoxamine).[18]
-
Purify the DFO-conjugated antibody to remove excess chelator.
-
-
89Zr Preparation:
-
Neutralize the [89Zr]Zr-oxalate solution with Na2CO3 and then add HEPES buffer to adjust the pH to 7.0-7.2.
-
-
Radiolabeling Reaction:
-
Purification and Quality Control:
-
Purify the [89Zr]Zr-DFO-antibody using a size-exclusion column.
-
Determine the radiochemical yield and purity by radio-iTLC.[18]
-
Visualizing the Radiolabeling Workflow
The following diagrams illustrate the generalized workflows for the radiolabeling processes described above.
References
- 1. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative gallium-68 labeling of TRAP-, NOTA-, and DOTA-peptides: practical consequences for the future of gallium-68-PET | springermedizin.de [springermedizin.de]
- 3. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Portal [iro.uiowa.edu]
- 5. Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method | Springer Nature Experiments [experiments.springernature.com]
- 6. A Brief Review of Chelators for Radiolabeling Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Towards Optimal Automated 68Ga‐Radiolabeling Conditions of the DOTA‐Bisphosphonate BPAMD Without Pre‐Purification of the Generator Eluate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Preparation of 177 Lu-labeled Nimotuzumab for radioimmunotherapy of EGFR-positive cancers: Comparison of DOTA and CHX-A″-DTPA as bifunctional chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. The preparation of DTPA-coupled antibodies radiolabeled with metallic radionuclides: an improved method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Radiolabelling of DTPA with Ga-67 [inis.iaea.org]
- 17. A Systematic Evaluation of Antibody Modification and 89Zr-Radiolabeling for Optimized Immuno-PET - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MIB guides: [89Zr]Zr-DFO-trastuzumab and [64Cu] Cu-NOTA-Trastuzumab for Preclinical Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Side-by-Side Comparison of Five Chelators for 89Zr-Labeling of Biomolecules: Investigation of Chemical/Radiochemical Properties and Complex Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
(S)-p-SCN-Bn-DOTA: A Comparative Benchmark Against Novel Bifunctional Chelators for Radiopharmaceutical Development
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional chelator is a critical step in the design of targeted radiopharmaceuticals. The chelator's ability to stably complex a radionuclide while maintaining the biological activity of the targeting molecule is paramount to the success of both diagnostic and therapeutic agents. The long-standing "gold standard," (S)-p-SCN-Bn-DOTA, is now facing competition from a new generation of chelators designed for improved radiolabeling kinetics, stability, and in vivo performance. This guide provides an objective comparison of this compound against several novel bifunctional chelators, supported by experimental data to inform your selection process.
Executive Summary
This compound, a derivative of the macrocyclic chelator DOTA, has been a workhorse in the field, enabling the development of numerous radiopharmaceuticals.[1][2][3][4][5][6][7][8] Its isothiocyanate functional group allows for straightforward conjugation to primary amines on biomolecules, forming a stable thiourea linkage.[8] The DOTA cage itself forms highly stable complexes with a variety of radiometals, including trivalent metals like ⁹⁰Y and ¹⁷⁷Lu, and has been adapted for use with others such as ⁶⁴Cu and ⁶⁸Ga.[1][8][9] However, the radiolabeling of DOTA often requires heating, which may not be suitable for all targeting molecules.[9]
Novel bifunctional chelators have emerged to address the limitations of DOTA, offering faster radiolabeling at ambient temperatures, higher specific activity, and improved in vivo stability for certain radionuclides. This guide will focus on the comparative performance of this compound against key alternatives, including NOTA, PCTA, DTPA derivatives, and sarcophagine-based chelators.
Performance Benchmark: Data at a Glance
The following tables summarize key performance indicators for this compound and its novel counterparts based on published experimental data.
Table 1: Radiolabeling Efficiency and Conditions
| Chelator | Radionuclide | Antibody/Peptide | Radiolabeling Conditions | Radiolabeling Efficiency | Reference |
| p-SCN-Bn-DOTA | ⁶⁴Cu | Rituximab | 37°C, 90 min | >98% | [10] |
| p-SCN-Bn-NOTA | ⁶⁴Cu | Rituximab | Room Temperature | >95% (at 31 nM) | [11] |
| p-SCN-Bn-PCTA | ⁹⁰Y | - | Room Temperature | High | [12] |
| p-SCN-Bn-DTPA | ⁶⁴Cu | Rituximab | - | ~75% (at 2500 nM BFC) | [10] |
| sar-CO₂H | ⁶⁴Cu | Rituximab | Room Temperature | 98% (at 250 nM antibody) | [11] |
Table 2: In Vitro Stability
| Chelator Conjugate | Radionuclide | Stability in Serum (48h) | Reference |
| ⁶⁴Cu-DOTA-rituximab | ⁶⁴Cu | High | [10] |
| ⁶⁴Cu-NOTA-rituximab | ⁶⁴Cu | 97.5% ± 0.3% | [10] |
| ⁶⁴Cu-CHX-A”-DTPA-rituximab | ⁶⁴Cu | 38.2% | [10] |
| ⁶⁴Cu-2B3M-DTPA-rituximab | ⁶⁴Cu | 37.8% | [10] |
Table 3: In Vivo Biodistribution (Normal Mice)
| Radioimmunoconjugate | Key Observation (up to 48h) | Reference |
| Macrocyclic Chelators (DOTA, NOTA, PCTA) with ⁶⁴Cu-Rituximab | Most activity remained in the blood pool. | [10][11] |
| DTPA-based Chelators with ⁶⁴Cu-Rituximab | Lower stability compared to macrocyclic chelators. | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summaries of key experimental protocols cited in this guide.
Conjugation of Bifunctional Chelators to Antibodies
The general procedure for conjugating isothiocyanate-derivatized chelators (like p-SCN-Bn-DOTA, -NOTA, -PCTA, and -DTPA) to an antibody such as rituximab involves the formation of a thiourea bond.[10][11]
-
Antibody Preparation: The antibody is typically buffer-exchanged into a suitable buffer (e.g., 0.1 M NaHCO₃, pH 9.0) to ensure the availability of deprotonated primary amine groups on lysine residues.
-
Conjugation Reaction: The bifunctional chelator, dissolved in a compatible solvent (e.g., DMSO), is added to the antibody solution at a specific molar ratio. The reaction is allowed to proceed for a set time (e.g., 1 hour) at a controlled temperature (e.g., room temperature or 37°C).
-
Purification: The resulting immunoconjugate is purified from unconjugated chelator using size exclusion chromatography (e.g., a PD-10 column).
-
Characterization: The number of chelators conjugated per antibody molecule is determined, often using methods like isotopic dilution assays or MALDI-TOF mass spectrometry. For isothiocyanato-derivatized chelators, an average of around 4.9 ± 0.9 chelators per antibody has been reported.[10][11] For sar-CO₂H, which is conjugated via an amide bond, a lower ratio of 0.5 chelators per antibody was achieved.[11]
Radiolabeling of Immunoconjugates with ⁶⁴Cu
The following protocol outlines the radiolabeling of antibody-chelator conjugates with ⁶⁴Cu.
-
Reaction Mixture: The immunoconjugate is diluted in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 5.5).
-
Addition of Radionuclide: ⁶⁴CuCl₂ is added to the immunoconjugate solution. The amount of radioactivity and the concentration of the immunoconjugate are critical parameters that are often varied to test labeling efficiency under different conditions.
-
Incubation: The reaction mixture is incubated for a specific duration and at a specific temperature. For instance, DOTA conjugates are often heated (e.g., 37°C for 90 minutes), while NOTA and sar-CO₂H conjugates can be labeled efficiently at room temperature.[10][11]
-
Quenching and Quality Control: The reaction may be quenched by the addition of a strong chelator like EDTA to complex any unbound ⁶⁴Cu. The radiolabeling efficiency is determined by methods such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).[10]
In Vitro Serum Stability
To assess the stability of the radiolabeled immunoconjugate, the following procedure is typically employed.
-
Incubation: The purified radioimmunoconjugate is incubated in human serum at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 1, 4, 24, and 48 hours).
-
Analysis: The percentage of radioactivity still attached to the antibody is determined at each time point, usually by size exclusion HPLC or ITLC.
In Vivo Biodistribution Studies
Animal models are used to evaluate the in vivo behavior of the radiopharmaceuticals.
-
Animal Model: Normal mice (e.g., Balb/C) are typically used for initial biodistribution studies.
-
Administration: The radioimmunoconjugate is administered intravenously (e.g., via the tail vein).
-
Tissue Harvesting and Analysis: At predetermined time points (e.g., 4, 24, and 48 hours post-injection), the mice are euthanized, and organs and tissues of interest are collected, weighed, and the radioactivity is counted using a gamma counter.
-
Data Expression: The uptake in each tissue is expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Experimental Workflows
To further clarify the processes involved in benchmarking these chelators, the following diagrams illustrate a typical experimental workflow.
Caption: A generalized workflow for the preparation and evaluation of radioimmunoconjugates.
Signaling Pathways and Logical Relationships
The choice of a bifunctional chelator is a critical decision point in the development pipeline of a targeted radiopharmaceutical. This decision is influenced by several interconnected factors.
Caption: Key factors influencing the selection of a bifunctional chelator for radiopharmaceutical development.
Conclusion
While this compound remains a robust and versatile bifunctional chelator for a wide range of applications, the data clearly indicates that for specific radionuclides and applications, novel chelators can offer significant advantages. For instance, with ⁶⁴Cu, both NOTA and sar-CO₂H demonstrate the ability to be radiolabeled rapidly at room temperature, achieving high specific activities, which is a considerable advantage over DOTA.[10][11] Furthermore, macrocyclic chelators as a class, including DOTA, NOTA, and PCTA, generally exhibit superior in vivo stability compared to acyclic DTPA derivatives for ⁶⁴Cu.[10]
The selection of the optimal bifunctional chelator is therefore a multi-parameter decision that must take into account the specific radionuclide, the nature of the targeting biomolecule, and the desired clinical application. This guide provides a framework and supporting data to aid researchers in making an informed choice, ultimately contributing to the development of more effective and safer radiopharmaceuticals.
References
- 1. p-SCN-Bn-DOTA: Targeted Therapy & Diagnostic Imaging Applications; CAS: 1020407-41-3 / 127985-74-4 | SiChem GmbH [shop.sichem.de]
- 2. P-SCN-Bn-DOTA | TargetMol [targetmol.com]
- 3. p-SCN-Bn-DOTA | Others 12 | 127985-74-4 | Invivochem [invivochem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (S) -p-SCN-Bn-DOTA by MedChem Express, Cat. No. HY-156038-10MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 8. p-SCN-Bn-DOTA | AxisPharm [axispharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Comparison of 64Cu-complexing bifunctional chelators for radioimmunoconjugation: labeling efficiency, specific activity and in vitro/in vivo stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 12. researchgate.net [researchgate.net]
Cross-comparison of therapeutic efficacy for different radiolabeled chelates
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted radionuclide therapy is rapidly evolving, with the choice of chelator playing a pivotal role in the overall efficacy and safety of radiopharmaceuticals. This guide provides a comprehensive cross-comparison of the therapeutic performance of different radiolabeled chelates, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data from preclinical and clinical studies, offering a side-by-side comparison of different radiolabeled chelates.
Table 1: Comparison of Lutetium-177 Labeled Somatostatin Analogues for Neuroendocrine Tumor Therapy
| Radiopharmaceutical | Chelator | Targeting Peptide | Tumor Residence Time Ratio (vs. DOTATOC) | Kidney Residence Time Ratio (vs. DOTATOC) | Spleen Residence Time Ratio (vs. DOTATOC) | Reference |
| [¹⁷⁷Lu]Lu-DOTATATE | DOTA | Octreotate | 2.1 | 1.4 | 1.5 | |
| [¹⁷⁷Lu]Lu-DOTATOC | DOTA | Octreotide | 1.0 | 1.0 | 1.0 | |
| [¹⁷⁷Lu]Lu-DOTA-EB-TATE | DOTA | Evans Blue-Octreotate | 1.7 (median) | 3.2 (median) | 4.7 (median) |
Table 2: Comparison of Yttrium-90 Labeled Trastuzumab for HER2-Positive Ovarian Cancer Radioimmunotherapy
| Radiopharmaceutical | Chelator | Targeting Antibody | Tumor Uptake (%ID/g at 72h) | In Vitro Stability (Serum, 6 days) | In Vivo Stability | Reference |
| [⁹⁰Y]Y-CHX-A"-DTPA-trastuzumab | CHX-A"-DTPA | Trastuzumab | 42.3 ± 4.0 | >85% | High | |
| [⁹⁰Y]Y-octapa-trastuzumab | H₄octapa | Trastuzumab | 30.1 ± 7.4 | High | High |
Table 3: Comparison of Imaging Agents for Selection of Patients for [¹⁷⁷Lu]Lu-PSMA-617 Therapy
| Imaging Agent | Chelator (for ⁶⁸Ga) | Targeting Ligand | PSA50 Response Rate in subsequent [¹⁷⁷Lu]Lu-PSMA-617 therapy | Reference |
| [⁶⁸Ga]Ga-PSMA-11 | HBED-CC | Glu-urea-Lys | 43% | |
| [¹⁸F]DCFPyL | N/A (Fluorine-18) | PyL | 72% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of the cited data.
Synthesis of Radiolabeled DOTA-Peptides (e.g., [⁶⁸Ga]Ga-DOTATOC)
This protocol is adapted from a well-established method for the radiolabeling of DOTA-conjugated peptides with Gallium-68.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
Cation exchange cartridge
-
5 M NaCl solution (acidified)
-
1 M Sodium acetate buffer (pH 4.5)
-
DOTA-conjugated peptide (e.g., DOTATOC)
-
Ascorbic acid solution (1.4%)
-
Sterile water for injection
-
Sterile filters (0.22 µm)
-
Lead-shielded hot cell
-
HPLC and iTLC for quality control
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.
-
Trap the eluted ⁶⁸Ga³⁺ on a cation exchange cartridge.
-
Wash the cartridge with sterile water.
-
Elute the ⁶⁸Ga³⁺ from the cartridge with acidified 5 M NaCl solution directly into a reaction vial containing the DOTA-conjugated peptide dissolved in 1 M sodium acetate buffer (pH 4.5) and ascorbic acid solution.
-
Heat the reaction mixture at 95°C for 10 minutes.
-
Cool the reaction vial to room temperature.
-
Perform quality control using instant thin-layer chromatography (iTLC) and high-performance liquid chromatography (HPLC) to determine radiochemical purity.
-
Neutralize the final product with a suitable buffer.
-
Pass the solution through a 0.22 µm sterile filter into a sterile vial for administration.
In Vitro Cytotoxicity Assay
This protocol outlines a general method for assessing the cytotoxic effects of radiolabeled compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., LNCaP for PSMA-targeted agents, a neuroendocrine tumor cell line for somatostatin analogues)
-
Complete cell culture medium
-
96-well opaque-walled assay plates
-
Radiolabeled chelate at various concentrations
-
Control compounds (unlabeled chelate, vehicle)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or a membrane integrity dye like CellTox™ Green)
-
Lysis buffer (for maximum LDH release control)
-
Plate reader capable of measuring luminescence, absorbance, or fluorescence
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the radiolabeled chelate and control compounds.
-
Remove the culture medium from the wells and replace it with fresh medium containing the different concentrations of the test and control compounds. Include wells with medium only (no cells), untreated cells (vehicle control), and cells treated with a lysis buffer (positive control for 100% cytotoxicity).
-
Incubate the plates for a specified period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Biodistribution Study in Mice
This protocol describes a standard procedure for evaluating the distribution of a radiolabeled compound in a murine model.
Materials:
-
Healthy or tumor-bearing mice (e.g., BALB/c or nude mice with xenografts)
-
Radiolabeled chelate
-
Saline solution for injection
-
Anesthesia
-
Dissection tools
-
Gamma counter
-
Weighing scale
Procedure:
-
Inject a known amount of the radiolabeled chelate (typically 0.1-0.3 mL) intravenously into the tail vein of the mice.
-
At predetermined time points (e.g., 1, 4, 24, 48, 72 hours) post-injection, euthanize a group of mice (typically n=3-5 per time point).
-
Collect blood via cardiac puncture.
-
Dissect major organs and tissues of interest (e.g., tumor, liver, kidneys, spleen, lungs, heart, bone, muscle).
-
Weigh each organ and blood sample.
-
Measure the radioactivity in each sample using a gamma counter, along with a standard of the injected dose.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.
Figure 1: Experimental workflow for the evaluation of radiolabeled chelates.
Figure 2: PSMA-mediated shift in signaling from MAPK to PI3K/AKT pathway.
Figure 3: Somatostatin receptor signaling pathways in neuroendocrine tumors.
Safety Operating Guide
Proper Disposal of (S)-p-SCN-Bn-DOTA: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of (S)-p-SCN-Bn-DOTA, a bifunctional chelator commonly used in biomedical research. Adherence to these procedures is vital to mitigate risks and ensure compliance with safety regulations.
This compound is classified with the following hazards:
-
Skin irritant (Category 2)
-
Eye irritant (Category 2A)
-
Specific target organ toxicity — single exposure (Category 3), respiratory system.[1]
Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile). Inspect for tears or holes before use.[1] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[1] |
| Lab Coat | Standard laboratory coat to protect from splashes. |
| Respiratory | Recommended to handle in a chemical fume hood.[1] |
Step-by-Step Disposal Procedure
This procedure applies to small quantities of this compound typically found in a research laboratory setting.
1. Waste Segregation:
-
Solid Waste: Place unused or expired this compound powder, along with any contaminated items such as weighing paper or pipette tips, into a dedicated, sealed container labeled as "Hazardous Chemical Waste."
-
Liquid Waste: If the compound is in solution, pour the waste into a designated, sealed, and clearly labeled "Hazardous Chemical Waste" container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any contaminated needles or other sharps must be disposed of in a designated sharps container.
2. Container Labeling:
-
Clearly label the hazardous waste container with the full chemical name: "(S)-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane-tetraacetic acid" or "this compound".
-
Include the approximate quantity of the waste.
-
Indicate the date the waste was first added to the container.
-
Attach any relevant hazard symbols (e.g., irritant).
3. Storage Pending Disposal:
-
Store the sealed waste container in a designated, secure location away from incompatible materials.[1]
-
Ensure the storage area is cool, dry, and well-ventilated.[1]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste management company.[2][3]
-
Follow all institutional and local regulations for hazardous waste disposal.[2][3] Never dispose of this compound down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Comprehensive Safety and Handling Guide for (S)-p-SCN-Bn-DOTA
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling (S)-p-SCN-Bn-DOTA, a bifunctional chelator used in targeted imaging and therapy applications.[1] Adherence to these procedures is critical for personnel safety and environmental protection.
Personal Protective Equipment (PPE)
When handling this compound, which is classified as a skin and eye irritant, specific personal protective equipment is mandatory to prevent exposure.[2] The following table summarizes the required PPE.
| Protection Type | Required Equipment | Standards |
| Eye/Face Protection | Safety glasses with side-shields | NIOSH (US) or EN 166 (EU) approved |
| Skin Protection | Chemically resistant gloves (inspect before use) | Follow good laboratory practices |
| Body Protection | Impervious clothing, such as a lab coat | Selected based on the quantity and specific laboratory conditions |
| Respiratory Protection | Dust mask or particle respirator (if not handled in a fume hood) | Type P95 (US) or P1 (EU EN 143) |
Operational Plan: Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.[2]
-
Prevent the formation of dust and aerosols.[2]
-
Ensure adequate exhaust ventilation where dust may form; handling in a chemical fume hood is recommended.[2]
-
Use anhydrous solvents or aqueous buffers at a neutral pH.[1]
-
Avoid prolonged exposure to strong acids or bases.[1]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[2]
-
Recommended storage temperature is -20°C, dry and protected from light.[1][2]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Dispose of the substance and its container through an approved waste management facility.[2]
-
Manage disposal without creating dust.[2]
-
Sweep up and place in a suitable, closed container for disposal.[2]
-
Do not allow the product to enter drains.[2]
-
Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
Emergency Procedures and First Aid
In case of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Type | First Aid Measures |
| If Inhaled | Move the person to fresh air and consult a physician.[2] |
| In Case of Skin Contact | Wash the affected area with soap and water.[2] If skin irritation persists, seek medical attention.[2] |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] If eye irritation persists, seek medical attention.[2] |
| If Swallowed | Rinse mouth with water and consult a physician.[2] |
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal, emphasizing safety at each step.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
